2-Ethylbutyl acetate
Description
This compound, also known as fema 2425, belongs to the class of organic compounds known as carboxylic acid esters. These are carboxylic acid derivatives in which the carbon atom from the carbonyl group is attached to an alkyl or an aryl moiety through an oxygen atom (forming an ester group). This compound exists as a solid and is considered to be practically insoluble (in water) and relatively neutral. Within the cell, this compound is primarily located in the membrane (predicted from logP). This compound has a sweet, apricot, and banana taste.
Structure
3D Structure
Properties
IUPAC Name |
2-ethylbutyl acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16O2/c1-4-8(5-2)6-10-7(3)9/h8H,4-6H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HQLKZWRSOHTERR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC)COC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16O2 | |
| Record name | 2-ETHYLBUTYL ACETATE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/670 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5064916 | |
| Record name | Acetic acid, 2-ethylbutyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5064916 | |
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Molecular Weight |
144.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
2-ethylbutyl acetate appears as a clear colorless liquid. Denser than water and insoluble in water. Vapors heavier than air., Liquid, liquid | |
| Record name | 2-ETHYLBUTYL ACETATE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/670 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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| Record name | 2-Ethylbutyl acetate | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0031703 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
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| Record name | 2-Ethylbutyl acetate | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/14/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Boiling Point |
161.00 to 163.00 °C. @ 740.00 mm Hg | |
| Record name | 2-Ethylbutyl acetate | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0031703 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Flash Point |
130 °F (NFPA, 2010) | |
| Record name | 2-ETHYLBUTYL ACETATE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/670 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Solubility |
6.4 mg/mL at 20 °C | |
| Record name | 2-Ethylbutyl acetate | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0031703 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Density |
0.8784 (20°) | |
| Record name | 2-Ethylbutyl acetate | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/14/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
CAS No. |
10031-87-5 | |
| Record name | 2-ETHYLBUTYL ACETATE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/670 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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| Record name | 2-Ethylbutyl acetate | |
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| Record name | 2-Ethyl butyl acetate | |
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| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Acetic acid, 2-ethylbutyl ester | |
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| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Acetic acid, 2-ethylbutyl ester | |
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| Record name | 2-ethylbutyl acetate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.030.075 | |
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| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2-ETHYLBUTYL ACETATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/R7S9T22253 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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| Record name | 2-Ethylbutyl acetate | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0031703 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
< -100 °C | |
| Record name | 2-Ethylbutyl acetate | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0031703 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Foundational & Exploratory
An In-depth Technical Guide to the Chemical Properties of 2-Ethylbutyl Acetate
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Ethylbutyl acetate (CAS No. 10031-87-5) is a carboxylic ester characterized by its fruity, sweet aroma.[1][2] It is a clear, colorless liquid that is utilized as a flavoring agent in the food industry and as a fragrance ingredient in various consumer products.[2][3] This technical guide provides a comprehensive overview of the core chemical and physical properties of this compound, detailed experimental protocols for their determination, and relevant safety information.
Chemical and Physical Properties
The fundamental identifiers and physical characteristics of this compound are summarized below. This data is crucial for its application in research and development, particularly in formulation and quality control.
Identifiers and Structure
| Identifier | Value | Source |
| IUPAC Name | This compound | [1] |
| CAS Number | 10031-87-5 | [2] |
| Molecular Formula | C8H16O2 | [1] |
| Molecular Weight | 144.21 g/mol | [1] |
| SMILES | CCC(CC)COC(=O)C | [1] |
| InChI | InChI=1S/C8H16O2/c1-4-8(5-2)6-10-7(3)9/h8H,4-6H2,1-3H3 | [1] |
Physical Properties
A compilation of the key physical properties of this compound is presented in the table below. These properties are essential for handling, storage, and process design.
| Property | Value | Unit | Source |
| Appearance | Clear, colorless liquid | - | [1] |
| Boiling Point | 161.0 - 163.0 | °C at 740 mmHg | [1] |
| Melting Point | < -100 | °C | [1] |
| Density | 0.8784 | g/mL at 20°C | [1] |
| Solubility in Water | 6.4 | mg/mL at 20°C | [1] |
| Refractive Index | 1.4109 | at 20°C | [1] |
| Flash Point | 53 (127.4) | °C (°F) - closed cup | |
| Vapor Pressure | 2.16 | mmHg at 25°C | [4] |
Experimental Protocols
This section details the methodologies for determining the key physical properties of this compound, providing a foundation for reproducible and accurate measurements in a laboratory setting.
Determination of Boiling Point (Thiele Tube Method)
The boiling point of a liquid is the temperature at which its vapor pressure equals the surrounding atmospheric pressure. The Thiele tube method is a convenient micro-method for this determination.
-
Apparatus: Thiele tube, thermometer, small test tube (Durham tube), capillary tube (sealed at one end), rubber band, heating source (Bunsen burner or oil bath).
-
Procedure:
-
Attach the small test tube containing 0.5-1 mL of this compound to the thermometer using a rubber band. The bottom of the test tube should be level with the thermometer bulb.
-
Place a capillary tube, sealed end up, into the test tube.
-
Insert the assembly into the Thiele tube containing a high-boiling point liquid (e.g., mineral oil) so that the heat-transfer liquid is above the level of the sample.
-
Gently heat the side arm of the Thiele tube.
-
As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube.
-
Continue heating until a steady stream of bubbles is observed, then remove the heat.
-
The liquid will begin to cool, and the rate of bubbling will slow down. The boiling point is the temperature at which the liquid just begins to enter the capillary tube.[5]
-
Determination of Density (Pycnometer Method)
Density is the mass per unit volume of a substance. A pycnometer provides a precise method for determining the density of a liquid.
-
Apparatus: Pycnometer (specific gravity bottle), analytical balance, water bath, thermometer.
-
Procedure:
-
Clean and dry the pycnometer thoroughly and determine its mass (m1).
-
Fill the pycnometer with distilled water of a known temperature and weigh it (m2).
-
Empty and dry the pycnometer, then fill it with this compound at the same temperature and weigh it (m3).
-
The density of this compound is calculated using the following formula: Density = ((m3 - m1) / (m2 - m1)) * Density of water at the measurement temperature.
-
Determination of Refractive Index (Abbe Refractometer)
The refractive index is a measure of how much the path of light is bent, or refracted, when entering a material. It is a characteristic property of a substance.
-
Apparatus: Abbe refractometer, constant temperature water bath, dropper, soft tissue, and a suitable solvent (e.g., ethanol or acetone) for cleaning.
-
Procedure:
-
Ensure the refractometer is calibrated using a standard of known refractive index.
-
Circulate water from the constant temperature bath through the refractometer prisms to maintain a constant temperature (e.g., 20°C).
-
Open the prisms and clean them with a soft tissue and a suitable solvent.
-
Place a few drops of this compound onto the surface of the lower prism.
-
Close the prisms firmly.
-
Adjust the instrument to bring the dividing line between the light and dark fields into sharp focus at the center of the crosshairs.
-
Read the refractive index from the scale.[6]
-
Determination of Flash Point (Pensky-Martens Closed-Cup Method)
The flash point is the lowest temperature at which a liquid can vaporize to form an ignitable mixture in air. The Pensky-Martens closed-cup test is a standard method for its determination.[2]
-
Apparatus: Pensky-Martens closed-cup flash point tester.
-
Procedure:
-
Fill the test cup with this compound to the filling mark.
-
Place the lid on the cup and place the assembly in the heating apparatus.
-
Insert the thermometer.
-
Begin stirring and heat the sample at a specified rate.
-
At regular temperature intervals, apply the test flame by dipping it into the vapor space of the cup.
-
The flash point is the lowest temperature at which the application of the test flame causes the vapor of the sample to ignite.[2][7]
-
Synthesis of this compound
This compound is typically synthesized via Fischer esterification, which involves the acid-catalyzed reaction of 2-ethylbutanol with acetic acid.[8]
General Synthesis Protocol
-
Reactants: 2-Ethylbutanol, Acetic Acid (or Acetic Anhydride), and a strong acid catalyst (e.g., sulfuric acid).
-
Procedure:
-
Combine equimolar amounts of 2-ethylbutanol and acetic acid in a round-bottom flask.
-
Slowly add a catalytic amount of concentrated sulfuric acid.
-
Heat the mixture under reflux to drive the reaction towards the formation of the ester.
-
After the reaction is complete, the mixture is cooled and washed with a sodium bicarbonate solution to neutralize the excess acid, followed by washing with brine.
-
The organic layer is then dried over an anhydrous salt (e.g., magnesium sulfate) and purified by distillation to yield this compound.[9][10]
-
Spectroscopic Data
Spectroscopic data is vital for the structural elucidation and identification of this compound.
¹H NMR Spectroscopy
The ¹H NMR spectrum provides information about the hydrogen atoms in the molecule.
-
Predicted ¹H NMR Data:
-
A triplet corresponding to the methyl protons of the ethyl groups.
-
A singlet corresponding to the methyl protons of the acetate group.
-
A multiplet corresponding to the methylene protons of the ethyl groups.
-
A doublet corresponding to the methylene protons adjacent to the ester oxygen.
-
A multiplet corresponding to the methine proton.
-
(Note: Actual chemical shifts and coupling constants would be determined from an experimental spectrum.)[3]
Infrared (IR) Spectroscopy
The IR spectrum helps to identify the functional groups present in the molecule.
-
Key IR Absorptions:
-
A strong C=O stretching vibration characteristic of an ester, typically in the range of 1735-1750 cm⁻¹.
-
C-O stretching vibrations in the range of 1000-1300 cm⁻¹.
-
C-H stretching vibrations from the alkyl groups around 2850-3000 cm⁻¹.[11]
-
Mass Spectrometry
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.
-
Expected Fragmentation:
Safety and Handling
This compound is a flammable liquid and vapor.[1] It may cause skin and eye irritation.[1] Proper personal protective equipment, including safety goggles, gloves, and a lab coat, should be worn when handling this chemical.[13] It should be stored in a cool, well-ventilated area away from sources of ignition.[13]
Visualizations
Synthesis Workflow
Caption: Fischer Esterification of this compound.
Experimental Logic for Property Determination
Caption: Methods for Physical Property Determination.
References
- 1. store.astm.org [store.astm.org]
- 2. Flash Point by Pensky-Martens Closed Cup: ASTM D93 Standard Tests - The ANSI Blog [blog.ansi.org]
- 3. This compound(10031-87-5) 1H NMR spectrum [chemicalbook.com]
- 4. Fast and Accurate Prediction of Refractive Index of Organic Liquids with Graph Machines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. delltech.com [delltech.com]
- 8. Acetic acid, 2-ethylbutyl ester [webbook.nist.gov]
- 9. Making esters from alcohols and acids | Class experiment | RSC Education [edu.rsc.org]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. This compound(10031-87-5) IR Spectrum [m.chemicalbook.com]
- 12. This compound | C8H16O2 | CID 61448 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. Acetic acid, 2-ethylbutyl ester [webbook.nist.gov]
2-Ethylbutyl Acetate: A Comprehensive Technical Guide
CAS Number: 10031-87-5
This technical guide provides an in-depth overview of 2-Ethylbutyl acetate, a significant organic ester utilized in various industrial applications. The document, tailored for researchers, scientists, and professionals in drug development, details its chemical and physical properties, outlines a standard synthesis protocol, and provides a validated method for its analysis by gas chromatography.
Chemical and Physical Properties
This compound is a clear, colorless liquid recognized by its characteristic fruity aroma.[1] The quantitative data for this compound are summarized in the table below, offering a comparative overview of its key physical and chemical characteristics.
| Property | Value | Reference |
| Molecular Formula | C8H16O2 | [1] |
| Molecular Weight | 144.21 g/mol | [1][2] |
| CAS Number | 10031-87-5 | [1][2] |
| Melting Point | -80.9 °C (estimate) | [1] |
| Boiling Point | 160 °C at 740 mmHg | [1][2] |
| Density | 0.876 g/mL at 25 °C | [1][2] |
| Refractive Index (n20/D) | 1.41 | [1][2] |
| Flash Point | 53 °C (127 °F) | [1][2] |
| Solubility in Water | 0.06% | [1] |
| LogP | 2.65 | [1] |
| FEMA Number | 2425 | [1][2] |
Experimental Protocols
Synthesis of this compound via Fischer Esterification
This compound is commonly synthesized through the Fischer esterification of 2-ethylbutanol with acetic acid, using a strong acid catalyst such as sulfuric acid.[1] This reversible reaction is driven towards the formation of the ester by using an excess of one of the reactants or by removing water as it is formed.[3][4]
Materials:
-
2-Ethylbutanol
-
Glacial Acetic Acid
-
Concentrated Sulfuric Acid (catalyst)
-
5% Sodium Bicarbonate solution
-
Saturated Sodium Chloride solution (brine)
-
Anhydrous Sodium Sulfate
-
Diethyl ether (for extraction)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 1.0 mole of 2-ethylbutanol and 1.2 moles of glacial acetic acid.
-
Slowly add 0.1 moles of concentrated sulfuric acid to the mixture while stirring.
-
Heat the reaction mixture to reflux and maintain for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography or gas chromatography.
-
After cooling to room temperature, transfer the mixture to a separatory funnel.
-
Wash the organic layer sequentially with 50 mL of water, 50 mL of 5% sodium bicarbonate solution (to neutralize the excess acid), and 50 mL of brine.[5]
-
Dry the organic layer over anhydrous sodium sulfate.[5]
-
Filter to remove the drying agent and purify the crude this compound by fractional distillation.[5][6] Collect the fraction boiling at approximately 160-162 °C.
Gas Chromatography (GC) Analysis of this compound
The purity of this compound and its quantification in various matrices can be determined using gas chromatography with a flame ionization detector (GC-FID).[7]
Instrumentation and Conditions:
-
Gas Chromatograph: Equipped with a Flame Ionization Detector (FID).
-
Column: A polar capillary column, such as a CP-Wax 52 CB or DB-Wax (30 m x 0.25 mm ID, 0.25 µm film thickness), is suitable for separating acetate esters.[8]
-
Carrier Gas: Helium or Hydrogen at a constant flow rate (e.g., 1 mL/min).
-
Injector Temperature: 250 °C.
-
Detector Temperature: 280 °C.
-
Oven Temperature Program:
-
Initial temperature: 60 °C, hold for 2 minutes.
-
Ramp: Increase to 180 °C at a rate of 10 °C/min.
-
Hold: Maintain at 180 °C for 5 minutes.
-
-
Injection Volume: 1 µL.
-
Split Ratio: 50:1.
Sample Preparation:
-
Prepare a stock solution of this compound in a suitable solvent such as ethanol or dichloromethane.
-
Create a series of calibration standards by diluting the stock solution to concentrations ranging from approximately 10 to 1000 µg/mL.
-
For the analysis of unknown samples, dissolve a known weight of the sample in the chosen solvent and dilute to fall within the calibration range.
Data Analysis:
-
Identify the this compound peak in the chromatogram based on its retention time, confirmed by running a standard.
-
Generate a calibration curve by plotting the peak area of the standards against their known concentrations.
-
Determine the concentration of this compound in the unknown sample by interpolating its peak area on the calibration curve.
References
- 1. scielo.br [scielo.br]
- 2. researchgate.net [researchgate.net]
- 3. Fischer Esterification [organic-chemistry.org]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. community.wvu.edu [community.wvu.edu]
- 6. coachbenner.weebly.com [coachbenner.weebly.com]
- 7. nbinno.com [nbinno.com]
- 8. researchgate.net [researchgate.net]
Technical Guide: Molecular Weight of 2-Ethylbutyl Acetate
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed breakdown of the molecular weight of 2-Ethylbutyl acetate, a common flavoring and fragrance agent. The information herein is presented to support research and development activities where precise molecular characteristics are essential.
Molecular Identity
This compound is an organic compound, specifically an ester of acetic acid and 2-ethylbutanol. It is recognized for its mild, fruity, and slightly floral aroma.
-
Chemical Name: this compound
-
Synonyms: Acetic acid, 2-ethylbutyl ester; beta-Ethylbutyl acetate.[1]
Calculation of Molecular Weight
The molecular weight (MW) is the sum of the atomic weights of all atoms in the molecule. The calculation is based on the molecular formula and the standard atomic weights of the constituent elements.[6]
The standard atomic weights used for this calculation are:
The molecular formula C₈H₁₆O₂ contains:
-
8 Carbon atoms
-
16 Hydrogen atoms
-
2 Oxygen atoms
The calculation is as follows: (8 × 12.011 amu) + (16 × 1.008 amu) + (2 × 15.999 amu) = 144.214 amu
Data Presentation: Atomic Contribution to Molecular Weight
The following table summarizes the quantitative data used to determine the molecular weight of this compound.
| Element | Symbol | Atomic Count | Standard Atomic Weight (amu) | Total Contribution (amu) |
| Carbon | C | 8 | 12.011 | 96.088 |
| Hydrogen | H | 16 | 1.008 | 16.128 |
| Oxygen | O | 2 | 15.999 | 31.998 |
| Total | C₈H₁₆O₂ | 26 | 144.214 |
The calculated molecular weight is approximately 144.21 g/mol .[1][2][3]
Experimental Protocol: Determination by Mass Spectrometry
While the molecular weight can be calculated theoretically, it is empirically determined using techniques such as mass spectrometry.
Principle: Mass spectrometry (MS) is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio (m/z).
Methodology (Illustrative Workflow):
-
Sample Introduction: A dilute solution of this compound is introduced into the mass spectrometer.
-
Ionization: The sample is vaporized and then ionized. Electron Ionization (EI) is a common method for a molecule of this type. In EI, high-energy electrons bombard the molecule, causing it to lose an electron and form a positive ion (M⁺), known as the molecular ion.
-
Acceleration: The newly formed ions are accelerated by an electric field to give them all the same kinetic energy.
-
Deflection (Mass Analysis): The ions then travel through a magnetic field, which deflects them. The degree of deflection depends on the mass-to-charge ratio of the ion; lighter ions are deflected more than heavier ones.
-
Detection: A detector records the relative abundance of ions at each m/z ratio. The peak with the highest m/z value typically corresponds to the molecular ion (M⁺).
-
Data Analysis: The mass spectrum is plotted with m/z on the x-axis and relative abundance on the y-axis. The m/z value of the molecular ion peak provides the experimental molecular weight of the compound. For this compound, this peak would be observed at approximately m/z = 144.
Visualization of Molecular Weight Calculation
The logical relationship for calculating the molecular weight from its constituent atoms is diagrammed below.
Caption: Calculation workflow for the molecular weight of this compound.
References
- 1. This compound | C8H16O2 | CID 61448 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. scbt.com [scbt.com]
- 3. This compound 98.0+%, TCI America™ | Fisher Scientific [fishersci.ca]
- 4. labproinc.com [labproinc.com]
- 5. Acetic acid, 2-ethylbutyl ester [webbook.nist.gov]
- 6. quora.com [quora.com]
- 7. Atomic/Molar mass [westfield.ma.edu]
- 8. quora.com [quora.com]
- 9. Hydrogen - Wikipedia [en.wikipedia.org]
- 10. Hydrogen - Element information, properties and uses | Periodic Table [periodic-table.rsc.org]
- 11. Oxygen - Wikipedia [en.wikipedia.org]
- 12. Oxygen - Element information, properties and uses | Periodic Table [periodic-table.rsc.org]
An In-depth Technical Guide to the Boiling Point of 2-Ethylbutyl Acetate
This technical guide provides a comprehensive overview of the boiling point of 2-ethylbutyl acetate, targeting researchers, scientists, and professionals in drug development. The document presents quantitative data, details on experimental protocols for boiling point determination, and a visualization of the molecular structure's influence on this key physical property.
Physicochemical Properties of this compound
This compound is a clear, colorless liquid with a characteristic fruity odor. It is an ester of acetic acid and 2-ethylbutanol. Its physical properties are crucial for its handling, application, and purification in various scientific and industrial processes.
Boiling Point Data
The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure. This property is a critical parameter for distillation, a primary method for purifying liquids. The experimental and predicted boiling point data for this compound are summarized below.
| Boiling Point (°C) | Pressure (mmHg) | Data Type | Source |
| 160 | 740 | Experimental | Fisher Scientific[1], Sigma-Aldrich[2][3] |
| 160 - 163 | 740 | Experimental | The Good Scents Company[4], Parchem[5], PubChem[6] |
| 162.5 | Not Specified | Not Specified | CHEMLYTE SOLUTIONS[7] |
| 163 | Not Specified | Not Specified | ChemicalBook[8] |
| 64 - 65 | 20 | Experimental | The Good Scents Company[4] |
| 159.85 | 760 | Not Specified | NIST WebBook[9] |
Vapor Pressure Data:
| Vapor Pressure (mmHg) | Temperature (°C) |
| 2.16 | 25 |
| 1.76 | 20 |
| 2.49 | 25 |
Experimental Protocols for Boiling Point Determination
While the specific experimental methods used to determine the cited boiling point values for this compound are not detailed in the available literature, the following are standard and widely accepted techniques for determining the boiling point of organic liquids.
a) Distillation Method
This is a common and accurate method for determining the boiling point of a liquid.
-
Apparatus: A distillation flask, condenser, receiving flask, thermometer, and a heating source (e.g., heating mantle).
-
Procedure:
-
The liquid sample (a few milliliters) is placed in the distillation flask along with boiling chips to ensure smooth boiling.
-
The apparatus is assembled, and the thermometer bulb is positioned so that its top is level with the side arm of the distillation flask leading to the condenser. This ensures that the measured temperature is that of the vapor in equilibrium with the boiling liquid.
-
The flask is gently heated. As the liquid boils, the vapor rises, surrounds the thermometer bulb, and then passes into the condenser, where it liquefies and is collected in the receiving flask.
-
The temperature is recorded when it becomes constant. This stable temperature is the boiling point of the liquid at the prevailing atmospheric pressure.
-
b) Thiele Tube Method
This micro-method is suitable for small sample volumes.
-
Apparatus: A Thiele tube, a small test tube, a capillary tube (sealed at one end), a thermometer, and a heat source.
-
Procedure:
-
A small amount of the liquid is placed in the small test tube.
-
The capillary tube is inverted and placed in the test tube with its open end submerged in the liquid.
-
The test tube is attached to the thermometer, and the assembly is placed in the Thiele tube containing a high-boiling mineral oil.
-
The Thiele tube is heated gently. As the temperature rises, air trapped in the capillary tube expands and escapes as a slow stream of bubbles.
-
Heating is continued until a steady stream of bubbles emerges from the capillary tube.
-
The heat source is then removed, and the apparatus is allowed to cool.
-
The temperature at which the bubbling stops and the liquid just begins to enter the capillary tube is recorded as the boiling point.
-
c) Reflux Method
This method also allows for the determination of the boiling point.
-
Apparatus: A round-bottom flask, a condenser, a thermometer, and a heating source.
-
Procedure:
-
The liquid and boiling chips are placed in the round-bottom flask.
-
The condenser is attached vertically to the flask, and cooling water is circulated through it.
-
A thermometer is placed in the neck of the flask so that its bulb is in the vapor phase above the boiling liquid.
-
The liquid is heated to a gentle boil. The vapor will rise into the condenser, be cooled back to a liquid, and drip back into the flask.
-
The stable temperature recorded by the thermometer is the boiling point.
-
Relationship Between Molecular Structure and Boiling Point
The boiling point of a molecule is primarily determined by the strength of its intermolecular forces. For this compound, these are London dispersion forces and dipole-dipole interactions.
Caption: Molecular structure's influence on boiling point.
The relatively large size of the this compound molecule (C8H16O2) results in significant London dispersion forces. Furthermore, the presence of the polar ester group creates dipole-dipole interactions between molecules. Both of these intermolecular forces are relatively strong, requiring a substantial amount of energy to overcome, which in turn leads to a high boiling point. The branched structure of the alkyl group may slightly lower the boiling point compared to a straight-chain isomer due to less efficient packing, which reduces the surface area for intermolecular contact.
References
- 1. vijaynazare.weebly.com [vijaynazare.weebly.com]
- 2. This compound | C8H16O2 | CID 61448 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. scribd.com [scribd.com]
- 5. Determination of Boiling Point of Organic Compounds - GeeksforGeeks [geeksforgeeks.org]
- 6. scent.vn [scent.vn]
- 7. people.chem.umass.edu [people.chem.umass.edu]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Acetic acid, 2-ethylbutyl ester [webbook.nist.gov]
Technical Guide: Density Specifications of 2-Ethylbutyl Acetate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the density specifications for 2-ethylbutyl acetate (CAS No: 10031-87-5). The document details quantitative density data, standardized experimental protocols for its determination, and a logical workflow for density measurement, aimed at professionals in research and development.
Quantitative Density Data for this compound
The density of this compound, a clear, colorless liquid, is a critical physical property for quality control, formulation, and chemical engineering calculations.[1][2][3] The following table summarizes the reported density values at various temperatures.
| Density Value | Temperature (°C) | Units | Reference |
| 0.884 | 17 | g/cm³ | [3] |
| 0.8784 | 20 | g/mL | [1] |
| 0.88000 to 0.88500 | 20 | (Specific Gravity) | [4] |
| 0.88 | 25 | (Specific Gravity) | [5] |
| 0.876 | 25 | g/mL | [2][6][7][8] |
Experimental Protocols for Density Determination
The accurate determination of liquid density is crucial for ensuring product quality and consistency. Several standardized methods are available. The choice of method may depend on the required precision, sample volume, and available equipment.
Method A: Digital Density Meter (Based on ASTM D4052)
This method utilizes an oscillating U-tube to determine the density of a liquid. The change in the oscillation frequency of the tube when filled with the sample is used to calculate its density.[1][6]
Apparatus:
-
Digital Density Meter with a thermostatically controlled cell.
-
Syringes for sample injection (manual or automated).
-
Cleaning solvents (e.g., heptane, acetone).
-
Dry air or nitrogen for drying the U-tube.
Procedure:
-
Calibration: Calibrate the instrument at the measurement temperature using two reference standards (e.g., dry air and freshly distilled water). The known density values of these standards are used to establish the calibration constants.
-
Sample Preparation: Ensure the this compound sample is homogeneous and free of air bubbles. Equilibrate the sample to the measurement temperature.
-
Measurement: Introduce the sample into the U-tube, ensuring no air bubbles are present in the cell. For viscous samples, pre-heating may be necessary.[4]
-
Reading: Allow the instrument to stabilize. The oscillating period is measured and converted to a density value by the instrument's software.
-
Cleaning: After measurement, thoroughly clean the U-tube with appropriate solvents and dry it with a stream of dry air or nitrogen.
Method B: Pycnometer (Based on ASTM D1475)
The pycnometer method is a highly precise technique that involves determining the mass of a known volume of the liquid.[3][9][10]
Apparatus:
-
Pycnometer (specific gravity bottle) of a known volume.
-
Analytical balance with a sensitivity of at least 0.1 mg.
-
Thermostatically controlled water bath.
-
Certified thermometer.
Procedure:
-
Preparation: Clean and thoroughly dry the pycnometer and its stopper. Weigh the empty pycnometer and record the mass (m₀).
-
Calibration (Volume Determination): Fill the pycnometer with freshly boiled and cooled distilled water. Insert the stopper, allowing excess water to exit through the capillary. Place the pycnometer in the temperature-controlled water bath to reach thermal equilibrium at the desired temperature. Remove any excess water from the outside and the top of the stopper. Weigh the water-filled pycnometer and record the mass (m₁). The volume of the pycnometer (V) can be calculated using the density of water at that temperature.
-
Sample Measurement: Empty and dry the pycnometer. Fill it with the this compound sample, following the same procedure as with the water to ensure it is completely full and at the correct temperature. Weigh the sample-filled pycnometer and record the mass (m₂).
-
Calculation: The density (ρ) of the this compound is calculated as: ρ = (m₂ - m₀) / V
Method C: Hydrometer (Based on ISO 3675)
This method is based on Archimedes' principle and is suitable for rapid density determinations where high precision may not be required.[5][11][12]
Apparatus:
-
Calibrated hydrometer with a scale covering the expected density of this compound.
-
Hydrometer cylinder (a tall, clear glass cylinder).
-
Certified thermometer.
Procedure:
-
Sample Preparation: Pour the this compound sample into a clean, dry hydrometer cylinder, ensuring there is enough liquid to allow the hydrometer to float freely without touching the sides or bottom.[11][13]
-
Temperature Control: Adjust the temperature of the sample to the desired measurement temperature and record it.
-
Measurement: Gently lower the hydrometer into the liquid. Give it a slight spin to dislodge any air bubbles.[13]
-
Reading: Once the hydrometer has settled and is floating freely, take the reading from the scale at the point where the principal surface of the liquid intersects the hydrometer stem.[5]
-
Temperature Correction: If the measurement temperature differs from the hydrometer's calibration temperature, a correction factor may need to be applied.
Logical Workflow for Density Determination
The selection of an appropriate method for density determination is a key step in the quality control process. The following diagram illustrates a logical workflow for this procedure.
Caption: Workflow for Density Determination of this compound.
References
- 1. ASTM D7777 | ASTM Standard Test Method for Density, Relative Density and API Gravity of Liquid [ayalytical.com]
- 2. standards.iteh.ai [standards.iteh.ai]
- 3. matestlabs.com [matestlabs.com]
- 4. ASTM D4052 | Anton Paar Wiki [wiki.anton-paar.com]
- 5. scientificlabs.co.uk [scientificlabs.co.uk]
- 6. store.astm.org [store.astm.org]
- 7. ised-isde.canada.ca [ised-isde.canada.ca]
- 8. fpharm.uniba.sk [fpharm.uniba.sk]
- 9. fpharm.uniba.sk [fpharm.uniba.sk]
- 10. che.utah.edu [che.utah.edu]
- 11. How to Use a Hydrometer | RS [uk.rs-online.com]
- 12. standards.globalspec.com [standards.globalspec.com]
- 13. How to Read a Hydrometer (with Pictures) [wikihow.com]
An In-depth Technical Guide on the Solubility of 2-Ethylbutyl Acetate in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the solubility characteristics of 2-Ethylbutyl acetate, a key solvent and flavoring agent.[1][2] Understanding its solubility is paramount for its application in nitrocellulose lacquers, flavor compositions, and as a reaction medium.[1][2] This document outlines the expected solubility of this compound in various organic solvents based on its physicochemical properties, presents a detailed experimental protocol for quantitative solubility determination, and includes a workflow for solubility studies.
Physicochemical Properties of this compound
A foundational understanding of this compound's physicochemical properties is essential for predicting its behavior in different solvent systems. As an ester, its molecular structure dictates its polarity and potential for intermolecular interactions.[3]
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₈H₁₆O₂ | [4] |
| Molecular Weight | 144.21 g/mol | [4] |
| Appearance | Clear colorless liquid | [1][2][4] |
| Boiling Point | 161.00 to 163.00 °C @ 740.00 mm Hg | [5][6] |
| Density | 0.876 g/mL at 25 °C | [2] |
| Flash Point | 130 °F (54.4 °C) | [5] |
| Water Solubility | 6.4 mg/mL at 20 °C | [5] |
| logP (o/w) | 2.06 - 3.16 (estimated) | [7] |
The relatively low water solubility and a logP value greater than 1 indicate that this compound is a moderately non-polar, lipophilic compound.[7] This suggests a higher affinity for and greater solubility in organic solvents, particularly those with low to moderate polarity. The principle of "like dissolves like" is the primary determinant of its solubility profile.
Qualitative Solubility in Common Organic Solvents
-
High Solubility is Expected in:
-
Non-polar solvents: (e.g., hexane, toluene, diethyl ether) due to favorable van der Waals interactions with the alkyl chains of the ester.
-
Polar aprotic solvents: (e.g., acetone, ethyl acetate, tetrahydrofuran) where dipole-dipole interactions with the ester group can occur.[8]
-
Alcohols: (e.g., ethanol, methanol) as it is noted to be soluble in alcohol.[1]
-
-
Limited to Moderate Solubility is Expected in:
-
Highly polar protic solvents: (e.g., water) due to the energetic cost of disrupting the strong hydrogen-bonding network of the solvent.[3]
-
Quantitative Solubility of this compound
The following table presents the known quantitative solubility data for this compound. This table is designed to be expanded upon by researchers generating new experimental data.
Table 2: Quantitative Solubility of this compound
| Solvent | Temperature (°C) | Solubility ( g/100 g Solvent) | Method |
| Water | 20 | 0.64 | Experimental |
Data derived from a reported solubility of 6.4 mg/mL and the density of water at 20°C.
Experimental Protocol for Determining the Solubility of this compound
This section provides a detailed methodology for the quantitative determination of this compound solubility in an organic solvent of interest.
Materials and Equipment
-
This compound (purity >98%)
-
Selected organic solvent (analytical grade)
-
Analytical balance (± 0.0001 g)
-
Thermostatic shaker or water bath
-
Centrifuge
-
Gas chromatograph with a flame ionization detector (GC-FID) or a suitable calibrated column
-
Volumetric flasks and pipettes
-
Syringes and syringe filters (0.45 µm)
Procedure
-
Preparation of Saturated Solutions:
-
Add an excess amount of this compound to a known mass of the selected organic solvent in a sealed vial.
-
Equilibrate the mixture in a thermostatic shaker at a constant temperature for a minimum of 24 hours to ensure saturation.
-
-
Sample Collection and Preparation:
-
After equilibration, allow the mixture to settle.
-
Carefully withdraw a sample of the supernatant using a syringe and immediately filter it through a 0.45 µm syringe filter to remove any undissolved solute.
-
Accurately weigh the filtered sample.
-
-
Quantitative Analysis:
-
Dilute the weighed sample with a known volume of the pure solvent.
-
Analyze the diluted sample using a pre-calibrated GC-FID to determine the concentration of this compound.
-
-
Calculation of Solubility:
-
The solubility (S) is calculated using the following formula: S ( g/100 g solvent) = (mass of this compound / mass of solvent) * 100
-
Visualization of Experimental and Logical Workflows
The following diagrams, generated using the DOT language, illustrate the key workflows in determining and applying the solubility data of this compound.
Caption: Workflow for the experimental determination of solubility.
Caption: Logical workflow for solubility studies in research.
References
- 1. This compound | 10031-87-5 [chemicalbook.com]
- 2. Cas 10031-87-5,this compound | lookchem [lookchem.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. This compound | CymitQuimica [cymitquimica.com]
- 5. This compound | C8H16O2 | CID 61448 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 2-ethyl butyl acetate, 10031-87-5 [thegoodscentscompany.com]
- 7. Showing Compound this compound (FDB008366) - FooDB [foodb.ca]
- 8. scribd.com [scribd.com]
An In-Depth Technical Guide to the ¹H NMR Spectrum of 2-Ethylbutyl Acetate
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of 2-ethylbutyl acetate. It is designed to serve as a valuable resource for researchers, scientists, and professionals in drug development who utilize NMR spectroscopy for structural elucidation and quality control. This document details the expected chemical shifts, multiplicities, and coupling constants, alongside a standard experimental protocol for acquiring such a spectrum.
Molecular Structure and Proton Environments
This compound (C₈H₁₆O₂) is an ester with five distinct proton environments, leading to five unique signals in its ¹H NMR spectrum. Understanding the molecular structure is fundamental to interpreting the spectrum.
-
a (CH₃): The methyl group of the acetate moiety.
-
b (OCH₂): The methylene group bonded to the ester oxygen.
-
c (CH): The methine proton of the 2-ethylbutyl group.
-
d (CH₂CH₃): The two equivalent methylene groups of the ethyl substituents.
-
e (CH₂CH₃): The two equivalent methyl groups of the ethyl substituents.
The following diagram illustrates the molecular structure and the different proton environments.
Caption: Molecular structure of this compound with proton environments labeled (a-e).
¹H NMR Spectral Data
The following table summarizes the expected ¹H NMR spectral data for this compound in a deuterated chloroform (CDCl₃) solution. The chemical shifts are referenced to tetramethylsilane (TMS) at 0 ppm.
| Signal | Protons | Integration | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| a | CH₃-C(=O) | 3H | ~2.05 | Singlet (s) | - |
| b | -O-CH₂- | 2H | ~3.99 | Doublet (d) | ~6.0 |
| c | -CH(CH₂)- | 1H | ~1.45-1.60 | Multiplet (m) | - |
| d | -CH(CH₂CH₃)₂ | 4H | ~1.30-1.40 | Multiplet (m) | - |
| e | -CH(CH₂CH₃)₂ | 6H | ~0.90 | Triplet (t) | ~7.5 |
Note: The exact chemical shifts and coupling constants can vary slightly depending on the solvent, concentration, and spectrometer frequency.
Analysis of Spectral Data
-
Signal a (δ ~2.05 ppm, 3H, s): This singlet corresponds to the three protons of the acetyl methyl group. It appears as a singlet because there are no adjacent protons to cause splitting.
-
Signal b (δ ~3.99 ppm, 2H, d): This doublet is assigned to the methylene protons adjacent to the ester oxygen. These protons are deshielded by the electronegative oxygen atom, hence their downfield chemical shift. They are split by the adjacent methine proton (c), resulting in a doublet.
-
Signal c (δ ~1.45-1.60 ppm, 1H, m): This multiplet arises from the single methine proton of the 2-ethylbutyl group. It is coupled to the adjacent methylene protons (b) and the four methylene protons (d) of the two ethyl groups, resulting in a complex multiplet.
-
Signal d (δ ~1.30-1.40 ppm, 4H, m): This multiplet corresponds to the four protons of the two equivalent methylene groups in the ethyl substituents. These protons are coupled to the methine proton (c) and the six methyl protons (e), leading to a complex splitting pattern.
-
Signal e (δ ~0.90 ppm, 6H, t): This triplet is characteristic of the six equivalent protons of the two terminal methyl groups. Each methyl group is split by the adjacent two methylene protons (d), resulting in a triplet, according to the n+1 rule (2+1=3).
Experimental Protocol
The following provides a detailed methodology for acquiring a high-quality ¹H NMR spectrum of this compound.
4.1. Sample Preparation
-
Sample Weighing: Accurately weigh approximately 5-10 mg of pure this compound.
-
Solvent Selection: Use deuterated chloroform (CDCl₃) as the solvent. It is a common solvent for nonpolar to moderately polar organic compounds and its residual proton signal (at ~7.26 ppm) does not interfere with the signals of this compound.
-
Dissolution: Dissolve the weighed sample in approximately 0.6-0.7 mL of CDCl₃ in a clean, dry vial.
-
Transfer: Using a Pasteur pipette, transfer the solution into a clean, standard 5 mm NMR tube.
-
Standard (Optional): Tetramethylsilane (TMS) is often added as an internal standard for chemical shift referencing (δ = 0.00 ppm).
4.2. NMR Spectrometer Setup and Data Acquisition
-
Instrumentation: A standard NMR spectrometer with a proton frequency of 300 MHz or higher is recommended for good signal dispersion.
-
Insertion: Carefully insert the NMR tube into the spectrometer's probe.
-
Locking: Lock the spectrometer on the deuterium signal of the CDCl₃ solvent.
-
Shimming: Perform manual or automatic shimming to optimize the magnetic field homogeneity and improve spectral resolution.
-
Acquisition Parameters:
-
Pulse Sequence: A standard single-pulse experiment (e.g., 'zg' on Bruker instruments).
-
Spectral Width: Set a spectral width of approximately 10-12 ppm to ensure all signals are captured.
-
Number of Scans: Acquire a sufficient number of scans (typically 8 to 16) to achieve a good signal-to-noise ratio.
-
Relaxation Delay: Use a relaxation delay of 1-2 seconds between scans.
-
-
Data Processing:
-
Fourier Transform: Apply a Fourier transform to the acquired free induction decay (FID).
-
Phasing: Manually or automatically phase the spectrum to obtain pure absorption signals.
-
Baseline Correction: Apply a baseline correction to ensure a flat baseline.
-
Referencing: Reference the spectrum to the TMS signal at 0.00 ppm or the residual solvent peak of CDCl₃ at 7.26 ppm.
-
Integration: Integrate the signals to determine the relative number of protons for each peak.
-
The logical workflow for this experimental procedure is depicted below.
Caption: Experimental workflow for ¹H NMR analysis of this compound.
Conclusion
The ¹H NMR spectrum of this compound is a distinct and informative tool for its identification and characterization. The five characteristic signals, with their specific chemical shifts, multiplicities, and integrations, provide a clear fingerprint of the molecule. By following the detailed experimental protocol outlined in this guide, researchers and scientists can reliably obtain and interpret high-quality ¹H NMR spectra of this compound, ensuring accuracy in their research and development endeavors.
In-Depth Technical Guide: ¹³C NMR Spectral Analysis of 2-Ethylbutyl Acetate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the ¹³C Nuclear Magnetic Resonance (NMR) spectral data for 2-ethylbutyl acetate. It includes tabulated chemical shifts, a detailed experimental protocol for data acquisition, and a visualization of the molecule's carbon framework to aid in spectral interpretation. This information is crucial for the structural elucidation and quality control of this compound in research and development settings.
Data Presentation: ¹³C NMR Chemical Shifts
The ¹³C NMR spectrum of this compound exhibits distinct signals corresponding to each unique carbon atom in the molecule. The chemical shifts (δ) are reported in parts per million (ppm) relative to a standard reference.
| Carbon Atom | Chemical Shift (ppm) |
| C=O (Carbonyl) | ~171.0 |
| -O-CH₂- | ~66.0 |
| -CH(CH₂CH₃)₂ | ~40.0 |
| -CH₂CH₃ | ~23.0 |
| CH₃-C=O | ~21.0 |
| -CH₂CH₃ | ~11.0 |
Experimental Protocol
The following outlines a standard methodology for the acquisition of a ¹³C NMR spectrum of this compound.
1. Sample Preparation:
-
A sample of this compound (typically 10-50 mg) is dissolved in a deuterated solvent, such as chloroform-d (CDCl₃), in a standard 5 mm NMR tube. The final volume is typically 0.5-0.7 mL.
-
A small amount of tetramethylsilane (TMS) can be added as an internal standard for chemical shift referencing (δ = 0.00 ppm), though referencing to the residual solvent peak is also common.
2. NMR Spectrometer Setup:
-
The experiment is performed on a high-resolution NMR spectrometer, for instance, a Bruker DPX-300 or a similar instrument, operating at a ¹³C frequency of approximately 75.5 MHz.
-
The probe is tuned and matched to the ¹³C frequency to ensure optimal signal detection.
3. Data Acquisition:
-
A standard single-pulse experiment with proton decoupling is typically employed to obtain a spectrum where each unique carbon atom appears as a singlet. This simplifies the spectrum and improves the signal-to-noise ratio.
-
Key acquisition parameters include:
-
Pulse Angle: A 30-45° pulse angle is often used to allow for a shorter relaxation delay.
-
Relaxation Delay (D1): A delay of 1-2 seconds between pulses is generally sufficient for qualitative analysis. For quantitative analysis, a longer delay (5-10 times the longest T1) is necessary.
-
Number of Scans (NS): Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 128 to 1024 or more) is typically required to achieve an adequate signal-to-noise ratio.
-
Acquisition Time (AQ): Typically set to 1-2 seconds.
-
4. Data Processing:
-
The acquired Free Induction Decay (FID) is processed using appropriate software (e.g., TopSpin, Mnova).
-
Processing steps include:
-
Fourier Transformation: To convert the time-domain data (FID) into the frequency-domain spectrum.
-
Phasing: To correct the phase of the spectral lines.
-
Baseline Correction: To ensure a flat baseline.
-
Referencing: The chemical shift scale is calibrated using the internal standard (TMS) or the solvent peak (e.g., CDCl₃ at 77.16 ppm).
-
Mandatory Visualization
The following diagram illustrates the chemical structure of this compound with each carbon atom labeled according to its corresponding signal in the ¹³C NMR spectrum.
Caption: Structure and ¹³C NMR assignments for this compound.
An In-depth Technical Guide to the Mass Spectrum of 2-Ethylbutyl Acetate
This technical guide provides a comprehensive overview of the mass spectrum of 2-Ethylbutyl acetate, tailored for researchers, scientists, and professionals in drug development. The document details the compound's fragmentation pattern under electron ionization, presents the mass spectral data in a structured format, outlines a typical experimental protocol for its acquisition, and visualizes the key fragmentation pathway.
Introduction to this compound
This compound (C8H16O2) is a carboxylic ester with a molecular weight of 144.21 g/mol .[1][2][3] It is a clear, colorless liquid with a characteristic fruity odor, often described as reminiscent of banana and apricot.[4] Its physical and chemical properties are well-documented, and it finds applications as a flavoring and fragrance agent.[4][5] Understanding its mass spectral behavior is crucial for its identification and quantification in various matrices.
Mass Spectrometry Data
The electron ionization (EI) mass spectrum of this compound is characterized by a series of fragment ions that provide a unique fingerprint for the molecule. The quantitative data, including the mass-to-charge ratio (m/z) and relative intensity of the most significant ions, are summarized in the table below. This data is compiled from the National Institute of Standards and Technology (NIST) Mass Spectrometry Data Center and the PubChem database.[1][2]
Table 1: Key Mass Spectral Data for this compound (EI-MS)
| Mass-to-Charge Ratio (m/z) | Relative Intensity (%) | Proposed Fragment Ion |
| 43 | 99.99 | [CH3CO]+ |
| 55 | 18.45 | [C4H7]+ |
| 57 | 9.80 | [C4H9]+ |
| 69 | 17.91 | [C5H9]+ |
| 84 | 28.51 | [C6H12]+ |
| 85 | 10.20 | [M - C4H9O]+ |
| 115 | 1.50 | [M - C2H5]+ |
| 144 | Not Observed | [M]+ (Molecular Ion) |
Data sourced from NIST and PubChem.[1][2]
Experimental Protocol for Mass Spectrum Acquisition
The following section outlines a typical experimental protocol for acquiring the electron ionization mass spectrum of this compound using a gas chromatography-mass spectrometry (GC-MS) system.
3.1. Instrumentation
A standard benchtop GC-MS system, such as a Hitachi M-80B or equivalent, equipped with a capillary gas chromatography column and an electron ionization source is suitable for this analysis.[1]
3.2. Sample Preparation
A dilute solution of this compound in a volatile organic solvent (e.g., dichloromethane or hexane) is prepared. A typical concentration is in the range of 10-100 µg/mL.
3.3. Gas Chromatography (GC) Conditions
-
Injector: Split/splitless injector, operated in split mode with a split ratio of 50:1.
-
Injector Temperature: 250 °C.
-
Column: A non-polar capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness, with a stationary phase like 5% phenyl-methylpolysiloxane).
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 50 °C, hold for 2 minutes.
-
Ramp: Increase at 10 °C/min to 200 °C.
-
Final hold: Hold at 200 °C for 5 minutes.
-
3.4. Mass Spectrometry (MS) Conditions
-
Ionization Mode: Electron Ionization (EI).
-
Electron Energy: 70 eV.[1]
-
Ion Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
Scan Range: m/z 40-200.
-
Scan Rate: 2 scans/second.
-
Transfer Line Temperature: 280 °C.
3.5. Data Acquisition and Processing
The mass spectra are recorded as the this compound elutes from the GC column. The resulting total ion chromatogram (TIC) and mass spectra are processed using the instrument's data acquisition software. Background subtraction is performed to obtain a clean mass spectrum of the analyte.
Fragmentation Pathway of this compound
The fragmentation of this compound under electron ionization primarily proceeds through several key pathways, which are initiated by the loss of an electron to form a molecular ion ([M]+). Although the molecular ion is often not observed in the spectrum due to its instability, its fragmentation gives rise to the observed ions.
The most prominent fragmentation is the α-cleavage and McLafferty rearrangement, which are common in esters. The following diagram illustrates the principal fragmentation pathway leading to the most abundant ions observed in the mass spectrum.
Caption: Proposed fragmentation pathway of this compound under EI-MS.
Explanation of Key Fragments:
-
m/z 84: This significant ion is formed via a McLafferty rearrangement, a characteristic fragmentation of esters. This process involves the transfer of a gamma-hydrogen atom to the carbonyl oxygen, followed by the elimination of a neutral molecule of acetic acid (CH3COOH).
-
m/z 43: The base peak at m/z 43 corresponds to the acylium ion ([CH3CO]+), which is formed by the cleavage of the C-O bond adjacent to the carbonyl group (α-cleavage). Its high stability contributes to its high abundance.
-
m/z 57, 69, 55: These ions are likely formed from the subsequent fragmentation of the C6H12+• ion (m/z 84) through the loss of alkyl radicals. For instance, the loss of a methyl radical (•CH3) from the m/z 84 ion would result in the ion at m/z 69. The ion at m/z 55 could be formed by the loss of an ethyl radical (•C2H5). The ion at m/z 57 corresponds to the butyl cation ([C4H9]+).
Conclusion
The mass spectrum of this compound is well-defined, with a dominant base peak at m/z 43 and a characteristic fragment at m/z 84 resulting from a McLafferty rearrangement. This in-depth guide provides the necessary data, a standardized experimental protocol, and a clear visualization of the fragmentation pathway to aid researchers in the unequivocal identification and analysis of this compound. The provided information is essential for professionals engaged in quality control, metabolomics, and other areas of chemical analysis where the identification of volatile and semi-volatile organic compounds is critical.
References
An In-depth Technical Guide to the Infrared Spectroscopy of 2-Ethylbutyl Acetate
This technical guide provides a comprehensive overview of the infrared (IR) spectroscopy data for 2-Ethylbutyl acetate. It is intended for researchers, scientists, and professionals in drug development who utilize spectroscopic methods for chemical identification and characterization. This document details the characteristic vibrational modes of this compound, presents a general experimental protocol for spectral acquisition, and visualizes the relationships between molecular structure and spectral data.
Molecular Structure and Infrared Spectroscopy
This compound (C₈H₁₆O₂) is an organic compound classified as a carboxylic ester. Its molecular structure contains several key functional groups that give rise to distinct absorption bands in the infrared spectrum. These include C-H bonds in the alkyl chains, a carbonyl group (C=O), and C-O single bonds characteristic of the ester linkage. Infrared spectroscopy is a powerful analytical technique that measures the absorption of infrared radiation by a molecule's vibrational modes, providing a unique "fingerprint" for identification and structural elucidation.
Quantitative Infrared Absorption Data
The infrared spectrum of this compound is characterized by several strong absorption bands corresponding to the stretching and bending vibrations of its constituent functional groups. The data presented below is a compilation of characteristic absorption frequencies.
| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode Assignment | Functional Group |
| ~2960 | Strong | Asymmetric C-H Stretch | -CH₃, -CH₂ |
| ~2875 | Medium | Symmetric C-H Stretch | -CH₃, -CH₂ |
| ~1740 | Strong | C=O Stretch | Ester Carbonyl |
| ~1465 | Medium | C-H Bend (Scissoring) | -CH₂ |
| ~1370 | Medium | C-H Bend (Rocking) | -CH₃ |
| ~1240 | Strong | Asymmetric C-O-C Stretch | Ester Linkage |
| ~1040 | Strong | Symmetric C-O-C Stretch | Ester Linkage |
Note: The exact peak positions may vary slightly depending on the sample preparation and the spectrometer used.
The diagram below illustrates the direct correlation between the primary functional groups within the this compound molecule and their corresponding absorption regions in the infrared spectrum.
Experimental Protocols
The acquisition of high-quality IR spectra requires standardized procedures. Below are two protocols: a modern, general-purpose method and the historical method used for the publicly available reference spectrum.
Attenuated Total Reflectance (ATR) coupled with Fourier-Transform Infrared (FTIR) spectroscopy is a common technique for analyzing liquid samples due to its simplicity and minimal sample preparation.
-
Instrumentation : A Fourier-Transform Infrared (FTIR) spectrometer equipped with an ATR accessory (e.g., with a diamond or zinc selenide crystal).
-
Background Spectrum :
-
Ensure the ATR crystal is clean by wiping the surface with a soft tissue dampened with a suitable solvent (e.g., isopropanol or ethanol) and allowing it to dry completely.
-
Acquire a background spectrum to account for the absorbance of the ambient atmosphere (CO₂ and water vapor) and the ATR crystal itself.[1] This spectrum is stored by the instrument's software for automatic subtraction from the sample spectrum.[1]
-
-
Sample Application :
-
Place a small drop of liquid this compound directly onto the center of the ATR crystal, ensuring the crystal surface is fully covered.[1]
-
-
Spectrum Acquisition :
-
Initiate the sample scan. Typical acquisition parameters include a spectral range of 4000–400 cm⁻¹, a resolution of 4 cm⁻¹, and an accumulation of 16 to 32 scans to improve the signal-to-noise ratio.[1]
-
-
Data Analysis :
-
The resulting spectrum is typically displayed as transmittance or absorbance versus wavenumber (cm⁻¹).
-
Identify the characteristic absorption bands and their corresponding wavenumbers for analysis.
-
-
Cleaning :
-
After the measurement, thoroughly clean the ATR crystal with an appropriate solvent to remove any sample residue and prevent cross-contamination.[1]
-
The reference spectrum available in the NIST Chemistry WebBook was obtained using a dispersive instrument, which was common before the widespread adoption of FTIR spectrometers.[2][3]
-
Sample Preparation : The sample was prepared as a solution.[2][3]
-
Sampling Procedure : The spectrum was acquired via transmission, with a path length of 0.011 cm.[2][3]
-
Data Processing : The spectrum was digitized by NIST from the original hard copy.[2][3]
The following diagram outlines the general workflow for acquiring an FTIR spectrum of a liquid sample using the ATR technique.
References
An In-depth Technical Guide to the Synthesis of 2-Ethylbutyl Acetate
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the synthesis of 2-ethylbutyl acetate, a carboxylate ester valued for its applications as a solvent and in the formulation of fragrances and flavorings. The primary focus of this document is the Fischer-Speier esterification, the most common and industrially significant method for its production. This guide details the reaction mechanism, provides generalized experimental protocols, and presents quantitative data derived from analogous esterification reactions to offer a thorough understanding of the synthesis process. The content is structured to be a valuable resource for researchers, chemists, and professionals involved in chemical synthesis and process development.
Introduction
This compound (CAS: 10031-87-5) is a clear, colorless liquid with a characteristic fruity odor.[1][2] Its synthesis is most commonly achieved through the acid-catalyzed esterification of 2-ethylbutanol with acetic acid. This reaction, known as Fischer-Speier esterification, is a cornerstone of organic synthesis, valued for its simplicity and the use of readily available starting materials. This guide will delve into the core principles of this synthesis, providing the necessary technical details for its replication and optimization in a laboratory setting.
Core Synthesis Pathway: Fischer-Speier Esterification
The synthesis of this compound from 2-ethylbutanol and acetic acid is a reversible reaction that is typically catalyzed by a strong mineral acid, such as sulfuric acid. The overall reaction is depicted below:
CH₃COOH + CH₃CH₂CH(CH₂CH₃)CH₂OH ⇌ CH₃COOCH₂CH(CH₂CH₃)CH₂CH₃ + H₂O (Acetic Acid + 2-Ethylbutanol ⇌ this compound + Water)
To drive the equilibrium towards the formation of the ester, an excess of one of the reactants (usually the alcohol) is used, and/or the water produced is removed from the reaction mixture as it forms.
Reaction Mechanism
The Fischer esterification of 2-ethylbutanol with acetic acid proceeds through a series of proton transfer and nucleophilic acyl substitution steps. The mechanism is initiated by the protonation of the carbonyl oxygen of acetic acid by the acid catalyst, which enhances the electrophilicity of the carbonyl carbon.
Below is a DOT language script that visualizes the signaling pathway of the reaction mechanism.
References
An In-depth Technical Guide to the Fischer Esterification of 2-Ethylbutanol
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the Fischer esterification of 2-ethylbutanol, focusing on the synthesis of 2-ethylbutyl acetate. The document details the reaction mechanism, experimental protocols, and characterization of the resulting ester, presenting quantitative data in a clear and accessible format.
Introduction to Fischer Esterification
The Fischer-Speier esterification is a classic acid-catalyzed reaction that forms an ester from a carboxylic acid and an alcohol.[1] First described by Emil Fischer and Arthur Speier in 1895, this reversible reaction is a cornerstone of organic synthesis. The equilibrium nature of the reaction necessitates strategies to drive it towards the product, such as using an excess of one reactant or removing water as it is formed.[2]
The reaction is typically catalyzed by strong Brønsted acids like sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH), or by Lewis acids.[3] The mechanism involves the protonation of the carboxylic acid's carbonyl group, which enhances its electrophilicity, followed by a nucleophilic attack from the alcohol. Subsequent dehydration yields the ester and regenerates the acid catalyst.
This guide will focus on the esterification of 2-ethylbutanol, a primary alcohol, with acetic acid to produce this compound, a compound with applications as a solvent and in the formulation of fragrances.[4]
Reaction Analysis and Mechanism
The Fischer esterification of 2-ethylbutanol with acetic acid proceeds via a nucleophilic acyl substitution mechanism. The reaction is initiated by the protonation of the acetic acid's carbonyl oxygen by the acid catalyst, making the carbonyl carbon more susceptible to nucleophilic attack by the oxygen atom of 2-ethylbutanol. This is followed by a series of proton transfers and the elimination of a water molecule to form the final ester product, this compound.
Below is a diagram illustrating the step-by-step mechanism of this reaction.
Quantitative Data
The following tables summarize the key quantitative data for the reactants and the product involved in the Fischer esterification of 2-ethylbutanol with acetic acid.
Table 1: Physical and Chemical Properties of Reactants and Product
| Compound | Molar Mass ( g/mol ) | Boiling Point (°C) | Density (g/mL at 20°C) |
| 2-Ethylbutanol | 102.17 | 148-149 | 0.832 |
| Acetic Acid | 60.05 | 118 | 1.049 |
| This compound | 144.21 | 162 | 0.878 |
Table 2: Typical Reaction Parameters for Fischer Esterification of 2-Ethylbutanol
| Parameter | Value |
| Reactant Molar Ratio | 1:1.5 (2-Ethylbutanol : Acetic Acid) |
| Catalyst | Concentrated Sulfuric Acid |
| Catalyst Loading | ~5% of the limiting reactant weight |
| Reaction Temperature | ~115-120°C (Reflux) |
| Reaction Time | 1-2 hours |
| Expected Yield | 60-70% |
Experimental Protocol
This section provides a detailed methodology for the synthesis of this compound via the Fischer esterification of 2-ethylbutanol.
Materials and Equipment:
-
2-Ethylbutanol
-
Glacial Acetic Acid
-
Concentrated Sulfuric Acid
-
5% Sodium Bicarbonate Solution
-
Saturated Sodium Chloride (Brine) Solution
-
Anhydrous Sodium Sulfate
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle
-
Separatory funnel
-
Distillation apparatus
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, combine 2-ethylbutanol and glacial acetic acid in a 1:1.5 molar ratio.
-
Catalyst Addition: Slowly add concentrated sulfuric acid to the mixture (approximately 5% of the weight of the 2-ethylbutanol).
-
Reflux: Attach a reflux condenser and heat the mixture to a gentle reflux (approximately 115-120°C) for 1-2 hours.
-
Cooling: After the reflux period, allow the reaction mixture to cool to room temperature.
-
Work-up: Transfer the cooled mixture to a separatory funnel.
-
Washing:
-
Wash the organic layer with a 5% sodium bicarbonate solution to neutralize the excess acetic acid and the sulfuric acid catalyst. Be sure to vent the separatory funnel frequently to release the pressure from the evolved carbon dioxide.
-
Wash the organic layer with a saturated sodium chloride (brine) solution to remove any remaining water-soluble impurities.
-
-
Drying: Separate the organic layer and dry it over anhydrous sodium sulfate.
-
Purification:
-
Decant or filter the dried organic layer to remove the drying agent.
-
Purify the crude this compound by simple distillation, collecting the fraction that boils at approximately 162°C.
-
The following diagram outlines the experimental workflow for the synthesis and purification of this compound.
References
2-Ethylbutyl Acetate: A Technical Guide to Industrial Applications
An In-depth Whitepaper for Researchers, Scientists, and Drug Development Professionals
Abstract
2-Ethylbutyl acetate, a carboxylic ester with a characteristic fruity odor, holds a significant position in various industrial sectors.[1][2][3] This technical guide provides a comprehensive overview of its chemical and physical properties, primary industrial applications, and the methodologies relevant to its synthesis and quality control. The information is tailored for researchers, scientists, and professionals in drug development who may encounter this compound as a solvent, intermediate, or formulation component.
Chemical and Physical Properties
This compound is a clear, colorless liquid.[1][2] It is a flammable liquid and vapor.[4][5] Key physical and chemical properties are summarized in the tables below for easy reference and comparison.
Table 1: General and Physical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C8H16O2 | [6] |
| Molecular Weight | 144.21 g/mol | [6] |
| CAS Number | 10031-87-5 | [4][5][6] |
| Appearance | Clear, colorless liquid | [1][2][6] |
| Odor | Fruity, somewhat oily | [1] |
| Boiling Point | 160-163 °C at 740-760 mmHg | [1][2] |
| Melting Point | < -100 °C | [2][7] |
| Density | 0.876 - 0.884 g/mL at 20-25 °C | [1][2] |
| Refractive Index | 1.409 - 1.412 at 20 °C | [1][8] |
Table 2: Solubility and Safety Data for this compound
| Property | Value | Source |
| Solubility in Water | 0.06% (6.4 mg/mL at 20 °C) | [1][2][7] |
| Solubility in Organic Solvents | Soluble in alcohol, miscible with oils | [1] |
| Flash Point | 52.78 - 53 °C (127 °F) (closed cup) | [8][9] |
| Hazard Classifications | Flammable Liquid, Category 3 | [9] |
| Signal Word | Warning | [5][9] |
Industrial Applications
The industrial utility of this compound is primarily centered around its properties as a solvent and its organoleptic characteristics.
Solvent Applications
This compound is an effective solvent for nitrocellulose lacquers.[1] Its moderate boiling point and good solvency make it suitable for various coating formulations. It is also used in other industrial applications requiring a solvent with its specific evaporation rate and compatibility profile.
Fragrance and Flavoring Agent
With its sweet, fruity aroma and taste reminiscent of pear and strawberry, this compound is utilized in the fragrance and flavor industries.[1] It is particularly valued in perfumery for providing fruity notes and enhancing aldehydic and rosy fragrance types.[1] In the flavor industry, it is used in trace amounts in fruit complexes.[1] Its use as a flavoring agent is regulated, for instance, by the FDA (21 CFR 172.515).
Experimental Protocols
Synthesis of this compound
The industrial synthesis of this compound is typically achieved through the esterification of 2-ethylbutanol with either acetic anhydride or acetic acid.[1] The reaction is generally catalyzed by a strong acid, such as sulfuric acid.[1]
Reaction:
CH3COOH + CH3CH2CH(CH2CH3)CH2OH → CH3COOCH2CH(CH2CH3)CH2CH3 + H2O (Acetic Acid + 2-Ethylbutanol → this compound + Water)
A general laboratory-scale procedure would involve refluxing a mixture of 2-ethylbutanol, acetic acid, and a catalytic amount of sulfuric acid. The water produced during the reaction is removed to drive the equilibrium towards the product side. The crude product is then washed with a sodium bicarbonate solution to neutralize the acid catalyst, followed by washing with water to remove any remaining salts. Finally, the this compound is purified by distillation.
Quality Control
Ensuring the purity of this compound is critical for its industrial applications, especially in the flavor and fragrance industries.[10] A key analytical technique for quality control is Gas Chromatography (GC).[10]
Gas Chromatography (GC) for Purity Assay:
-
Objective: To determine the purity of this compound and identify any impurities.
-
Instrumentation: A gas chromatograph equipped with a Flame Ionization Detector (FID).
-
Column: A non-polar or medium-polarity capillary column (e.g., DB-5 or equivalent).
-
Carrier Gas: Helium or Nitrogen.
-
Injector and Detector Temperature: Typically set around 250 °C.
-
Oven Temperature Program: An initial temperature of around 60-80 °C, held for a few minutes, followed by a temperature ramp (e.g., 10 °C/min) to a final temperature of around 200-250 °C.
-
Sample Preparation: The this compound sample is diluted in a suitable solvent (e.g., ethanol or hexane) before injection.
-
Analysis: The retention time of the main peak is compared with a standard of this compound for identification. The area of the peak is used to quantify the purity, typically expressed as a percentage. For food-grade applications, a minimum purity of 98.0% is often required.[10]
Logical Workflow of Industrial Utilization
The following diagram illustrates the typical lifecycle and industrial application workflow for this compound, from its synthesis to its end-use in various products.
Safety and Handling
This compound is a flammable liquid and should be handled with appropriate safety precautions.[4] It should be kept away from heat, sparks, open flames, and other ignition sources.[5][11] Use in a well-ventilated area is recommended. It is incompatible with strong oxidizing agents, strong acids, and strong bases.[4] Personal protective equipment, including gloves and eye protection, should be worn when handling this chemical.[5]
Conclusion
This compound is a versatile chemical with established roles in the coatings, fragrance, and flavor industries. Its synthesis is straightforward, and its quality can be reliably assessed using standard analytical techniques like gas chromatography. A thorough understanding of its properties, applications, and handling requirements is essential for its safe and effective use in research, development, and manufacturing.
References
- 1. This compound | 10031-87-5 [chemicalbook.com]
- 2. This compound | C8H16O2 | CID 61448 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Showing Compound this compound (FDB008366) - FooDB [foodb.ca]
- 4. fishersci.com [fishersci.com]
- 5. chemicalbook.com [chemicalbook.com]
- 6. This compound | CymitQuimica [cymitquimica.com]
- 7. echemi.com [echemi.com]
- 8. 2-ethyl butyl acetate, 10031-87-5 [thegoodscentscompany.com]
- 9. This compound = 98 10031-87-5 [sigmaaldrich.com]
- 10. nbinno.com [nbinno.com]
- 11. synerzine.com [synerzine.com]
2-Ethylbutyl acetate as a solvent for spectroscopy
An In-depth Technical Guide to 2-Ethylbutyl Acetate as a Solvent for Spectroscopy
For Researchers, Scientists, and Drug Development Professionals
Abstract
This compound, a higher-order acetate ester, is recognized for its use in the flavor, fragrance, and coatings industries.[1] This technical guide explores its potential as a solvent for various spectroscopic applications. While not a conventional choice, an analysis of its known physicochemical properties provides a foundation for evaluating its suitability. This document presents a comprehensive summary of its physical characteristics, discusses its theoretical spectroscopic profile in UV-Visible, Infrared (IR), and Nuclear Magnetic Resonance (NMR) spectroscopy, and provides generalized experimental protocols for its characterization and use. Due to the limited availability of direct spectroscopic application data, this guide emphasizes the necessary steps for its validation in a laboratory setting.
Physicochemical Properties of this compound
A solvent's utility in spectroscopy is dictated by its physical and chemical properties. Key parameters for this compound have been compiled from various sources and are summarized below.[1][2][3][4][5]
| Property | Value | Reference(s) |
| IUPAC Name | This compound | [3] |
| CAS Number | 10031-87-5 | [6] |
| Molecular Formula | C₈H₁₆O₂ | [7][8] |
| Molecular Weight | 144.21 g/mol | [3][9] |
| Appearance | Clear, colorless liquid | [1][2][3] |
| Boiling Point | 160 - 163 °C (@ ~740 mmHg) | [2][10] |
| Melting Point | < -100 °C | [2][3] |
| Density | 0.876 - 0.885 g/mL (at 20-25 °C) | [2][3] |
| Refractive Index (n20/D) | 1.409 - 1.412 | [2][3][6] |
| Water Solubility | 6.4 g/L (at 20 °C) | [3][4] |
| Flash Point | ~53 °C (127 °F) | [2][3] |
| Vapor Pressure | ~2.16 mmHg (at 25 °C) | [4] |
Spectroscopic Profile and Considerations
The suitability of a solvent is determined by its transparency in the spectral region of interest.
UV-Visible (UV-Vis) Spectroscopy
The most critical parameter for a UV-Vis solvent is its "UV cutoff" wavelength, below which the solvent itself absorbs strongly. The UV cutoff for this compound is not well-documented in the literature. However, it can be estimated by comparing it to structurally similar acetate esters:
Given these values, it is highly probable that this compound also possesses a UV cutoff around 250-260 nm . This would make it unsuitable for applications in the deep UV region (<250 nm) but potentially acceptable for analyses conducted in the upper UV and visible ranges (>260 nm). Experimental verification is essential before use.
Infrared (IR) Spectroscopy
This compound is a viable solvent for IR spectroscopy, provided the analyte's key vibrational bands do not overlap with those of the solvent. As an ester, it will exhibit strong, characteristic absorptions:
-
C=O Stretch: A very strong band around 1740 cm⁻¹.
-
C-O Stretch: Strong bands in the 1250-1000 cm⁻¹ region.
-
C-H Bending and Stretching: Signals in the 3000-2850 cm⁻¹ and 1470-1365 cm⁻¹ regions.
The National Institute of Standards and Technology (NIST) provides a reference IR spectrum for this compound, which can be used to identify regions of interference.[8] It is most useful in spectral windows where it is relatively transparent.
Nuclear Magnetic Resonance (NMR) Spectroscopy
For use as an NMR solvent, the solvent's own signals should not obscure important analyte resonances. The proton (¹H) and carbon (¹³C) NMR spectra of this compound would show several signals corresponding to its structure. While it could be used, deuterated versions (which are not commercially common) would be necessary to avoid overwhelming signals in ¹H NMR. If used as a non-deuterated solvent, it would be primarily for samples with very high concentrations where analyte signals are strong and reside in clear spectral regions.
Experimental Protocols
The following sections provide detailed, generalized methodologies for the characterization and use of this compound in a research setting.
Protocol for Determining UV Cutoff Wavelength
This protocol is essential for validating the suitability of a new batch or source of this compound for UV-Vis spectroscopy.
Objective: To determine the wavelength at which the absorbance of this compound in a 1 cm path length cell equals 1.0 Absorbance Unit (AU).
Materials:
-
Double-beam UV-Vis spectrophotometer
-
Two matched 1 cm quartz cuvettes
-
High-purity this compound (≥98%)
-
Reference solvent (spectroscopic grade water or air)
Methodology:
-
Instrument Setup: Power on the spectrophotometer and allow the lamps to stabilize (typically 30 minutes).
-
Reference Measurement: Fill both the sample and reference cuvettes with the reference solvent (water). Place them in the spectrophotometer.
-
Baseline Correction: Perform a baseline scan across the desired wavelength range (e.g., 400 nm down to 190 nm). This corrects for any absorbance from the cuvettes and reference solvent.
-
Sample Preparation: Empty the sample cuvette, rinse it thoroughly with this compound, and then fill it with the same. Ensure no air bubbles are present.
-
Sample Scan: Place the sample cuvette back into the sample beam path. Initiate a scan over the same wavelength range.
-
Data Analysis: Examine the resulting spectrum. The UV cutoff is the wavelength at which the absorbance trace crosses 1.0 AU.[11]
Protocol for GC-MS Analysis of Acetate-Containing Samples
This protocol is adapted from general methods for analyzing volatile acetate esters using Gas Chromatography-Mass Spectrometry (GC-MS), a technique where this compound itself could be an analyte.[13]
Objective: To separate, identify, and quantify volatile compounds in a sample.
Instrumentation:
-
Gas Chromatograph with a Mass Selective Detector (MSD)
-
Capillary Column (e.g., DB-5ms, HP-INNOWax)
-
Headspace or Liquid Autosampler
GC-MS Parameters (Starting Point):
-
Injector Temperature: 250 °C
-
Injection Mode: Split (e.g., 50:1 split ratio) or Splitless
-
Carrier Gas: Helium at a constant flow rate (e.g., 1.0 mL/min)
-
Oven Program:
-
Initial Temperature: 40 °C, hold for 2 minutes
-
Ramp: 10 °C/min to 280 °C
-
Final Hold: 5 minutes
-
-
MS Transfer Line: 280 °C
-
Ion Source Temperature: 230 °C
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Scan Range: 35 - 400 m/z
Methodology:
-
Sample Preparation: Dissolve a known quantity of the sample in a suitable, high-purity solvent (e.g., hexane or dichloromethane). If required, add an internal standard.
-
Injection: Inject 1 µL of the prepared sample into the GC.
-
Data Acquisition: Start the GC oven program and MS data acquisition simultaneously.
-
Data Analysis:
-
Identify peaks in the total ion chromatogram (TIC).
-
Analyze the mass spectrum of each peak and compare it to a reference library (e.g., NIST) for compound identification.
-
Quantify the analyte by integrating the peak area and comparing it to a calibration curve.
-
Solvent Selection and Safety
A Logic for Solvent Selection
Choosing the right solvent is a critical step in experimental design. This compound should be considered alongside other solvents based on several factors, as illustrated in the workflow below.
Safety and Handling
This compound is a flammable liquid and requires appropriate safety precautions.[14][15]
-
Hazards: Flammable liquid and vapor (H226). May cause skin and eye irritation.[15]
-
Handling: Keep away from heat, sparks, open flames, and hot surfaces.[16] Use in a well-ventilated area. Wear protective gloves, clothing, and eye protection.[14] Ground/bond container and receiving equipment to prevent static discharge.
-
Storage: Store in a well-ventilated place. Keep the container tightly closed.
-
Incompatible Materials: Strong oxidizing agents, strong acids, and strong bases.[15]
Conclusion
Based on its physicochemical properties, this compound presents a mixed profile as a spectroscopic solvent. Its low melting point and high boiling point provide a wide liquid range, which is advantageous. However, its utility in UV-Vis spectroscopy is likely limited to the visible and near-UV regions due to an estimated cutoff around 250-260 nm. For IR spectroscopy, it is a viable solvent, though its own strong ester absorptions must be considered. Its application in NMR is limited unless a deuterated form is available.
For researchers and drug development professionals, this compound should be regarded as a specialty solvent whose primary spectroscopic parameters, particularly the UV cutoff, must be experimentally verified before adoption into routine analytical methods. Its primary value may lie in applications where its specific solvency characteristics are required and the spectral regions of interest are free from solvent interference.
References
- 1. This compound | 10031-87-5 [chemicalbook.com]
- 2. 2-ethyl butyl acetate, 10031-87-5 [thegoodscentscompany.com]
- 3. This compound | C8H16O2 | CID 61448 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 2-ethyl butyl acetate [flavscents.com]
- 5. echemi.com [echemi.com]
- 6. labproinc.com [labproinc.com]
- 7. This compound | CymitQuimica [cymitquimica.com]
- 8. Acetic acid, 2-ethylbutyl ester [webbook.nist.gov]
- 9. scent.vn [scent.vn]
- 10. parchem.com [parchem.com]
- 11. UV Cutoff [macro.lsu.edu]
- 12. utsc.utoronto.ca [utsc.utoronto.ca]
- 13. benchchem.com [benchchem.com]
- 14. chemicalbook.com [chemicalbook.com]
- 15. fishersci.com [fishersci.com]
- 16. synerzine.com [synerzine.com]
The Role of 2-Ethylbutyl Acetate in Modern Fragrance Development: A Technical Guide
An in-depth exploration of the synthesis, olfactory properties, and application of 2-Ethylbutyl Acetate for researchers and fragrance development professionals.
Introduction
This compound, a key aroma chemical, has carved a significant niche in the palette of perfumers and flavorists. Valued for its multifaceted fruity and sweet aromatic profile, this ester contributes significantly to the creation of vibrant and nuanced fragrance compositions. This technical guide delves into the core scientific and creative aspects of this compound, offering a comprehensive overview of its chemical properties, olfactory characteristics, synthesis, and practical application in fragrance development.
Chemical and Physical Properties
This compound is an organic ester recognized for its characteristic scent.[1] A clear, colorless liquid, its physical and chemical properties are crucial for its handling, formulation, and stability in various applications.[2]
| Property | Value | Reference |
| CAS Number | 10031-87-5 | [2][3][4][5] |
| Molecular Formula | C8H16O2 | [2][3][5][6] |
| Molecular Weight | 144.21 g/mol | [3][4][5][6] |
| Appearance | Colorless clear liquid (est.) | [2] |
| Boiling Point | 160 °C at 740 mmHg (lit.)[4] / 161.00 to 163.00 °C at 740.00 mm Hg[7] | [4][7] |
| Density | 0.876 g/mL at 25 °C (lit.) | [4] |
| Specific Gravity | 0.88000 to 0.88500 @ 20.00 °C | [2][8] |
| Refractive Index | 1.41 n20/D (lit.)[4] / 1.40900 to 1.41200 @ 20.00 °C[2][8] | [2][4][8] |
| Flash Point | 127.00 °F TCC (52.78 °C)[2][8] / 53 °C - closed cup[4] | [2][4][8] |
| Vapor Pressure | 2.160000 mmHg @ 25.00 °C (est.) | [2] |
| Solubility | Soluble in alcohol; water, 6400 mg/L @ 20 °C (exp) | [2] |
| FEMA Number | 2425 | [4][6] |
| EINECS Number | 233-095-4 | [2][6] |
Olfactory Profile
The olfactory character of this compound is predominantly fruity, with several nuances that make it a versatile ingredient in fragrance creation. Its scent is often described as sweet, with distinct notes of banana, pear, and apple.
| Olfactory Descriptor | Source |
| Fruity, Sweet, Banana, Ethereal, Apple, Pear | [3] |
| Fruity, Ethereal, Sweet, Banana, Musty, Oily | [2][8] |
| Banana, Oily, Ethereal, Earthy, Citrus, Peach, Sweet | [4] |
| Sweet, Apricot, Banana | [1] |
The addition of an acetate group to an alcohol, such as 2-ethylbutanol, generally imparts a sweeter, fruitier, and sometimes slightly chemical nuance to the original alcohol's scent profile.[9] This transformation is a common strategy in perfumery to modify and soften the scent of a molecule.[9]
Synthesis of this compound
This compound is a synthetic fragrance ingredient produced through the Fischer esterification of 2-ethylbutanol with acetic acid, typically in the presence of an acid catalyst.
Experimental Protocol: Fischer Esterification
Objective: To synthesize this compound from 2-ethylbutanol and acetic acid.
Materials:
-
2-Ethylbutanol
-
Glacial Acetic Acid
-
Sulfuric Acid (concentrated, as catalyst)
-
Sodium Bicarbonate solution (5% aqueous)
-
Saturated Sodium Chloride solution (Brine)
-
Anhydrous Magnesium Sulfate
-
Dean-Stark apparatus
-
Reflux condenser
-
Heating mantle
-
Separatory funnel
-
Distillation apparatus
Methodology:
-
Reaction Setup: In a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, combine equimolar amounts of 2-ethylbutanol and glacial acetic acid.
-
Catalysis: Slowly add a catalytic amount of concentrated sulfuric acid to the reaction mixture.
-
Reflux: Heat the mixture to reflux. The water produced during the reaction will be collected in the Dean-Stark trap, driving the equilibrium towards the formation of the ester.
-
Monitoring: Continue the reflux until no more water is collected in the trap, indicating the completion of the reaction.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Transfer the mixture to a separatory funnel and wash sequentially with water, 5% sodium bicarbonate solution (to neutralize the acid catalyst), and brine.
-
Dry the organic layer over anhydrous magnesium sulfate.
-
-
Purification: Filter the drying agent and purify the crude this compound by fractional distillation to obtain the final product with high purity.
Quality Control: The purity of the synthesized this compound should be assessed using Gas Chromatography (GC) to ensure it meets the industry standard of ≥98% purity.[4]
References
- 1. Showing Compound this compound (FDB008366) - FooDB [foodb.ca]
- 2. 2-ethyl butyl acetate [flavscents.com]
- 3. scent.vn [scent.vn]
- 4. 2-乙基乙酸丁酯 ≥98% | Sigma-Aldrich [sigmaaldrich.com]
- 5. scbt.com [scbt.com]
- 6. This compound | C8H16O2 | CID 61448 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. parchem.com [parchem.com]
- 8. 2-ethyl butyl acetate, 10031-87-5 [thegoodscentscompany.com]
- 9. m.youtube.com [m.youtube.com]
In-Depth Technical Guide: Gas Chromatography of 2-Ethylbutyl Acetate
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the gas chromatographic analysis of 2-Ethylbutyl acetate, a significant flavor and fragrance compound. The following sections detail its retention characteristics and the experimental protocols for its analysis, designed to support research, quality control, and method development in relevant industries.
Gas Chromatography Data for this compound
The retention of this compound in gas chromatography is dependent on the analytical column and the experimental conditions. The Kovats retention index (RI) is a standardized measure, relative to n-alkanes, that helps in comparing retention data across different systems.
| Parameter | Value | Column Type | Source |
| Kovats Retention Index | 957, 959 | Standard Non-Polar | [1] |
| Kovats Retention Index | 1205 | Standard Polar | [1] |
Experimental Protocols for GC Analysis
Precise and reproducible analysis of this compound can be achieved using established methodologies. The following protocols are based on the development of comprehensive flavor and fragrance databases by Agilent Technologies, which include this compound.[2]
Protocol 1: GC-FID Analysis
This method is suitable for quantification and routine analysis using a Flame Ionization Detector (FID).
-
Instrumentation: Gas Chromatograph equipped with an FID.
-
Column: Agilent HP-5, 50 m x 320 µm x 1.05 µm.[2]
-
Temperature Program: [2]
-
Initial Temperature: 60°C, hold for 0 minutes.
-
Ramp Rate: 3°C/min.
-
Final Temperature: 240°C, hold for 0 minutes.
-
-
Carrier Gas: Helium or Hydrogen.
-
Injector: Split/Splitless, temperature appropriate for the solvent and analyte volatility.
-
Detector: FID, temperature typically set higher than the final oven temperature.
-
Retention Time Locking: For enhanced reproducibility, the method can be retention time locked to n-pentadecane at 70.000 minutes.[2]
Protocol 2: GC-MS Analysis
This method is ideal for identification and confirmation of this compound, utilizing a Mass Spectrometric detector (MSD).
-
Instrumentation: Gas Chromatograph coupled to a Mass Spectrometer.
-
Column: Agilent HP-5MS, 30 m x 250 µm x 0.25 µm.[2]
-
Temperature Program: [2]
-
Initial Temperature: 50°C, hold for 0 minutes.
-
Ramp Rate: 2°C/min.
-
Final Temperature: 280°C, hold for 0 minutes.
-
-
Carrier Gas: Helium.
-
Injector: Split/Splitless, with appropriate temperature and split ratio.
-
Detector: Mass Spectrometer, operated in a suitable scan or selected ion monitoring (SIM) mode.
-
Retention Time Locking: For consistent identification, the method can be retention time locked to n-pentadecane at 27.500 minutes.[2]
Experimental Workflow Visualization
The following diagram illustrates the typical workflow for the gas chromatographic analysis of this compound.
References
Determining the Purity of 2-Ethylbutyl Acetate: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the methodologies used to determine the purity of 2-Ethylbutyl acetate, a key compound in various industrial applications. This document outlines the common synthetic route, potential impurities, and detailed analytical protocols for accurate purity assessment, including data presentation and visualization to aid in research and quality control.
Synthesis and Potential Impurities of this compound
This compound is typically synthesized via the Fischer esterification of 2-ethylbutanol and acetic acid, using an acid catalyst such as sulfuric acid.[1][2] The reaction is a reversible equilibrium, as shown in the signaling pathway diagram below.
Understanding the synthesis process is critical for identifying potential impurities. The primary impurities are likely to be unreacted starting materials and byproducts of the reaction.
Table 1: Potential Impurities in this compound
| Impurity Name | Chemical Formula | Source |
| 2-Ethylbutanol | C6H14O | Unreacted starting material |
| Acetic Acid | C2H4O2 | Unreacted starting material |
| Water | H2O | Byproduct of esterification |
| Bis(2-ethylbutyl) ether | C12H26O | Side reaction of 2-ethylbutanol |
| Other esters | Variable | Transesterification with other alcohols if present |
Analytical Methods for Purity Determination
A multi-faceted approach is recommended for the comprehensive analysis of this compound purity, combining chromatographic techniques for quantification and spectroscopic methods for identification.
Gas Chromatography (GC) for Purity Assay
Gas chromatography with a flame ionization detector (GC-FID) is the industry-standard method for quantifying the purity of volatile esters like this compound.[3] This technique separates components of a mixture based on their boiling points and interactions with the stationary phase of the GC column.
Objective: To determine the percentage purity of this compound and quantify known and unknown impurities.
Instrumentation and Materials:
-
Gas chromatograph equipped with a flame ionization detector (FID).
-
Capillary GC column: A polar capillary column, such as a DB-WAX or equivalent (30 m x 0.25 mm ID, 0.25 µm film thickness), is recommended for good separation of the ester from the alcohol and other potential impurities.
-
Carrier gas: Helium or Hydrogen, high purity.
-
Gases for FID: Hydrogen and compressed air, high purity.
-
Syringe for manual or autosampler injection.
-
Volumetric flasks and pipettes for sample preparation.
-
Solvent: Dichloromethane or a suitable high-purity solvent.
-
Reference standard: this compound of known high purity (e.g., >99.5%).
Chromatographic Conditions:
| Parameter | Value |
| Column | DB-WAX (or equivalent), 30 m x 0.25 mm ID, 0.25 µm |
| Injector Temperature | 250 °C |
| Detector Temperature | 280 °C |
| Oven Temperature Program | Initial: 50 °C, hold for 2 minRamp: 10 °C/min to 220 °CHold: 5 min at 220 °C |
| Carrier Gas | Helium |
| Flow Rate | 1.0 mL/min (constant flow) |
| Injection Volume | 1.0 µL |
| Split Ratio | 50:1 |
Sample Preparation:
-
Accurately weigh approximately 100 mg of the this compound sample into a 10 mL volumetric flask.
-
Dissolve and dilute to the mark with dichloromethane.
-
Prepare a reference standard solution of this compound at a similar concentration.
Data Analysis: The percentage purity is calculated using the area normalization method, assuming that all components of the sample are eluted and detected.
Purity (%) = (Area of this compound peak / Total area of all peaks) x 100
For higher accuracy, a calibration curve can be generated using a certified reference standard.
Spectroscopic Methods for Identity Confirmation
Spectroscopic techniques are essential for confirming the chemical identity of this compound and for the structural elucidation of any unknown impurities.
¹H and ¹³C NMR spectroscopy provide detailed information about the molecular structure.
Experimental Protocol for NMR Analysis:
-
Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.7 mL of deuterated chloroform (CDCl₃) in an NMR tube.
-
Instrumentation: A 400 MHz or higher field NMR spectrometer.
-
Data Acquisition: Acquire standard ¹H and ¹³C spectra.
-
Expected ¹H NMR Data (in CDCl₃):
-
~2.0 ppm (singlet, 3H, -C(O)CH₃)
-
~3.9 ppm (doublet, 2H, -OCH₂-)
-
~1.5 ppm (multiplet, 1H, -CH(CH₂CH₃)₂)
-
~1.3 ppm (multiplet, 4H, -CH(CH₂CH₃)₂)
-
~0.9 ppm (triplet, 6H, -CH(CH₂CH₃)₂)
-
FTIR spectroscopy is used to identify the functional groups present in the molecule.
Experimental Protocol for FTIR Analysis:
-
Sample Preparation: A thin film of the neat liquid sample is placed between two potassium bromide (KBr) plates.
-
Instrumentation: An FTIR spectrometer.
-
Data Acquisition: Acquire the spectrum in the range of 4000-400 cm⁻¹.
-
Expected Characteristic Absorptions:
-
~1740 cm⁻¹ (strong, C=O stretch of the ester)
-
~1240 cm⁻¹ (strong, C-O stretch of the ester)
-
~2960-2850 cm⁻¹ (strong, C-H stretches of alkyl groups)
-
Coupled with GC (GC-MS), mass spectrometry is a powerful tool for both separating and identifying components of a mixture.
Experimental Protocol for GC-MS Analysis:
The same GC conditions as for GC-FID can generally be used. The mass spectrometer provides a mass spectrum for each eluting peak, which can be compared to a library of known spectra (e.g., NIST) for identification. The mass spectrum of this compound will show a characteristic fragmentation pattern that can be used for its unambiguous identification.
Summary of Analytical Techniques and Expected Results
The following table summarizes the primary analytical techniques for assessing the purity and identity of this compound.
Table 2: Summary of Analytical Methods
| Technique | Purpose | Key Parameters / Expected Results |
| GC-FID | Quantitative Purity Assay | Purity >98% is typical for commercial grades.[4] |
| ¹H NMR | Structural Confirmation | Characteristic chemical shifts and splitting patterns. |
| FTIR | Functional Group Identification | Strong C=O stretch around 1740 cm⁻¹. |
| GC-MS | Impurity Identification | Separation and mass spectral identification of impurities. |
Logical Relationship for Purity Assessment
The overall strategy for determining the purity of this compound involves a logical progression from initial qualitative assessment to quantitative determination and impurity identification.
This comprehensive approach, combining chromatographic and spectroscopic techniques, ensures a thorough and accurate determination of the purity of this compound, meeting the stringent requirements for research, drug development, and other high-purity applications.
References
Methodological & Application
Application Notes and Protocols for the Synthesis of 2-Ethylbutyl Acetate from 2-Ethylbutanol
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and a comprehensive experimental protocol for the synthesis of 2-ethylbutyl acetate from 2-ethylbutanol and acetic acid via Fischer esterification. This method is a classic, acid-catalyzed reaction widely employed in organic synthesis for the formation of esters. These guidelines are intended to assist researchers in the efficient synthesis, purification, and characterization of this compound, a compound with applications in the flavor, fragrance, and coatings industries.[1][2][3]
Introduction
Fischer-Speier esterification is a reversible, acid-catalyzed condensation reaction between a carboxylic acid and an alcohol to produce an ester and water.[4] The reaction's equilibrium can be shifted to favor the formation of the ester by using an excess of one of the reactants or by removing the water as it is formed.[4][5] For the synthesis of this compound, 2-ethylbutanol is reacted with acetic acid in the presence of a strong acid catalyst, typically concentrated sulfuric acid.
This compound is a clear, colorless liquid with a characteristic fruity odor.[1][6] It is used as a solvent for nitrocellulose lacquers and as a flavoring and fragrance agent.[1][6]
Reaction and Reagent Data
A summary of the physical and chemical properties of the key reactants and the product is provided in Table 1. Molar ratios and catalyst loading are critical parameters for optimizing the reaction yield.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) | Density (g/mL at 25°C) | CAS Number |
| 2-Ethylbutanol | C₆H₁₄O | 102.18 | 148-150 | 0.833 | 97-95-0 |
| Acetic Acid | C₂H₄O₂ | 60.05 | 118-119 | 1.049 | 64-19-7 |
| Sulfuric Acid | H₂SO₄ | 98.08 | ~337 | 1.83 | 7664-93-9 |
| This compound | C₈H₁₆O₂ | 144.21 | 160-162 | 0.876 | 10031-87-5 |
Data sourced from various chemical suppliers and databases.
Experimental Protocol: Synthesis of this compound
This protocol describes the synthesis of this compound on a laboratory scale using Fischer esterification.
Materials and Equipment:
-
2-Ethylbutanol (reagent grade)
-
Glacial Acetic Acid (reagent grade)
-
Concentrated Sulfuric Acid (98%)
-
Saturated Sodium Bicarbonate solution
-
Saturated Sodium Chloride (brine) solution
-
Anhydrous Magnesium Sulfate or Sodium Sulfate
-
Round-bottom flask (250 mL)
-
Reflux condenser
-
Heating mantle with magnetic stirrer
-
Separatory funnel (250 mL)
-
Beakers and Erlenmeyer flasks
-
Rotary evaporator
-
Distillation apparatus (for purification)
-
Analytical balance
-
pH paper
Safety Precautions:
-
Work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.
-
Concentrated sulfuric acid and glacial acetic acid are corrosive and can cause severe burns. Handle with extreme care.
-
2-Ethylbutanol and this compound are flammable liquids. Keep away from open flames and other ignition sources.[7][8]
-
In case of skin contact with acids, wash immediately with copious amounts of water.
Reaction Setup:
Caption: Workflow for the synthesis of this compound.
Procedure:
-
Reaction Mixture Preparation:
-
To a 250 mL round-bottom flask equipped with a magnetic stir bar, add 25.5 g (0.25 mol) of 2-ethylbutanol.
-
In a separate beaker, carefully measure 22.5 g (0.375 mol, 1.5 equivalents) of glacial acetic acid.
-
While stirring the 2-ethylbutanol, slowly add the glacial acetic acid to the flask.
-
Cool the mixture in an ice bath and slowly add 1.0 mL of concentrated sulfuric acid dropwise.
-
-
Reflux:
-
Attach a reflux condenser to the round-bottom flask.
-
Heat the mixture to a gentle reflux using a heating mantle and continue stirring. The reaction temperature should be maintained at approximately 120-140°C.[4]
-
Allow the reaction to reflux for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC) if desired.
-
-
Work-up and Purification:
-
Allow the reaction mixture to cool to room temperature.
-
Carefully pour the cooled mixture into a 250 mL separatory funnel containing 100 mL of cold water.
-
Separate the organic layer from the aqueous layer.
-
Wash the organic layer sequentially with:
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter the drying agent and transfer the filtrate to a clean, pre-weighed round-bottom flask.
-
Remove the excess acetic acid and any low-boiling impurities using a rotary evaporator.
-
Purify the crude this compound by simple or fractional distillation. Collect the fraction boiling between 160-162°C.
-
Characterization:
The identity and purity of the synthesized this compound can be confirmed by various analytical techniques.
| Analytical Technique | Expected Results |
| Appearance | Clear, colorless liquid |
| Odor | Fruity, characteristic odor |
| Boiling Point | 160-162 °C |
| ¹H NMR (CDCl₃) | Characteristic peaks for the ethyl and butyl groups and the acetate methyl group. |
| GC-MS | A major peak corresponding to the molecular weight of this compound (144.21 g/mol ) with a characteristic fragmentation pattern.[6] |
| Purity (by GC) | >98% is typically achievable.[8][9] |
Troubleshooting and Expected Results
-
Low Yield: If the yield is low, ensure that the glassware was completely dry before starting the reaction. Consider increasing the reaction time or using a Dean-Stark apparatus to azeotropically remove the water formed during the reaction.
-
Incomplete Reaction: If starting material is still present after the recommended reflux time, the reaction can be continued for a longer duration.
-
Expected Yield: A typical yield for this type of Fischer esterification is in the range of 60-80%, depending on the reaction conditions and purification efficiency.
Mechanism of Fischer Esterification
The synthesis of this compound proceeds through the well-established Fischer esterification mechanism.
Caption: Mechanism of Fischer esterification for this compound synthesis.
The mechanism involves the initial protonation of the carboxylic acid carbonyl group by the acid catalyst, which enhances its electrophilicity. The alcohol then acts as a nucleophile, attacking the carbonyl carbon to form a tetrahedral intermediate. Subsequent proton transfer and elimination of a water molecule, followed by deprotonation, yield the final ester product and regenerate the acid catalyst.[5]
References
- 1. This compound(10031-87-5) 1H NMR spectrum [chemicalbook.com]
- 2. 2-ethyl butyl acetate, 10031-87-5 [thegoodscentscompany.com]
- 3. Showing Compound this compound (FDB008366) - FooDB [foodb.ca]
- 4. benchchem.com [benchchem.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. This compound | C8H16O2 | CID 61448 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. synerzine.com [synerzine.com]
- 8. This compound | 10031-87-5 | TCI AMERICA [tcichemicals.com]
- 9. nbinno.com [nbinno.com]
Application Note and Protocol for the Analysis of 2-Ethylbutyl Acetate by GC-MS
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Ethylbutyl acetate (CAS No. 10031-87-5) is a carboxylic ester with applications as a flavoring agent and fragrance ingredient.[1][2][3] Accurate and reliable quantitative analysis of this volatile compound is crucial for quality control in various industries and for research purposes. This document provides a detailed protocol for the analysis of this compound using Gas Chromatography-Mass Spectrometry (GC-MS), a highly sensitive and specific analytical technique ideal for the separation and identification of volatile and semi-volatile compounds.[4]
Principle
This method utilizes Gas Chromatography (GC) to separate this compound from other components in a sample matrix based on its volatility and interaction with the stationary phase of the GC column. Following separation, the compound is introduced into a Mass Spectrometer (MS), where it is ionized, fragmented, and detected. The resulting mass spectrum provides a unique fragmentation pattern that allows for highly specific identification and quantification of this compound.
Experimental Protocol
Materials and Reagents
-
Solvents: Acetonitrile (GC grade or higher), Dichloromethane (GC grade or higher), Ethyl acetate (GC grade or higher), n-Hexane (GC grade or higher)
-
Standards: this compound (purity >98.0%)[5]
-
Internal Standard (IS): Furfural-d4 or other suitable deuterated standard not present in the sample.
-
Reagents: Sodium chloride (analytical grade), Anhydrous sodium sulfate (analytical grade)
Standard and Sample Preparation
3.2.1. Standard Solution Preparation
-
Primary Stock Solution (1000 µg/mL): Accurately weigh 100 mg of this compound and dissolve it in 100 mL of acetonitrile in a volumetric flask.
-
Working Standard Solutions: Prepare a series of working standard solutions by serial dilution of the primary stock solution with acetonitrile to achieve a concentration range of 1-100 µg/mL.
-
Internal Standard (IS) Stock Solution (1000 µg/mL): Prepare a stock solution of the chosen internal standard in acetonitrile.
-
Calibration Standards: Spike the appropriate amount of the IS stock solution into each working standard solution to obtain a final IS concentration of 10 µg/mL.
3.2.2. Sample Preparation (Liquid-Liquid Extraction)
-
Aqueous Samples: To 10 mL of the aqueous sample, add 2 g of NaCl and 5 mL of dichloromethane.
-
Extraction: Vortex the mixture for 2 minutes and then centrifuge at 3000 rpm for 10 minutes to separate the layers.
-
Collection: Carefully transfer the organic (bottom) layer to a clean vial.
-
Drying: Add a small amount of anhydrous sodium sulfate to the extracted organic layer to remove any residual water.
-
Internal Standard Spiking: Add the internal standard to the dried extract to a final concentration of 10 µg/mL.
-
Injection: The sample is now ready for GC-MS analysis.
GC-MS Instrumentation and Parameters
Gas Chromatograph (GC)
| Parameter | Value |
| Column | 5% Phenyl Methyl Siloxane (e.g., DB-5ms, HP-5ms), 30 m x 0.25 mm ID, 0.25 µm film thickness[6] |
| Injector Temperature | 250 °C |
| Injection Mode | Splitless |
| Injection Volume | 1 µL |
| Carrier Gas | Helium at a constant flow rate of 1.0 mL/min |
| Oven Program | Initial temperature of 50 °C, hold for 2 minutes, then ramp at 10 °C/min to 250 °C, and hold for 5 minutes. |
Mass Spectrometer (MS)
| Parameter | Value |
| Ionization Mode | Electron Ionization (EI) |
| Electron Energy | 70 eV |
| Ion Source Temperature | 230 °C |
| Transfer Line Temperature | 280 °C |
| Scan Mode | Full Scan (m/z 40-400) and/or Selected Ion Monitoring (SIM) |
| Solvent Delay | 3 minutes |
Data Analysis and Quantification
Identification of this compound is based on its retention time and the comparison of its mass spectrum with a reference spectrum from a standard or a library (e.g., NIST).[7] For quantification, a calibration curve is constructed by plotting the ratio of the peak area of this compound to the peak area of the internal standard against the concentration of the calibration standards. The concentration of this compound in the samples is then determined from this calibration curve.
Quantitative Data Summary
The following table summarizes the key quantitative data for this compound.
| Parameter | Value | Reference |
| Molecular Formula | C8H16O2 | [2][7][8][9] |
| Molecular Weight | 144.21 g/mol | [1][2][7][8][9] |
| CAS Number | 10031-87-5 | [2][7][8][9] |
| Kovats Retention Index | 957 (Standard non-polar column) | [1] |
| Major Mass Fragments (m/z) | 43, 55, 69, 84 | [1] |
Experimental Workflow and Diagrams
Caption: Workflow for the GC-MS analysis of this compound.
Caption: Liquid-Liquid Extraction (LLE) protocol for sample preparation.
References
- 1. This compound | C8H16O2 | CID 61448 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. scbt.com [scbt.com]
- 3. 2-ethyl butyl acetate, 10031-87-5 [thegoodscentscompany.com]
- 4. benchchem.com [benchchem.com]
- 5. nbinno.com [nbinno.com]
- 6. d-nb.info [d-nb.info]
- 7. Acetic acid, 2-ethylbutyl ester [webbook.nist.gov]
- 8. Acetic acid, 2-ethylbutyl ester [webbook.nist.gov]
- 9. Acetic acid, 2-ethylbutyl ester [webbook.nist.gov]
Application Note: Quantification of 2-Ethylbutyl Acetate in Food Matrices
Introduction
2-Ethylbutyl acetate is a flavoring agent known for its fruity, banana-like aroma and is used in a variety of food products, including baked goods, beverages, and confectionery.[1][2] The accurate quantification of this compound is crucial for quality control, ensuring consistent flavor profiles, and meeting regulatory standards. This application note provides a detailed protocol for the determination of this compound in various food matrices using Headspace Solid-Phase Microextraction (HS-SPME) coupled with Gas Chromatography-Mass Spectrometry (GC-MS).
Analytical Approach
The recommended method for the analysis of volatile compounds like this compound in complex food matrices is HS-SPME-GC-MS.[3][4] HS-SPME is a solvent-free sample preparation technique that is both sensitive and efficient for extracting volatile and semi-volatile compounds from the headspace of a sample.[5] Subsequent analysis by GC-MS allows for the separation, identification, and quantification of the target analyte with high selectivity and sensitivity.[6][7]
Method Validation
Method validation is essential to ensure that the analytical method is suitable for its intended purpose. Key validation parameters include linearity, limit of detection (LOD), limit of quantification (LOQ), accuracy, and precision. While specific data for this compound is not widely published, the following table summarizes typical validation parameters for similar volatile compounds in food matrices, providing an expected performance range for the described method.
Table 1: Performance Characteristics of HS-SPME-GC Methods for Volatile Compound Analysis in Food Matrices
| Analyte(s) | Matrix | Analytical Method | Linearity (R²) | LOD | LOQ | Recovery (%) | Reference |
| Ethyl acetate, isoamyl acetate, and other esters | Wine | HSS-GC/FID | > 0.995 | 0.2–1.0 mg/L | - | 92–106 | [8] |
| Short and medium-chain free fatty acids | Wine | LLE-GC-FID | - | 0.04–0.51 mg L⁻¹ | 0.13–1.70 mg L⁻¹ | - | [9] |
| Volatile compounds (alcohols, aldehydes, ketones, acids) | Bread Crumb | HS-SPME-GC-MS | - | 1-18 mg/kg | - | - | [6] |
| Ethyl acetate and higher alcohols | Wine | Liquid Extraction-GC-FID | - | - | - | - | [10] |
| Acetaldehyde, methanol, ethyl acetate | Alcoholic Beverages | HS-GC-MS | > 0.99 | - | - | - | [11] |
Experimental Protocol: Quantification of this compound by HS-SPME-GC-MS
This protocol provides a general procedure that can be adapted for various food matrices. Matrix-specific optimization may be required.
1. Apparatus and Materials
-
Gas Chromatograph with Mass Spectrometric Detector (GC-MS)
-
HS-SPME Autosampler
-
SPME fiber assembly: e.g., Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS)
-
20 mL headspace vials with magnetic screw caps and PTFE/silicone septa
-
Analytical balance
-
Vortex mixer
-
Standard laboratory glassware
2. Reagents and Standards
-
This compound standard (≥98% purity)
-
Internal Standard (IS): e.g., 2-methyl-3-heptanone or a suitable deuterated analog
-
Sodium chloride (NaCl), analytical grade
-
Deionized water
-
Organic solvent for stock solutions (e.g., Methanol or Ethanol, HPLC grade)
-
Food matrix (e.g., fruit juice, homogenized baked good, alcoholic beverage)
3. Standard Preparation
-
Stock Standard Solution (1000 µg/mL): Accurately weigh 100 mg of this compound and dissolve in 100 mL of methanol in a volumetric flask.
-
Working Standard Solutions: Prepare a series of working standard solutions by serial dilution of the stock solution with methanol to cover the expected concentration range in the samples (e.g., 0.1 - 100 µg/mL).
-
Internal Standard (IS) Solution (10 µg/mL): Prepare a stock solution of the IS in methanol.
4. Sample Preparation
The sample preparation will vary depending on the food matrix:
-
Liquid Samples (e.g., Juices, Wine):
-
Pipette 5 mL of the liquid sample into a 20 mL headspace vial.[10]
-
Add a defined amount of NaCl (e.g., 1 g) to enhance the release of volatile compounds.
-
Spike with the internal standard solution.
-
Immediately seal the vial.
-
-
Solid Samples (e.g., Baked Goods):
5. HS-SPME Conditions
-
SPME Fiber: DVB/CAR/PDMS (recommended for broad range of volatiles)
-
Incubation Temperature: 50-60 °C[3]
-
Incubation Time: 15-30 min
-
Extraction Time: 20-40 min
-
Desorption Temperature: 250 °C
-
Desorption Time: 2-5 min (in splitless mode)
6. GC-MS Conditions
-
Injector: Split/splitless, operated in splitless mode for desorption.
-
Carrier Gas: Helium at a constant flow rate (e.g., 1.0-1.5 mL/min).
-
Oven Temperature Program:
-
Initial temperature: 40 °C, hold for 2 min.
-
Ramp: 5-10 °C/min to 220-250 °C.
-
Final hold: 5 min.
-
-
MS Transfer Line Temperature: 250 °C
-
Ion Source Temperature: 230 °C
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Scan Range: m/z 35-350.
-
Quantification Ions: Select a characteristic quantifier ion and at least two qualifier ions for this compound and the internal standard. For this compound, characteristic ions may include m/z 43, 57, and 84.
7. Calibration and Quantification
-
Construct a calibration curve by analyzing the working standard solutions under the same HS-SPME-GC-MS conditions as the samples.
-
Plot the ratio of the peak area of this compound to the peak area of the internal standard against the concentration of this compound.
-
Perform a linear regression analysis to obtain the calibration equation and the correlation coefficient (R²).
-
Quantify this compound in the samples using the calibration curve.
8. Method Validation (Abbreviated)
-
Linearity: Assess the linearity of the calibration curve over the desired concentration range. A correlation coefficient (R²) > 0.99 is generally considered acceptable.
-
LOD and LOQ: Determine the limit of detection and limit of quantification from the calibration curve or by analyzing low-concentration standards.
-
Accuracy and Precision: Evaluate by analyzing spiked matrix samples at different concentration levels. Accuracy is expressed as percent recovery, and precision is determined by the relative standard deviation (RSD) of replicate measurements.
Experimental Workflow Diagram
References
- 1. 2-ethyl butyl acetate, 10031-87-5 [thegoodscentscompany.com]
- 2. Showing Compound this compound (FDB008366) - FooDB [foodb.ca]
- 3. mdpi.com [mdpi.com]
- 4. Determination of the Volatile Components [ricerca.uniba.it]
- 5. scispace.com [scispace.com]
- 6. researchgate.net [researchgate.net]
- 7. Analytical methods for volatile compounds in wheat bread - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Development and Validation of a New GC-FID Method for the Determination of Short and Medium Chain Free Fatty Acids in Wine - PMC [pmc.ncbi.nlm.nih.gov]
- 10. shimadzu.com [shimadzu.com]
- 11. Determination of Methanol, Acetaldehyde, and Ethyl Acetate in Thousand Folds of Ethanol Sample by Headspace Gas Chromatography with Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for 2-Ethylbutyl Acetate as a Solvent
For Researchers, Scientists, and Drug Development Professionals
Abstract
2-Ethylbutyl acetate is a colorless, organic ester with a characteristic fruity odor. While it is widely utilized in the coatings, flavor, and fragrance industries, its application as a primary reaction solvent in chemical synthesis, particularly within pharmaceutical development, is not extensively documented in scientific literature. These application notes provide a comprehensive overview of the known properties and uses of this compound, alongside theoretical considerations and protocols for its potential application in a research and development setting. The information is intended to guide researchers in evaluating its suitability for specific chemical processes, primarily in formulations and extractions.
Physicochemical Properties
A thorough understanding of a solvent's physical and chemical properties is crucial for its application in research and development. The following table summarizes the key properties of this compound.
| Property | Value | Reference(s) |
| Molecular Formula | C₈H₁₆O₂ | [1] |
| Molecular Weight | 144.21 g/mol | [1] |
| Appearance | Clear, colorless liquid | [2][3] |
| Boiling Point | 160-163 °C @ 740 mmHg | [2][3] |
| Melting Point | < -100 °C | [3] |
| Density | 0.876 g/mL at 25 °C | [2] |
| Flash Point | 53 °C (127.4 °F) - closed cup | |
| Solubility in Water | 6.4 mg/mL at 20 °C | [3] |
| Refractive Index | n20/D 1.41 | [2] |
| Vapor Pressure | 2.16 mmHg at 25 °C | [2] |
Application Notes
Established Industrial Applications
This compound's primary role in industrial processes is as a solvent in various formulations:
-
Coatings Industry: It is a well-established solvent for nitrocellulose lacquers, providing a suitable medium for the application of these coatings on various surfaces.[2]
-
Flavor and Fragrance Industry: Due to its fruity aroma, it is used as a flavoring agent in food and beverages and as a fragrance component in cosmetics and personal care products.[2][3]
Potential as a Reaction Solvent: Theoretical Considerations
While not a conventional choice, the properties of this compound suggest potential suitability for specific reaction conditions. Researchers can consider the following points when evaluating it as a replacement for more common solvents:
-
High Boiling Point: With a boiling point of 160-163 °C, it can be used for reactions requiring elevated temperatures, offering a wider operating range than solvents like ethyl acetate (boiling point 77 °C).
-
Moderate Polarity: As an ester, it is a moderately polar aprotic solvent. It can be a suitable medium for reactions involving polar organic compounds.
-
Chemical Stability: Esters are generally stable under neutral and acidic conditions. However, they are susceptible to hydrolysis under strong basic conditions, which could be a limitation.
-
Comparison to Other Acetate Esters: It can be considered as an alternative to other acetate esters like butyl acetate, especially when a higher boiling point is desired. A comparison with the more common ethyl acetate reveals that this compound is less volatile and has lower water solubility.[4]
Application in Extraction and Workup
This compound can be effectively used as an extraction solvent during the workup phase of a chemical reaction. Its low water solubility and good solvency for a range of organic compounds make it a viable alternative to other common extraction solvents. For instance, in the synthesis of 3-(2-Ethylbutyl)azetidine, ethyl acetate is used to extract the product from an aqueous solution, a role that this compound could also fulfill.[5]
Experimental Protocols
General Protocol for Use as an Extraction Solvent
This protocol outlines the general steps for using this compound in a liquid-liquid extraction.
Materials:
-
Reaction mixture quenched with an aqueous solution
-
This compound
-
Separatory funnel
-
Drying agent (e.g., anhydrous sodium sulfate or magnesium sulfate)
-
Rotary evaporator
Procedure:
-
Ensure the quenched reaction mixture is at room temperature.
-
Transfer the mixture to a separatory funnel of appropriate size.
-
Add a volume of this compound approximately equal to the aqueous volume of the reaction mixture.
-
Stopper the separatory funnel and invert it gently, making sure to vent frequently to release any pressure buildup.
-
Shake the funnel vigorously for 1-2 minutes to ensure thorough mixing of the two phases.
-
Place the separatory funnel in a ring stand and allow the layers to separate completely.
-
Carefully drain the lower aqueous layer.
-
Collect the upper organic layer (this compound phase) in a clean flask.
-
To maximize product recovery, the aqueous layer can be back-extracted with another portion of this compound.
-
Combine the organic layers and dry them over a suitable drying agent (e.g., anhydrous Na₂SO₄).
-
Filter off the drying agent.
-
Concentrate the organic phase under reduced pressure using a rotary evaporator to isolate the crude product.
Protocol for Assessing Compound Solubility
This protocol provides a simple method to determine the solubility of a compound in this compound.
Materials:
-
Compound of interest
-
This compound
-
Small vials or test tubes
-
Vortex mixer or magnetic stirrer
-
Analytical balance
Procedure:
-
Weigh a small, known amount of the compound (e.g., 10 mg) and place it in a vial.
-
Add a measured volume of this compound (e.g., 1 mL) to the vial.
-
Agitate the mixture vigorously using a vortex mixer or a magnetic stirrer for several minutes.
-
Visually inspect the solution. If the solid has completely dissolved, the compound is soluble at that concentration.
-
If the solid has not completely dissolved, continue adding known volumes of this compound incrementally, with agitation, until the solid dissolves completely.
-
Record the total volume of solvent used to dissolve the known mass of the compound to determine the approximate solubility.
Visualizations
Caption: Key physicochemical properties of this compound.
Caption: A logical workflow for selecting a suitable reaction solvent.
Safety and Handling
This compound is a flammable liquid and should be handled with appropriate safety precautions.
-
Hazards: Flammable liquid and vapor. May cause skin irritation.
-
Precautions: Keep away from heat, sparks, and open flames. Use in a well-ventilated area. Wear protective gloves, safety glasses, and a lab coat.
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents.
Conclusion
This compound is a versatile solvent with well-established applications in the coatings and fragrance industries. While its use as a primary reaction solvent in pharmaceutical synthesis is not prevalent, its favorable physicochemical properties, such as a high boiling point and moderate polarity, suggest its potential as a niche solvent for specific applications. Researchers are encouraged to consider its use in high-temperature reactions or as an alternative extraction solvent, with the caveat that its performance and compatibility should be evaluated on a case-by-case basis through small-scale experiments.
References
Application Notes and Protocols: 2-Ethylbutyl Acetate in Flavor and Aroma Extraction
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Ethylbutyl acetate (CAS: 10031-87-5) is a carboxylic acid ester recognized for its characteristic fruity aroma and sweet taste.[1][2] As a synthetic flavoring agent, it is utilized in the food and fragrance industries to impart or enhance fruity notes, particularly those reminiscent of banana, pear, and apple.[1][3][4] This document provides detailed application notes and protocols for the use of this compound in flavor and aroma extraction and analysis. It is intended for professionals in research and development who require comprehensive information on the physicochemical properties, sensory profile, and analytical methodologies related to this compound.
Physicochemical Properties of this compound
A thorough understanding of the physicochemical properties of this compound is essential for its effective application in flavor and aroma extraction. These properties influence its behavior as a solvent and its detection in analytical procedures.
| Property | Value | Reference |
| Molecular Formula | C8H16O2 | [1] |
| Molecular Weight | 144.21 g/mol | [1] |
| Boiling Point | 161.00 to 163.00 °C @ 740.00 mm Hg | [5] |
| Melting Point | < -100 °C | [5] |
| Density | 0.8784 g/cm³ @ 20 °C | [5] |
| Refractive Index | 1.4109 @ 20 °C | [5] |
| Solubility in Water | 6.4 mg/mL @ 20 °C | [5] |
| Vapor Pressure | 2.3512 hPa @ 20°C | [1] |
| Flash Point | 53 °C (closed cup) | [6] |
| FEMA Number | 2425 | [3] |
Applications in Flavor and Aroma
This compound is primarily used as a flavoring agent in a variety of food products.[7] Its fruity and sweet organoleptic profile makes it a valuable component in the creation of artificial fruit flavors.
Organoleptic Profile:
Regulatory Status:
-
FDA: 21 CFR 172.515[6]
-
FEMA GRAS: 2425[8]
-
JECFA: No safety concern at current levels of intake when used as a flavouring agent.[7]
Experimental Protocols
While specific, detailed protocols for the use of this compound as a primary extraction solvent are not widely published, its structural similarity to other acetate esters like ethyl acetate and butyl acetate allows for the adaptation of established methods. The following are generalized protocols for solvent extraction and headspace analysis, which can be optimized for specific applications involving this compound.
Protocol 1: Liquid-Liquid Extraction (LLE) of Aroma Compounds from a Liquid Matrix
This protocol describes a general procedure for the extraction of volatile and semi-volatile aroma compounds from a liquid sample (e.g., fruit juice, wine) using an organic solvent. This compound can be evaluated as the extraction solvent in comparison to more conventional solvents.
Materials:
-
Liquid sample containing aroma compounds
-
This compound (or other organic solvent)
-
Separatory funnel
-
Sodium chloride (NaCl)
-
Anhydrous sodium sulfate (Na2SO4)
-
Rotary evaporator
-
Gas chromatograph-mass spectrometer (GC-MS)
Procedure:
-
Sample Preparation: Take a known volume of the liquid sample (e.g., 100 mL) and place it in a separatory funnel.
-
Salting Out: Add NaCl to the aqueous sample to increase the ionic strength, which helps to drive the organic analytes into the organic phase.
-
Extraction: Add a specific volume of this compound (e.g., 50 mL) to the separatory funnel.
-
Mixing: Stopper the funnel and shake vigorously for 1-2 minutes, periodically venting to release pressure.
-
Phase Separation: Allow the layers to separate. The organic layer containing the extracted aroma compounds will be the upper layer due to its lower density than the aqueous phase.
-
Collection: Drain the lower aqueous layer and collect the organic layer.
-
Drying: Dry the organic extract by passing it through a funnel containing anhydrous sodium sulfate to remove any residual water.
-
Concentration: Concentrate the extract to a smaller volume (e.g., 1 mL) using a rotary evaporator under reduced pressure and gentle heat.
-
Analysis: Analyze the concentrated extract by GC-MS to identify and quantify the aroma compounds.
Protocol 2: Headspace Gas Chromatography-Mass Spectrometry (HS-GC-MS) for the Analysis of this compound in Food Products
This protocol outlines the analysis of this compound as a volatile aroma compound in a solid or liquid food matrix.
Materials:
-
Food sample containing this compound
-
Headspace vials with septa and caps
-
Headspace autosampler
-
Gas chromatograph-mass spectrometer (GC-MS)
-
Internal standard (e.g., a deuterated analog or a compound with similar properties not present in the sample)
Procedure:
-
Sample Preparation: Accurately weigh a known amount of the homogenized food sample (e.g., 1-5 g) into a headspace vial.
-
Internal Standard Addition: Add a known amount of the internal standard to the vial.
-
Equilibration: Seal the vial and place it in the headspace autosampler. The sample is then heated to a specific temperature (e.g., 80°C) for a set period (e.g., 20 minutes) to allow the volatile compounds to partition into the headspace.
-
Injection: A heated syringe from the autosampler withdraws a known volume of the headspace gas and injects it into the GC-MS system.
-
GC Separation: The volatile compounds are separated based on their boiling points and polarity on a capillary column (e.g., DB-5ms).
-
MS Detection: The separated compounds are detected and identified by the mass spectrometer based on their mass spectra.
-
Quantification: The concentration of this compound is determined by comparing its peak area to that of the internal standard.
Quantitative Data
Table 1: FEMA GRAS Usage Levels for this compound
| Food Category | Average Usual ppm | Average Maximum ppm |
| Beverages (non-alcoholic) | - | 5.0 |
| Frozen Dairy | - | 2.0 |
| Hard Candy | 0.03 | 7.0 |
Data sourced from The Good Scents Company Information System.[9]
Table 2: Comparison of Extraction Efficiencies for Similar Acetate Esters
| Compound | Solvent | Extraction Efficiency (%) | Reference |
| α-Ketoglutarate | Ethyl Acetate | 71.3 | [10] |
| Pyruvate | Ethyl Acetate | 72.2 | [10] |
| α-Ketoglutarate | Butyl Acetate | 70.4 | [10] |
| Pyruvate | Butyl Acetate | 71.4 | [10] |
Note: This table provides data for the extraction of specific compounds using ethyl acetate and butyl acetate to offer a comparative context for the potential performance of this compound.[10]
Sensory Perception and Signaling Pathways
The perception of this compound's fruity aroma and sweet taste is initiated by its interaction with specific receptors in the olfactory and gustatory systems.
Olfactory Pathway for Fruity Esters
The aroma of fruity esters like this compound is detected by olfactory receptors (ORs) located on the cilia of olfactory sensory neurons in the nasal cavity. The binding of an odorant molecule to its specific OR triggers a G-protein-coupled signaling cascade.
Caption: Olfactory signaling pathway for fruity esters.
Taste Pathway for Sweet Compounds
The sweet taste of compounds like this compound is primarily mediated by the T1R2/T1R3 G-protein coupled receptor located in taste receptor cells on the tongue.[2] The binding of a sweet molecule activates a signaling cascade leading to neurotransmitter release and the perception of sweetness.
Caption: Sweet taste signaling pathway via the T1R2/T1R3 receptor.
Experimental Workflow Diagram
The following diagram illustrates a general workflow for the extraction and analysis of flavor and aroma compounds from a food matrix.
Caption: General workflow for flavor and aroma analysis.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Sweet Taste Signaling: The Core Pathways and Regulatory Mechanisms [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. This compound | C8H16O2 | CID 61448 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Sensory and Volatile Flavor Analysis of Beverages | MDPI [mdpi.com]
- 9. 2-ethyl butyl acetate, 10031-87-5 [thegoodscentscompany.com]
- 10. researchgate.net [researchgate.net]
Application Note: Enzymatic Synthesis of 2-Ethylbutyl Acetate Using Lipase
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note details a protocol for the enzymatic synthesis of 2-ethylbutyl acetate, a branched-chain ester with potential applications as a flavoring agent and in the synthesis of more complex molecules. The method utilizes a lipase-catalyzed esterification of 2-ethyl-1-butanol with acetic acid. While direct literature on this specific synthesis is scarce, this protocol is developed based on established methodologies for the lipase-catalyzed synthesis of similar esters, such as butyl acetate. The use of an immobilized lipase, such as Novozym® 435, offers a green and efficient alternative to traditional chemical synthesis, proceeding under mild reaction conditions with high selectivity. This document provides a detailed experimental protocol, a summary of expected reaction parameters based on analogous reactions, and a workflow diagram for the process.
Introduction
Ester compounds are widely used in the food, cosmetic, and pharmaceutical industries as flavoring agents, fragrances, and synthesis intermediates.[1] The enzymatic synthesis of esters using lipases (triacylglycerol acylhydrolases, EC 3.1.1.3) has gained significant attention as an environmentally friendly alternative to chemical methods.[1][2] Lipases offer high selectivity, reducing the formation of by-products and simplifying downstream processing.[1] Furthermore, these biocatalytic reactions are conducted under mild temperature and pressure, leading to lower energy consumption.[1]
This compound is a carboxylic acid ester characterized by a sweet, apricot, and banana-like taste.[3] This note describes a method for its synthesis via the lipase-catalyzed esterification of 2-ethyl-1-butanol and acetic acid. Immobilized lipases, particularly Novozym® 435 (lipase B from Candida antarctica immobilized on a macroporous acrylic resin), are highlighted due to their broad substrate specificity, high stability, and reusability.[4][5] The reaction can be performed in a solvent-free system or in the presence of a non-polar organic solvent to facilitate substrate solubility and enzyme stability.
Experimental Workflow
Caption: Experimental workflow for the lipase-catalyzed synthesis of this compound.
Materials and Methods
Materials
-
2-Ethyl-1-butanol (≥98%)
-
Glacial Acetic Acid (≥99.5%)
-
Immobilized Lipase (e.g., Novozym® 435 from Candida antarctica)
-
n-Hexane (or other suitable organic solvent, optional)
-
Molecular sieves (3Å or 4Å, for dehydration of reactants)
-
Ethyl acetate (for GC standard)
-
Anhydrous sodium sulfate
Equipment
-
Shaking incubator or magnetic stirrer with temperature control
-
Reaction vessels (e.g., screw-capped flasks)
-
Gas chromatograph (GC) with a flame ionization detector (FID) and a suitable capillary column
-
Centrifuge
-
Rotary evaporator
Experimental Protocols
Protocol 1: Lipase-Catalyzed Esterification in a Solvent-Free System
-
Reactant Preparation: Dehydrate 2-ethyl-1-butanol and acetic acid by adding molecular sieves overnight.
-
Reaction Setup: In a screw-capped flask, combine 2-ethyl-1-butanol and acetic acid. A molar ratio of alcohol to acid of 3:1 to 4:1 is often optimal to drive the reaction towards product formation.[6]
-
Enzyme Addition: Add the immobilized lipase (e.g., Novozym® 435) to the reaction mixture. A typical enzyme loading is 5-10% (w/w) based on the total weight of the substrates.
-
Incubation: Place the sealed flask in a shaking incubator at 40-60°C with agitation (e.g., 150-200 rpm).
-
Reaction Monitoring: Withdraw small aliquots of the reaction mixture at regular intervals. Centrifuge the aliquot to separate the immobilized enzyme. Analyze the supernatant by gas chromatography (GC) to determine the conversion of reactants to this compound.
-
Product Recovery: After the reaction reaches the desired conversion, separate the immobilized enzyme by filtration. The enzyme can be washed with a solvent and dried for reuse. The liquid product can be purified, for example, by distillation under reduced pressure.
Protocol 2: Lipase-Catalyzed Esterification in an Organic Solvent
-
Reactant Preparation: As described in Protocol 1.
-
Reaction Setup: In a screw-capped flask, dissolve 2-ethyl-1-butanol and acetic acid in a suitable organic solvent like n-hexane. The use of a solvent can be beneficial for substrate solubility and to reduce potential substrate inhibition.
-
Enzyme Addition: Add the immobilized lipase to the reaction mixture.
-
Incubation and Monitoring: Proceed as described in Protocol 1.
-
Product Recovery: After filtration of the enzyme, the solvent can be removed using a rotary evaporator. The crude product can then be purified by distillation.
Analytical Method: Gas Chromatography (GC)
-
Instrument: Gas chromatograph with FID.
-
Column: A non-polar or medium-polarity capillary column (e.g., DB-5 or HP-5).
-
Injector Temperature: 250°C.
-
Detector Temperature: 250°C.
-
Oven Program: Start at a suitable temperature (e.g., 60°C), hold for a few minutes, then ramp to a higher temperature (e.g., 200°C) to ensure elution of all components.
-
Quantification: Use an internal or external standard method with a calibration curve of this compound.
Data Presentation
The following tables summarize typical reaction parameters and expected outcomes for lipase-catalyzed esterification, based on studies of similar esters like butyl acetate. These should serve as a starting point for the optimization of this compound synthesis.
Table 1: Reaction Parameters for Lipase-Catalyzed Ester Synthesis
| Parameter | Value Range | Reference |
| Lipase Source | Candida antarctica lipase B (Novozym® 435) | [4][7] |
| Enzyme Concentration | 5 - 10% (w/w of substrates) | [7] |
| Substrate Molar Ratio (Alcohol:Acid) | 1:1 to 4:1 | [6] |
| Temperature | 30 - 60°C | [7] |
| Reaction Time | 2 - 48 hours | [7] |
| Solvent | Solvent-free or n-hexane | [7][8] |
Table 2: Influence of Key Parameters on Ester Conversion (Qualitative)
| Parameter Increased | Effect on Conversion | Rationale |
| Temperature | Increases initially, then may decrease | Higher temperature increases reaction rate, but excessive heat can denature the enzyme.[8] |
| Enzyme Concentration | Increases up to a certain point | Higher enzyme concentration increases the number of active sites, but mass transfer limitations can occur at very high loadings.[8] |
| Substrate Molar Ratio (excess alcohol) | Generally increases | Shifts the reaction equilibrium towards product formation. However, very high alcohol concentrations can sometimes cause enzyme inhibition. |
Reaction Mechanism
The lipase-catalyzed esterification follows a Ping-Pong Bi-Bi mechanism.[8] In this mechanism, the lipase first reacts with the acyl donor (acetic acid) to form an acyl-enzyme intermediate, releasing water. Subsequently, the alcohol (2-ethyl-1-butanol) binds to this intermediate, leading to the formation of the ester (this compound) and regeneration of the free enzyme.
Signaling Pathway Diagram
Caption: Ping-Pong Bi-Bi mechanism for lipase-catalyzed esterification.
Conclusion
The enzymatic synthesis of this compound using an immobilized lipase like Novozym® 435 presents a promising green alternative to conventional chemical methods. The provided protocols, based on the synthesis of analogous esters, offer a solid foundation for developing an optimized process. Key parameters to consider for optimization include temperature, substrate molar ratio, and enzyme loading. The high selectivity and reusability of the biocatalyst make this an attractive approach for the sustainable production of this and other flavor esters. Further studies would be required to determine the precise optimal conditions and kinetics for this specific transformation.
References
- 1. eprints.usm.my [eprints.usm.my]
- 2. eprints.usm.my [eprints.usm.my]
- 3. Showing Compound this compound (FDB008366) - FooDB [foodb.ca]
- 4. sedici.unlp.edu.ar [sedici.unlp.edu.ar]
- 5. Novozym 435: the “perfect” lipase immobilized biocatalyst? - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 6. Lipase-catalyzed polyester synthesis--a green polymer chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Ultrasound-assisted butyl acetate synthesis catalyzed by Novozym 435: enhanced activity and operational stability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Lipase catalyzed transesterification of ethyl butyrate synthesis in n-hexane— a kinetic study - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Synthesis of 2-Ethylbutyl Acetate via Transesterification
Introduction
2-Ethylbutyl acetate is a valuable ester recognized for its characteristic fruity aroma, finding applications in the fragrance, flavor, and solvent industries. This document provides detailed application notes and experimental protocols for the synthesis of this compound through an acid-catalyzed transesterification reaction. The described methodology is intended for researchers, scientists, and professionals in the fields of chemistry and drug development.
Reaction Principle
The synthesis of this compound is achieved via the transesterification of a suitable acetate ester (e.g., ethyl acetate or methyl acetate) with 2-ethylbutanol in the presence of an acid catalyst. The reaction is an equilibrium process where the alkoxy group of the starting ester is exchanged with the 2-ethylbutoxy group from the alcohol. To drive the equilibrium towards the formation of the desired product, an excess of one of the reactants is typically used, and/or one of the by-products is removed from the reaction mixture.
Experimental Protocols
This section details the necessary materials, equipment, and step-by-step procedures for the synthesis, purification, and characterization of this compound.
Materials and Equipment
-
Reactants: Ethyl acetate (≥99.5%), 2-Ethylbutanol (≥99%)
-
Catalyst: Amberlyst-15 (or other strongly acidic cation-exchange resin), Sulfuric acid (98%)
-
Solvents: Diethyl ether, Saturated sodium bicarbonate solution, Brine (saturated NaCl solution)
-
Drying Agent: Anhydrous magnesium sulfate
-
Equipment: Round-bottom flask, Reflux condenser, Heating mantle with magnetic stirrer, Separatory funnel, Rotary evaporator, Glassware for distillation, pH paper, Gas chromatograph-mass spectrometer (GC-MS), Fourier-transform infrared (FTIR) spectrometer, Nuclear magnetic resonance (NMR) spectrometer.
Synthesis of this compound
-
Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar, add 2-ethylbutanol (0.5 mol) and ethyl acetate (1.0 mol). The excess of ethyl acetate helps to shift the reaction equilibrium towards the product side.
-
Catalyst Addition: Add the acid catalyst.
-
Heterogeneous Catalyst: Add Amberlyst-15 resin (10 wt% of the total reactants).
-
Homogeneous Catalyst: Cautiously add concentrated sulfuric acid (1-2 mol% of the limiting reactant, 2-ethylbutanol).
-
-
Reaction: Attach a reflux condenser to the flask and heat the mixture to a gentle reflux (approximately 80-90 °C) with continuous stirring. Monitor the reaction progress by taking small aliquots at regular intervals and analyzing them by GC. The reaction is typically complete within 3-5 hours.
-
Cooling: Once the reaction is complete, turn off the heat and allow the mixture to cool to room temperature.
Purification of this compound
-
Catalyst Removal:
-
Heterogeneous Catalyst: If Amberlyst-15 was used, simply filter the reaction mixture to remove the resin beads.
-
Homogeneous Catalyst: If sulfuric acid was used, proceed directly to the washing step.
-
-
Solvent Extraction: Transfer the reaction mixture to a 500 mL separatory funnel. Add 100 mL of diethyl ether to dissolve the organic components.
-
Washing:
-
Wash the organic layer with 50 mL of deionized water to remove any unreacted 2-ethylbutanol.
-
Neutralize the mixture by washing with 50 mL of saturated sodium bicarbonate solution until the aqueous layer is neutral or slightly basic (check with pH paper). This step is crucial for removing the acid catalyst.
-
Wash the organic layer with 50 mL of brine to remove any remaining water and inorganic salts.
-
-
Drying: Separate the organic layer and dry it over anhydrous magnesium sulfate.
-
Solvent Removal: Filter the drying agent and concentrate the organic phase using a rotary evaporator to remove the diethyl ether and any remaining ethyl acetate.
-
Distillation: For higher purity, the crude this compound can be purified by fractional distillation under reduced pressure.
Characterization
The identity and purity of the synthesized this compound can be confirmed using the following spectroscopic methods:
-
¹H NMR (Proton Nuclear Magnetic Resonance): To confirm the molecular structure by analyzing the chemical shifts and splitting patterns of the protons.
-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): To identify the number and types of carbon atoms in the molecule.
-
FTIR (Fourier-Transform Infrared) Spectroscopy: To identify the characteristic functional groups, particularly the ester carbonyl (C=O) stretch.
-
GC-MS (Gas Chromatography-Mass Spectrometry): To determine the purity of the compound and confirm its molecular weight.
Data Presentation
The following table summarizes the typical reaction conditions and expected outcomes for the synthesis of this compound via transesterification. The data is based on analogous reactions and should be optimized for specific laboratory conditions.
| Parameter | Heterogeneous Catalyst (Amberlyst-15) | Homogeneous Catalyst (H₂SO₄) |
| Reactant Ratio (Ethyl Acetate : 2-Ethylbutanol) | 2:1 (molar ratio) | 2:1 (molar ratio) |
| Catalyst Loading | 10 wt% | 1.5 mol% |
| Reaction Temperature (°C) | 85 | 80 |
| Reaction Time (hours) | 4 | 3 |
| Yield (%) | ~85% | ~90% |
| Purity (by GC, after purification) | >98% | >98% |
Visualizations
Reaction Pathway
The following diagram illustrates the acid-catalyzed transesterification mechanism for the formation of this compound from ethyl acetate and 2-ethylbutanol.
Caption: Acid-catalyzed transesterification of ethyl acetate.
Experimental Workflow
The diagram below outlines the key steps in the synthesis and purification of this compound.
Caption: Workflow for this compound synthesis.
Application Notes & Protocols: 2-Ethylbutyl Acetate as a Novel Extraction Solvent for Natural Products
Audience: Researchers, scientists, and drug development professionals.
Introduction: 2-Ethylbutyl acetate is a carboxylic ester characterized by its fruity aroma, which has led to its prevalent use in the fragrance and flavor industries.[1][2][3] While it is also utilized as a solvent for nitrocellulose lacquers, its potential as an extraction solvent for natural products remains a largely unexplored area.[1] These application notes aim to provide a comprehensive overview of the physicochemical properties of this compound, and to propose its potential applications and detailed protocols for natural product extraction based on these characteristics. Given the limited specific data on its use in this context, the following protocols are based on general principles of natural product extraction and the known properties of the solvent.
Physicochemical Properties of this compound
A thorough understanding of the solvent's properties is crucial for its effective application in extraction processes. The key properties of this compound are summarized in the table below.
| Property | Value | Source |
| Molecular Formula | C8H16O2 | [4] |
| Molecular Weight | 144.21 g/mol | [4] |
| Appearance | Clear, colorless liquid | [1][4] |
| Odor | Fruity, sweet, reminiscent of pear and strawberry | [1][2] |
| Boiling Point | 160-163 °C at 740 mmHg | [1][2][4] |
| Melting Point | < -100 °C | [2][4] |
| Density | 0.876 - 0.885 g/mL at 20-25 °C | [1][2][4] |
| Solubility in Water | 0.06% (6.4 mg/mL at 20 °C) | [1][4] |
| Flash Point | 52.78 - 54.4 °C (127 - 130 °F) | [1][2][4] |
| Refractive Index | 1.409 - 1.412 at 20 °C | [1][2] |
Potential Advantages as an Extraction Solvent:
-
Selective Polarity: As an ester, this compound possesses moderate polarity, suggesting its suitability for extracting a range of semi-polar to non-polar natural products.
-
Low Water Solubility: Its low solubility in water is advantageous for liquid-liquid extractions from aqueous solutions, minimizing solvent loss and simplifying phase separation.[1][4]
-
High Boiling Point: The relatively high boiling point allows for extractions to be conducted at elevated temperatures, which can enhance extraction efficiency and kinetics.
-
Stability: It is comparatively stable against hydrolysis, which is beneficial for maintaining the integrity of both the solvent and the extracted compounds during processing.[1]
Considerations and Potential Disadvantages:
-
Solvent Removal: The high boiling point necessitates higher temperatures or lower pressures for its removal from the extract, which may not be suitable for thermolabile compounds.
-
Limited Data: The lack of established protocols and comparative studies means that optimization of extraction parameters would be required for each specific application.
-
Flammability: It is a flammable liquid and requires appropriate handling and storage precautions.[3][5]
Experimental Protocols
The following are generalized protocols for solid-liquid and liquid-liquid extraction where this compound could be employed as the solvent. Researchers should perform initial small-scale trials to determine the optimal conditions for their specific plant or microbial material.
Protocol 1: Solid-Liquid Extraction of Bioactive Compounds from Plant Material
This protocol outlines the use of this compound for the extraction of compounds from dried, powdered plant material.
1. Sample Preparation:
- Dry the plant material (e.g., leaves, roots, bark) at a controlled temperature (e.g., 40-50 °C) to a constant weight to remove moisture.
- Grind the dried material into a fine powder using a mechanical grinder to increase the surface area for extraction.
- For some applications, a defatting step with a non-polar solvent like n-hexane may be necessary prior to extraction with this compound to remove lipids.
2. Extraction Procedure:
- Place 100 g of the powdered plant material into a Soxhlet apparatus or a flask for maceration.
- Add a sufficient volume of this compound to completely immerse the material (e.g., 500 mL).
- For Maceration: Stopper the flask and allow it to stand at room temperature for 24-72 hours with occasional agitation.
- For Soxhlet Extraction: Heat the solvent to its boiling point and allow the extraction to proceed for 6-12 hours. The elevated temperature may increase extraction efficiency.
- After extraction, filter the mixture through Whatman No. 1 filter paper to separate the extract from the solid residue.
- Wash the residue with a small volume of fresh this compound to recover any remaining extract.
3. Solvent Removal and Extract Recovery:
- Combine the filtrate and washings.
- Concentrate the extract under reduced pressure using a rotary evaporator. The water bath temperature should be optimized based on the thermal stability of the target compounds (e.g., 50-60 °C).
- Dry the resulting crude extract in a vacuum oven to remove any residual solvent.
- Weigh the dried extract and store it at an appropriate temperature (e.g., 4 °C or -20 °C) for further analysis and purification.
Protocol 2: Liquid-Liquid Extraction of Secondary Metabolites from a Fermentation Broth
This protocol describes the application of this compound for extracting compounds from an aqueous fermentation broth.
1. Preparation of Fermentation Broth:
- Centrifuge the fermentation broth to remove microbial cells and other solid debris.
- The pH of the supernatant may be adjusted to optimize the partitioning of the target compounds into the organic phase. For acidic compounds, lower the pH; for basic compounds, raise the pH.
2. Extraction Procedure:
- Place 1 L of the clarified fermentation broth supernatant into a separatory funnel.
- Add an equal volume of this compound (1 L) to the separatory funnel.
- Stopper the funnel and shake vigorously for 2-3 minutes, periodically venting to release any pressure buildup.
- Allow the layers to separate. The low water solubility of this compound should result in a clean phase separation.
- Drain the lower aqueous layer.
- Collect the upper organic layer containing the extracted compounds.
- Repeat the extraction of the aqueous layer two more times with fresh portions of this compound to maximize recovery.
3. Extract Processing:
- Pool the organic extracts.
- Dry the combined organic phase over anhydrous sodium sulfate to remove any dissolved water.
- Filter the dried organic phase.
- Remove the this compound under reduced pressure using a rotary evaporator as described in Protocol 1.
- Characterize the resulting crude extract.
Visualizations
General Workflow for Natural Product Extraction
Caption: A generalized workflow for the extraction and isolation of natural products.
Decision Tree for Solvent Selection
Caption: A simplified decision tree for selecting an appropriate extraction solvent.
References
Application Note: Analysis of Fruit Volatiles using Headspace GC-MS with a focus on 2-Ethylbutyl Acetate
Introduction
The aroma of fruits is a complex mixture of volatile organic compounds (VOCs), primarily esters, alcohols, aldehydes, ketones, and terpenes.[1] The qualitative and quantitative analysis of these volatiles is crucial for quality control, cultivar differentiation, and understanding the biochemical pathways involved in fruit ripening and flavor development.[2][3] Headspace Gas Chromatography-Mass Spectrometry (HS-GC-MS) is a powerful and widely used technique for the analysis of these volatile compounds due to its sensitivity, selectivity, and minimal sample preparation requirements.[4] This application note details a general protocol for the analysis of fruit volatiles using Headspace Solid-Phase Microextraction (HS-SPME) coupled with GC-MS, with a specific consideration for the analysis of esters like 2-Ethylbutyl acetate.
This compound is a carboxylic acid ester known for its sweet, apricot, and banana-like aroma.[5][6] While it is a commonly used flavoring agent in the food industry, evidence from scientific literature suggests it may not be a naturally occurring compound in fruits.[7] This protocol provides a framework for researchers to investigate the volatile profiles of various fruits and can be adapted to screen for the presence of both naturally occurring and synthetic flavor compounds.
Experimental Workflow
The following diagram illustrates the general workflow for the headspace GC-MS analysis of fruit volatiles.
Protocol: Headspace GC-MS Analysis of Fruit Volatiles
This protocol provides a general procedure for the extraction and analysis of volatile compounds from fruit samples using HS-SPME-GC-MS. Optimization of parameters such as SPME fiber type, incubation time and temperature, and GC-MS conditions may be required for specific fruit matrices and target analytes.
1. Materials and Reagents
-
Fresh fruit samples
-
Sodium chloride (NaCl), analytical grade
-
Internal standard (e.g., 2-octanol, cyclohexanone) solution of known concentration
-
Deionized water
-
20 mL headspace vials with magnetic screw caps and PTFE/silicone septa
-
SPME fiber assembly (e.g., Divinylbenzene/Carboxen/Polydimethylsiloxane - DVB/CAR/PDMS)
-
Gas Chromatograph coupled to a Mass Spectrometer (GC-MS)
2. Sample Preparation
-
Wash the fruit samples thoroughly with deionized water and pat dry.
-
Homogenize a representative portion of the fruit pulp (e.g., 5 g) using a blender or homogenizer.
-
Accurately weigh a specific amount of the homogenized sample (e.g., 2-5 g) and transfer it into a 20 mL headspace vial.
-
(Optional) Add a saturated NaCl solution (e.g., 1 g NaCl in 5 mL deionized water) to the vial to increase the ionic strength of the matrix and enhance the release of volatiles.
-
Spike the sample with a known amount of internal standard solution.
-
Immediately seal the vial with the screw cap.
3. Headspace SPME Conditions
-
Place the sealed vial in the autosampler tray of the GC-MS system.
-
Incubate the vial at a controlled temperature (e.g., 40-60 °C) for a specific duration (e.g., 15-30 minutes) to allow for the equilibration of volatiles in the headspace.
-
Expose the SPME fiber to the headspace of the vial for a defined extraction time (e.g., 20-40 minutes) under constant agitation.
4. GC-MS Parameters
The following are typical GC-MS parameters that can be used as a starting point and should be optimized for the specific application.
| Parameter | Value |
| GC System | Agilent 7890A or equivalent |
| Injection Port | Split/Splitless, operated in splitless mode |
| Injector Temperature | 250 °C |
| Desorption Time | 5 minutes |
| Column | HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent |
| Carrier Gas | Helium at a constant flow of 1.0 mL/min |
| Oven Program | Initial temperature 40 °C (hold for 2 min), ramp at 5 °C/min to 150 °C, then ramp at 10 °C/min to 250 °C (hold for 5 min) |
| MS System | Agilent 5975C or equivalent |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Ion Source Temperature | 230 °C |
| Quadrupole Temperature | 150 °C |
| Mass Range | m/z 35-350 |
| Solvent Delay | 3 minutes |
5. Data Analysis
-
Identify the volatile compounds by comparing their mass spectra with those in the NIST/Wiley mass spectral library.
-
Confirm the identification by comparing the retention indices (RI) with literature values.
-
For quantitative analysis, generate a calibration curve using standard solutions of the target analytes.
-
Calculate the concentration of each identified compound relative to the internal standard.
Quantitative Data for this compound
Based on the conducted literature search, there is no readily available quantitative data for the natural occurrence of this compound in fruits. This compound is primarily recognized as a synthetic flavoring agent.[7] Researchers investigating fruit volatiles may use the protocol described herein to screen for its presence, and if detected, perform a full quantitative analysis using a certified reference standard of this compound.
Table 1: Physicochemical Properties of this compound
| Property | Value |
| Chemical Formula | C8H16O2 |
| Molecular Weight | 144.21 g/mol |
| Appearance | Clear colorless liquid |
| Odor | Fruity, sweet, apricot, banana |
| Boiling Point | 162 °C |
| CAS Number | 10031-87-5 |
Conclusion
The HS-SPME-GC-MS method detailed in this application note provides a robust and sensitive approach for the analysis of volatile compounds in a variety of fruit matrices. While the primary focus is on naturally occurring volatiles that contribute to the fruit's aroma profile, this protocol can also be effectively utilized for the detection and quantification of synthetic flavoring agents such as this compound. The provided workflow and protocol serve as a comprehensive guide for researchers in the fields of food science, analytical chemistry, and drug development, enabling them to conduct detailed and accurate analyses of fruit volatiles.
References
- 1. Volatile Compounds Analysis and Biomarkers Identification of Four Native Apricot (Prunus armeniaca L.) Cultivars Grown in Xinjiang Region of China - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Comparative Study of Volatile Compounds in the Fruit of Two Banana Cultivars at Different Ripening Stages - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Showing Compound this compound (FDB008366) - FooDB [foodb.ca]
- 7. 2-ethyl butyl acetate, 10031-87-5 [thegoodscentscompany.com]
Application Notes: 2-Ethylbutyl Acetate in Coating Formulations
AN-EBA-C01
Introduction
2-Ethylbutyl acetate (CAS: 10031-87-5) is a colorless liquid ester with a mild, fruity odor.[1][2][3] In the coatings industry, it serves as a slow-evaporating solvent used to improve the properties of various formulations, particularly nitrocellulose lacquers.[1] Its slow evaporation rate is beneficial for promoting flow and leveling, preventing surface defects like blushing, and enhancing the overall appearance of the final coated film. This document provides detailed data and protocols for evaluating this compound in coating applications.
Physicochemical Properties
A comprehensive understanding of a solvent's physical and chemical properties is crucial for formulators. Key properties of this compound are summarized below.
| Property | Value | Source |
| Molecular Formula | C₈H₁₆O₂ | [4][5] |
| Molecular Weight | 144.21 g/mol | [2][4][6] |
| Boiling Point | 160-163 °C | [1][6][7] |
| Flash Point | 53 °C (127 °F) | [1][6] |
| Density | 0.876 g/mL at 25 °C | [1][6] |
| Refractive Index | n20/D 1.41 | [1][6] |
| Vapor Pressure | 2.16 mmHg at 25 °C | [1] |
| Water Solubility | Insoluble | [1][2] |
Performance Data in Coatings
Evaporation Rate Comparison The evaporation rate of a solvent significantly impacts the drying time and film formation of a coating. This compound is classified as a slow-evaporating solvent, which helps to extend the wet edge time, allowing for better flow and leveling.
| Solvent | Relative Evaporation Rate (n-Butyl Acetate = 1.0) | Classification |
| Acetone | 5.7 | Fast |
| Ethyl Acetate | 4.1 | Fast |
| n-Butyl Acetate | 1.0 | Medium |
| This compound | 0.22 | Slow |
| PM Acetate | 0.35 | Slow |
| 2-Ethylhexyl Acetate | <0.1 | Very Slow |
Note: Data is compiled and standardized from multiple sources for comparison.[8][9][10][11]
Viscosity Reduction Efficiency The ability of a solvent to reduce the viscosity of a resin solution is a critical parameter for achieving the desired application viscosity. The following table provides a comparative example of viscosity reduction in a standard nitrocellulose resin solution.
| Solvent (25% wt. in Resin Solution) | Viscosity (cPs at 25°C) |
| Toluene | 550 |
| Xylene | 600 |
| n-Butyl Acetate | 480 |
| This compound | 510 |
| PM Acetate | 530 |
Note: This data is representative and can vary based on the specific resin system.[12]
Experimental Protocols
Protocol 1: Evaluation of Viscosity Reduction
Objective: To determine the efficiency of this compound in reducing the viscosity of a target coating formulation compared to other solvents.
Apparatus:
-
Rotational Viscometer (e.g., Brookfield DV-I)[13]
-
Beakers and magnetic stirrer
-
Analytical balance
Methodology (based on ASTM D2196): [13]
-
Prepare a stock solution of the coating resin at a known concentration in a primary solvent.
-
Weigh a 100g aliquot of the resin stock solution into a beaker.
-
Incrementally add the test solvent (e.g., this compound) in 5g portions, mixing thoroughly after each addition.
-
After each addition, allow the solution to equilibrate for 10 minutes.
-
Measure the viscosity using the rotational viscometer at a constant temperature (25 °C). Ensure the spindle and speed are appropriate for the viscosity range.
-
Record the viscosity at each solvent concentration.
-
Repeat the procedure for other comparative solvents.
-
Plot viscosity (cPs) versus solvent concentration (% weight) for each solvent to compare their reduction efficiency.
Protocol 2: Determination of Drying Time
Objective: To measure the effect of this compound on the set-to-touch and hard-dry times of a coating film.
Apparatus:
-
Drying time recorder or manual thumb-turn test apparatus
-
Film applicator (e.g., Bird applicator)
-
Glass or steel panels
-
Stopwatch
Methodology (based on ASTM D1640): [14]
-
Prepare coating formulations with this compound and other comparative solvents, ensuring all other components are constant.
-
Apply a uniform wet film of the coating onto a clean panel using a film applicator of a specified thickness (e.g., 75 µm).
-
Immediately start the drying time recorder or stopwatch.
-
Set-to-Touch Time: Lightly touch the film with a clean finger. The set-to-touch time is reached when no coating material adheres to the finger.
-
Hard-Dry Time: Firmly press the thumb onto the film. The hard-dry time is reached when the thumb does not leave an impression and the film feels hard and tack-free.
-
Record the times for each formulation.
-
Perform all tests under controlled temperature and humidity conditions (e.g., 23 °C and 50% RH).
Protocol 3: Assessment of Solvent Resistance
Objective: To evaluate the cure of a coating formulated with this compound by testing its resistance to a strong solvent like methyl ethyl ketone (MEK).
Apparatus:
-
Cotton swabs or cheesecloth
-
MEK solvent
-
Coated panels cured for a specified time
Methodology (based on ASTM D5402): [15]
-
Prepare and cure coated panels according to the recommended schedule.
-
Saturate a cotton swab or a piece of cheesecloth wrapped around a finger with MEK.[16]
-
Apply moderate pressure and perform a double rub (one forward and one backward motion) on the coated surface.[16]
-
Continue the double rubs until either the coating is removed to the substrate or a specified number of rubs (e.g., 100) is completed.
-
Evaluate the degree of film removal or surface marring. A well-cured film should withstand a high number of rubs with minimal effect.[16]
-
Compare the results to a control formulation with a known good cure.
Visualizations
Caption: Workflow for formulating and testing a coating with this compound (2-EBA).
References
- 1. Cas 10031-87-5,this compound | lookchem [lookchem.com]
- 2. This compound | C8H16O2 | CID 61448 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 2-ethyl butyl acetate, 10031-87-5 [thegoodscentscompany.com]
- 4. scbt.com [scbt.com]
- 5. Acetic acid, 2-ethylbutyl ester [webbook.nist.gov]
- 6. This compound = 98 10031-87-5 [sigmaaldrich.com]
- 7. parchem.com [parchem.com]
- 8. scribd.com [scribd.com]
- 9. scribd.com [scribd.com]
- 10. dispersetech.com [dispersetech.com]
- 11. bulkchemicals2go.com [bulkchemicals2go.com]
- 12. radtech.org [radtech.org]
- 13. paint.org [paint.org]
- 14. researchgate.net [researchgate.net]
- 15. lonroy.com [lonroy.com]
- 16. m.youtube.com [m.youtube.com]
Application Note: 2-Ethylbutyl Acetate as a Novel Diluent for the GC-MS Analysis of Essential Oils
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note explores the potential of 2-ethylbutyl acetate as a diluent for the analysis of essential oils by Gas Chromatography-Mass Spectrometry (GC-MS). Essential oils, complex mixtures of volatile and semi-volatile compounds, require dilution prior to GC-MS analysis to ensure accurate and reproducible results. While traditional solvents like hexane, ethanol, and ethyl acetate are commonly used, this compound presents several advantageous physicochemical properties that suggest its suitability as an alternative diluent. This document provides a comparative overview of this compound against common solvents, a detailed theoretical protocol for its use, and a workflow for method development.
Introduction
Gas Chromatography-Mass Spectrometry (GC-MS) is a cornerstone analytical technique for the qualitative and quantitative analysis of the complex chemical profiles of essential oils. Proper sample preparation, including dilution, is critical to prevent column overload, improve chromatographic resolution, and ensure the longevity of the analytical instrumentation. The choice of diluent can significantly impact the quality of the chromatographic data. An ideal diluent should be inert, have a boiling point that does not interfere with the analytes of interest, and effectively dissolve a wide range of essential oil constituents, from volatile monoterpenes to less volatile sesquiterpenes.
Currently, solvents such as hexane, ethanol, and ethyl acetate are widely employed. However, each has its limitations, including volatility, polarity, and potential for co-elution with early-eluting compounds. This compound, a less common solvent, possesses properties that may overcome some of these challenges. This application note serves as a guide for researchers interested in exploring this compound as a viable alternative diluent for essential oil analysis.
Physicochemical Properties of Diluents
The selection of an appropriate diluent is paramount for successful GC-MS analysis. The table below summarizes the key physicochemical properties of this compound in comparison to commonly used solvents.
| Property | This compound | n-Hexane | Ethanol | Ethyl Acetate |
| Molecular Formula | C₈H₁₆O₂ | C₆H₁₄ | C₂H₆O | C₄H₈O₂ |
| Molecular Weight ( g/mol ) | 144.21 | 86.18[1] | 46.07 | 88.11[2] |
| Boiling Point (°C) | 161-163 | 69[1] | 78.37 | 77.1[2] |
| Flash Point (°C) | 53 | -22[1] | 13 | -4[3] |
| Density (g/mL at 20°C) | ~0.878 | ~0.655[1] | ~0.789 | ~0.902[3] |
| Solubility in Water | Low | Insoluble[1] | Miscible | 8.3 g/100 mL[4] |
| Polarity | Moderately Polar | Nonpolar | Polar | Polar aprotic |
Rationale for Considering this compound:
-
Higher Boiling Point: The significantly higher boiling point of this compound (161-163 °C) compared to other common diluents minimizes the risk of the solvent peak interfering with the elution of highly volatile essential oil components.
-
Moderate Polarity: Its ester functionality provides a moderate polarity, which can be advantageous for dissolving a broader range of essential oil constituents, from nonpolar terpenes to more polar oxygenated compounds.
-
Safety: The higher flash point of this compound (53 °C) makes it less flammable and safer to handle in a laboratory setting compared to highly volatile solvents like hexane and ethyl acetate.
Experimental Protocols
The following is a proposed protocol for the use of this compound as a diluent in the GC-MS analysis of essential oils. This protocol is a starting point and may require optimization based on the specific essential oil being analyzed and the instrumentation used.
Materials and Reagents
-
Essential Oil Sample
-
This compound: GC grade, ≥99% purity
-
Internal Standard (IS): e.g., n-alkane mixture (C7-C30), Tetradecane, or other suitable compound not present in the essential oil.
-
Autosampler Vials: 2 mL, with PTFE/silicone septa
-
Micropipettes
Sample Preparation Workflow
Caption: Workflow for essential oil sample preparation.
Protocol:
-
Prepare Internal Standard (IS) Solution: Prepare a stock solution of the chosen internal standard in this compound at a concentration of approximately 100 µg/mL.
-
Sample Dilution: Accurately weigh approximately 10 mg of the essential oil into a clean vial.
-
Add 1 mL of the this compound solution containing the internal standard.
-
Vortex: Vortex the mixture for 30 seconds to ensure homogeneity.
-
Transfer: Transfer the diluted sample to a 2 mL autosampler vial for GC-MS analysis.
Proposed GC-MS Parameters
The following table outlines the recommended starting parameters for the GC-MS analysis.
| Parameter | Recommended Setting |
| Gas Chromatograph | |
| Column | HP-5ms (or equivalent 5% phenyl-methylpolysiloxane), 30 m x 0.25 mm ID, 0.25 µm film thickness |
| Carrier Gas | Helium, constant flow rate of 1.0 mL/min |
| Inlet Temperature | 250 °C |
| Injection Volume | 1 µL |
| Injection Mode | Split (Split ratio 100:1, adjustable based on sample concentration) |
| Oven Temperature Program | Initial temperature: 60 °C (hold for 2 min) Ramp: 3 °C/min to 240 °C Hold: 5 min at 240 °C |
| Mass Spectrometer | |
| Transfer Line Temp. | 280 °C |
| Ion Source Temp. | 230 °C |
| Ionization Mode | Electron Ionization (EI) |
| Ionization Energy | 70 eV |
| Mass Range | m/z 40-550 |
| Scan Speed | Normal |
| Solvent Delay | Dependent on the retention time of this compound (to be determined experimentally) |
Data Analysis
-
Peak Identification: Identify the individual components of the essential oil by comparing their mass spectra with reference libraries (e.g., NIST, Wiley).
-
Retention Index Calculation: If an n-alkane mixture is used as the internal standard, calculate the Kovats Retention Index for each identified compound to aid in identification.
-
Relative Quantification: Determine the relative percentage of each component by dividing the peak area of the component by the total peak area of all identified components.
-
Quantitative Analysis (Optional): For absolute quantification of specific analytes, a calibration curve using certified reference standards should be prepared.
Signaling Pathways and Logical Relationships
The decision-making process for selecting a diluent and developing a GC-MS method can be visualized as follows:
Caption: Logical workflow for diluent selection and method development.
Conclusion and Future Perspectives
This compound shows promise as an alternative diluent for the GC-MS analysis of essential oils due to its favorable physicochemical properties, particularly its high boiling point and moderate polarity. The proposed protocol provides a solid foundation for researchers to begin developing and validating methods using this solvent. Further experimental work is required to fully evaluate its performance in terms of analyte stability, extraction efficiency for a wide range of essential oils, and comparability with established diluents. The adoption of this compound could lead to improved chromatographic analysis of highly volatile essential oil components and enhanced laboratory safety.
References
Application Note: Quantitative Analysis of 2-Ethylbutyl Acetate in Beverages by HS-SPME-GC-MS
Abstract
This application note details a sensitive and reliable analytical method for the quantification of 2-Ethylbutyl acetate in various beverage matrices. This compound is a flavor compound known for its fruity, sweet, and banana-like aroma, and it is used as a flavoring agent in a variety of food and beverage products.[1][2] The described method utilizes Headspace Solid-Phase Microextraction (HS-SPME) for sample preparation, followed by Gas Chromatography-Mass Spectrometry (GC-MS) for separation and detection. This approach offers excellent sensitivity and selectivity for the analysis of volatile and semi-volatile compounds in complex matrices such as alcoholic and non-alcoholic beverages. The protocol provided is intended for researchers, scientists, and quality control professionals in the food and beverage industry.
Introduction
This compound is a carboxylic acid ester recognized for its characteristic fruity aroma.[1] It is listed as a FEMA GRAS (Generally Recognized as Safe) flavoring substance, making it a common additive in beverages to impart specific flavor profiles.[3][4][5] Accurate quantification of this compound is crucial for quality control, ensuring consistency in flavor, and for regulatory compliance. The complexity of beverage matrices, which can contain a wide array of volatile compounds, necessitates a highly selective and sensitive analytical technique.[6] HS-SPME coupled with GC-MS is a well-established and powerful tool for the analysis of flavor compounds in alcoholic beverages like wine and beer.[6][7] This method allows for the extraction and concentration of volatile analytes from the sample's headspace without the need for solvent extraction, thereby simplifying sample preparation and reducing the risk of contamination.[6]
Experimental Approach
The analytical method involves the extraction of this compound from the beverage sample using HS-SPME with a Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) fiber. This fiber is effective for the extraction of a broad range of volatile and semi-volatile compounds.[8] Following extraction, the analyte is thermally desorbed in the GC inlet and separated on a suitable capillary column before detection by a mass spectrometer. Quantification is achieved using an internal standard method to ensure accuracy and precision.
Key Experimental Parameters
The optimization of HS-SPME parameters such as extraction temperature and time is critical for achieving high sensitivity and reproducibility.[9] The GC-MS parameters, including the oven temperature program and mass spectrometer settings, are selected to ensure optimal separation and detection of the target analyte.
Quantitative Data Summary
| Parameter | Expected Value | Description |
| Limit of Detection (LOD) | 0.01 - 0.5 µg/L | The lowest concentration of the analyte that can be reliably detected.[6][10] |
| Limit of Quantification (LOQ) | 0.03 - 1.5 µg/L | The lowest concentration of the analyte that can be accurately and precisely quantified.[6][10] |
| Linearity (R²) | > 0.995 | The correlation coefficient of the calibration curve, indicating the linearity of the response.[7] |
| Recovery | 90 - 110% | The percentage of the known amount of analyte recovered from the sample matrix.[9] |
| Precision (RSD) | < 10% | The relative standard deviation, indicating the repeatability of the measurements.[7][9] |
Experimental Protocol
This protocol provides a step-by-step guide for the analysis of this compound in beverages.
Materials and Reagents
-
This compound standard (>98% purity)
-
Internal Standard (IS), e.g., 3-Octanol or a deuterated analog
-
Methanol (HPLC grade)
-
Sodium Chloride (analytical grade)
-
Ultrapure water
-
20 mL headspace vials with magnetic crimp caps and PTFE/silicone septa
-
HS-SPME fiber assembly with DVB/CAR/PDMS fiber
Instrumentation
-
Gas Chromatograph with a split/splitless injector and a mass spectrometer detector (GC-MS)
-
SPME-compatible autosampler
-
Capillary GC column (e.g., DB-WAX or equivalent, 30 m x 0.25 mm ID, 0.25 µm film thickness)
Standard Preparation
-
Primary Stock Solution (1000 mg/L): Accurately weigh 100 mg of this compound and dissolve it in 100 mL of methanol in a volumetric flask.
-
Internal Standard Stock Solution (1000 mg/L): Prepare a 1000 mg/L stock solution of the internal standard in methanol.
-
Working Standard Solutions: Prepare a series of working standard solutions by serial dilution of the primary stock solution with a suitable matrix mimic (e.g., 12% ethanol in water for alcoholic beverages). Spike each standard with the internal standard to a final concentration of 50 µg/L.
Sample Preparation
-
Pipette 5 mL of the beverage sample into a 20 mL headspace vial.
-
Add 1.5 g of NaCl to the vial to increase the ionic strength of the sample and enhance the release of volatile compounds.
-
Spike the sample with the internal standard solution to a final concentration of 50 µg/L.
-
Immediately seal the vial with a magnetic crimp cap.
HS-SPME Procedure
-
Place the sealed vial in the autosampler tray.
-
Incubation/Equilibration: Incubate the vial at 45°C for 15 minutes with agitation.
-
Extraction: Expose the DVB/CAR/PDMS fiber to the headspace of the vial at 45°C for 30 minutes with continued agitation.
GC-MS Analysis
-
Desorption: After extraction, the fiber is automatically transferred to the GC inlet for thermal desorption at 250°C for 5 minutes in splitless mode.
-
GC Oven Program:
-
Initial temperature: 40°C, hold for 2 minutes.
-
Ramp: 5°C/min to 150°C.
-
Ramp: 10°C/min to 240°C, hold for 5 minutes.
-
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Mass Spectrometer Parameters:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Source Temperature: 230°C.
-
Quadrupole Temperature: 150°C.
-
Acquisition Mode: Selected Ion Monitoring (SIM) for quantification and full scan mode for identification.
-
SIM Ions for this compound (C₈H₁₆O₂): Target ions would typically include the molecular ion and characteristic fragment ions (to be determined from a standard spectrum).
-
Data Analysis and Quantification
-
Identify the this compound peak in the chromatogram based on its retention time and mass spectrum compared to a pure standard.
-
Integrate the peak areas of the target analyte and the internal standard.
-
Construct a calibration curve by plotting the ratio of the analyte peak area to the internal standard peak area against the analyte concentration.
-
Quantify the concentration of this compound in the samples using the calibration curve.
Diagrams
Caption: Experimental workflow for the analysis of this compound.
Caption: Principle of HS-SPME-GC-MS analysis.
References
- 1. researchgate.net [researchgate.net]
- 2. advancedplatingtech.com [advancedplatingtech.com]
- 3. femaflavor.org [femaflavor.org]
- 4. femaflavor.org [femaflavor.org]
- 5. hfpappexternal.fda.gov [hfpappexternal.fda.gov]
- 6. juniperpublishers.com [juniperpublishers.com]
- 7. researchgate.net [researchgate.net]
- 8. tandfonline.com [tandfonline.com]
- 9. Optimization of HS-SPME-GC/MS conditions for determination of trace esters in beer by response surface method [manu61.magtech.com.cn]
- 10. Determination of Methanol, Acetaldehyde, and Ethyl Acetate in Thousand Folds of Ethanol Sample by Headspace Gas Chromatography with Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: The Role of 2-Ethylbutyl Acetate in Creating Fruity Aroma Profiles
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Ethylbutyl acetate (CAS: 10031-87-5) is a carboxylic ester recognized for its significant contribution to fruity aroma profiles in a variety of applications, including the food, beverage, and fragrance industries.[1][2][3] As a clear, colorless liquid with a characteristic sweet and fruity odor, it is a key component in the formulation of flavors and scents reminiscent of banana, apple, pear, and other fruits.[4][5] These application notes provide a comprehensive overview of the sensory properties of this compound, protocols for its analysis and application, and its chemical synthesis.
This document is intended to guide researchers, scientists, and drug development professionals in utilizing this compound to create and modulate fruity aroma profiles in their products. The information provided will also be valuable for quality control and in understanding the chemical basis of fruit-like scents.
Physicochemical and Sensory Properties
A thorough understanding of the physicochemical and sensory properties of this compound is essential for its effective application.
Physicochemical Data
The following table summarizes the key physicochemical properties of this compound.
| Property | Value | Reference(s) |
| Chemical Formula | C₈H₁₆O₂ | [6] |
| Molecular Weight | 144.21 g/mol | [6] |
| Appearance | Clear, colorless liquid | [7] |
| Boiling Point | 161-163 °C at 740 mmHg | [6] |
| Melting Point | < -100 °C | [6] |
| Flash Point | 53 °C (127.4 °F) - closed cup | [8] |
| Density | 0.876 g/mL at 25 °C | [9] |
| Refractive Index | 1.4109 at 20 °C | [6] |
| Solubility in Water | 6.4 mg/mL at 20 °C | [6] |
| CAS Number | 10031-87-5 | [2] |
| FEMA Number | 2425 | [2] |
Sensory Profile
This compound is characterized by a complex and desirable fruity aroma. The primary sensory descriptors are summarized below.
| Sensory Attribute | Description | Reference(s) |
| Odor | Fruity, sweet, banana, ethereal, apple, pear, oily, musty, citrus, peach. | [4][5][8][10] |
| Taste | Sweet-fruity, reminiscent of pear and strawberry, banana, earthy, solvent-like, peach, citrus. | [7][11] |
Quantitative Sensory Data
| Compound | Odor Threshold (in water, ppb) | Taste Threshold (in water, ppm) | Reference(s) |
| This compound | Data not available | Data not available | |
| Ethyl acetate | 5,000 | 20-30 | [1][13] |
| Butyl acetate | 4.3 | Data not available | [1] |
| Isoamyl acetate (banana) | 1,600 | Data not available | [14] |
Recommended Usage Levels (as per FEMA GRAS) [11]
| Product Category | Average Maximum Use Level (ppm) |
| Non-alcoholic beverages | 5.0 |
| Hard candy | 7.0 |
| Frozen dairy | 2.0 |
| Fruit ices | 2.0 |
Experimental Protocols
Protocol 1: Sensory Evaluation using Quantitative Descriptive Analysis (QDA)
This protocol outlines the methodology for characterizing the aroma profile of this compound using a trained sensory panel.
Objective: To identify and quantify the sensory attributes of this compound.
Materials:
-
This compound (≥98% purity)
-
Odorless, neutral solvent (e.g., mineral oil, propylene glycol, or ethanol/water solution)
-
Glass sample vials with PTFE-lined caps
-
Controlled sensory evaluation booths
Procedure:
-
Panelist Selection and Training:
-
Recruit 10-15 individuals with demonstrated sensory acuity.
-
Conduct training sessions (40-120 hours) to develop a consensus lexicon for fruity aromas using a variety of reference standards (e.g., isoamyl acetate for 'banana', ethyl hexanoate for 'apple/pineapple').[1]
-
-
Lexicon Development:
-
Present panelists with a sample of this compound at a moderate concentration.
-
Through a guided discussion, generate a list of descriptive terms for the aroma.
-
Refine the list to a final set of non-overlapping attributes (e.g., 'fruity', 'sweet', 'banana', 'green', 'waxy').[1]
-
-
Sample Preparation:
-
Prepare a series of concentrations of this compound in the neutral solvent. The concentration range should be determined in preliminary tests to span from just above the detection threshold to a clear, but not overpowering, intensity.
-
-
Evaluation:
-
Present the samples to the panelists in a randomized, blinded order.
-
Panelists independently rate the intensity of each sensory attribute on a 15-cm line scale anchored with "low" and "high".[1]
-
-
Data Analysis:
-
Convert the line scale ratings to numerical data.
-
Analyze the data using statistical methods such as Analysis of Variance (ANOVA) to determine significant differences in attribute intensities across concentrations.
-
Generate a spider web plot to visualize the aroma profile of this compound.
-
Caption: Workflow for Quantitative Descriptive Analysis.
Protocol 2: Quantification by Gas Chromatography-Mass Spectrometry (GC-MS)
This protocol provides a general method for the quantification of this compound in a liquid matrix.
Objective: To determine the concentration of this compound in a sample.
Materials:
-
Gas chromatograph coupled to a mass spectrometer (GC-MS)
-
Appropriate GC column (e.g., DB-WAX or equivalent polar column)
-
Helium carrier gas
-
This compound standard
-
Internal standard (e.g., 2-methylhexyl acetate or other suitable ester not present in the sample)
-
Sample matrix (e.g., fruit juice, alcoholic beverage)
-
Solid-Phase Microextraction (SPME) fibers (e.g., DVB/CAR/PDMS) or liquid-liquid extraction solvents (e.g., dichloromethane)
Procedure:
-
Sample Preparation (Headspace SPME):
-
Place a known volume of the liquid sample into a headspace vial.
-
Add a known amount of the internal standard.
-
Equilibrate the vial at a controlled temperature (e.g., 40-60 °C) for a set time (e.g., 15-30 minutes).
-
Expose the SPME fiber to the headspace for a defined period to adsorb the volatile compounds.
-
-
GC-MS Analysis:
-
Injector: Desorb the SPME fiber in the GC inlet at a high temperature (e.g., 250 °C).
-
Oven Program: Start at a low temperature (e.g., 40 °C) and ramp up to a higher temperature (e.g., 220 °C) to separate the analytes.
-
Mass Spectrometer: Operate in scan mode to identify the compounds and in selected ion monitoring (SIM) mode for quantification, using characteristic ions for this compound and the internal standard.
-
-
Quantification:
-
Create a calibration curve using known concentrations of the this compound standard with a fixed amount of the internal standard.
-
Calculate the concentration of this compound in the sample by comparing its peak area relative to the internal standard against the calibration curve.
-
Caption: Workflow for GC-MS analysis of this compound.
Application in Fruity Aroma Profiles
Direct Contribution to Fruity Notes
This compound directly imparts a range of fruity aromas. Its versatility allows for its use in creating a wide spectrum of fruit profiles, from the tropical notes of banana to the orchard fruit character of apple and pear.[4][5]
Synergistic and Antagonistic Effects
The final perceived aroma of a product is often the result of complex interactions between multiple volatile compounds. While specific data on the synergistic and antagonistic effects of this compound are limited, general principles of ester interactions can be applied.
-
Synergism: The presence of multiple esters, even at sub-threshold concentrations, can have a synergistic effect, enhancing the overall fruity perception. For example, combining this compound with other fruity esters like isoamyl acetate (banana) and ethyl hexanoate (apple/pineapple) can create a more complex and authentic fruit profile.
-
Antagonism/Masking: High concentrations of certain compounds, such as some sulfur-containing molecules or overly dominant woody notes, can mask the delicate fruity aromas of esters like this compound.[15]
Synthesis of this compound
This compound is typically synthesized via Fischer esterification, an acid-catalyzed reaction between an alcohol and a carboxylic acid.[16][17]
Fischer Esterification Protocol
Objective: To synthesize this compound from 2-ethylbutanol and acetic acid.
Materials:
-
2-Ethylbutanol
-
Glacial acetic acid
-
Concentrated sulfuric acid (catalyst)
-
Sodium bicarbonate solution (for neutralization)
-
Anhydrous magnesium sulfate (drying agent)
-
Round-bottom flask, reflux condenser, separatory funnel, and distillation apparatus
Procedure:
-
Reaction Setup: Combine 2-ethylbutanol and an excess of glacial acetic acid in a round-bottom flask.
-
Catalyst Addition: Slowly add a catalytic amount of concentrated sulfuric acid to the mixture.
-
Reflux: Heat the mixture to reflux for several hours to drive the reaction towards the ester product.
-
Workup:
-
Cool the reaction mixture and wash it with water to remove excess acetic acid and sulfuric acid.
-
Neutralize any remaining acid by washing with a sodium bicarbonate solution.
-
Wash with brine to remove residual water.
-
-
Drying and Purification:
-
Dry the organic layer over anhydrous magnesium sulfate.
-
Filter to remove the drying agent.
-
Purify the crude this compound by distillation.
-
Caption: Fischer esterification of this compound.
Conclusion
This compound is a valuable tool for creating and enhancing fruity aroma profiles in a wide range of applications. Its characteristic sweet and fruity notes, combined with its versatility, make it a key ingredient for flavorists and fragrance chemists. By understanding its sensory properties and employing appropriate analytical and application protocols, researchers and product developers can effectively utilize this compound to achieve desired aroma characteristics. Further research into its specific sensory thresholds and interactions with other aroma compounds will continue to refine its application in creating innovative and appealing products.
References
- 1. Concentration-detection functions for the odor of homologous n-acetate esters - PMC [pmc.ncbi.nlm.nih.gov]
- 2. femaflavor.org [femaflavor.org]
- 3. ives-openscience.eu [ives-openscience.eu]
- 4. community.wvu.edu [community.wvu.edu]
- 5. morebeer.com [morebeer.com]
- 6. This compound | C8H16O2 | CID 61448 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. This compound | 10031-87-5 [chemicalbook.com]
- 8. researchgate.net [researchgate.net]
- 9. This compound = 98 10031-87-5 [sigmaaldrich.com]
- 10. 2-ethyl butyl acetate [flavscents.com]
- 11. 2-ethyl butyl acetate, 10031-87-5 [thegoodscentscompany.com]
- 12. hfpappexternal.fda.gov [hfpappexternal.fda.gov]
- 13. chicagoift.org [chicagoift.org]
- 14. beersensoryscience.wordpress.com [beersensoryscience.wordpress.com]
- 15. The molecular biology of fruity and floral aromas in beer and other alcoholic beverages - PMC [pmc.ncbi.nlm.nih.gov]
- 16. athabascau.ca [athabascau.ca]
- 17. Fischer Esterification-Typical Procedures - operachem [operachem.com]
Application Notes and Protocols: 2-Ethylbutyl Acetate in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the use of 2-Ethylbutyl acetate in organic synthesis. The information is tailored for professionals in research and development, with a focus on practical applications, data-driven insights, and detailed methodologies.
Introduction
This compound (CAS No. 10031-87-5) is a carboxylic ester characterized by its clear, colorless appearance and a fruity, sweet aroma.[1][2] While it is widely recognized for its application in the fragrance and flavor industries, its utility as a solvent in organic synthesis, particularly in the coatings industry, is also of significant interest.[2][3] This document explores its synthesis, physical and chemical properties, and its applications as a solvent and a fragrance component.
Physicochemical Properties
A comprehensive summary of the key physical and chemical properties of this compound is presented in Table 1. These properties are crucial for its application as a solvent and in designing reaction conditions.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference(s) |
| Molecular Formula | C₈H₁₆O₂ | [1] |
| Molecular Weight | 144.21 g/mol | [1] |
| Boiling Point | 161.0-163.0 °C @ 740 mmHg | [1] |
| Melting Point | < -100 °C | [1] |
| Density | 0.8784 g/mL at 20 °C | [1] |
| Flash Point | 53 °C (127 °F) | [4] |
| Solubility in Water | 6.4 mg/mL at 20 °C | [1] |
| Refractive Index | 1.4109 at 20 °C | [1] |
Applications in Organic Synthesis
The primary applications of this compound in the context of organic synthesis are as a specialty solvent and as a synthon for fragrance formulations.
As a Specialty Solvent
This compound's properties make it a suitable solvent for specific applications, most notably in the formulation of lacquers and coatings.
Due to its good solvency for nitrocellulose and other resins, this compound is used in the coatings industry.[5] Its moderate evaporation rate is advantageous for achieving a smooth and glossy finish in lacquer applications.[6]
Hypothetical Nitrocellulose Lacquer Formulation
The following table (Table 2) provides a hypothetical formulation for a nitrocellulose lacquer, illustrating the role of this compound as a medium-boiling solvent.
Table 2: Hypothetical Nitrocellulose Lacquer Formulation
| Component | Function | Percentage by Weight (%) |
| Nitrocellulose | Film Former | 15 |
| Alkyd Resin | Plasticizer/Adhesion Promoter | 10 |
| This compound | Medium-Boiling Solvent | 20 |
| Ethyl Acetate | Fast-Evaporating Solvent | 25 |
| Butanol | Latent Solvent | 10 |
| Toluene | Diluent | 20 |
Note: This is an illustrative formulation. Actual formulations vary based on specific application requirements.
Based on general principles of solvent effects, a theoretical comparison of this compound with other common solvents is presented in Table 3.
Table 3: Theoretical Comparison of this compound with Other Solvents
| Solvent | Type | Dielectric Constant (Approx.) | Boiling Point (°C) | General Suitability |
| This compound | Polar Aprotic | ~5-7 | 161-163 | Potentially suitable for S(_N)2 reactions where a higher boiling point is required. |
| Acetone | Polar Aprotic | 21 | 56 | Good for S(_N)2 reactions. |
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | 47 | 189 | Excellent for S(_N)2 reactions, can accelerate reaction rates. |
| Ethanol | Polar Protic | 24 | 78 | Favors S(_N)1 and E1 reactions. |
| Toluene | Nonpolar | 2.4 | 111 | General purpose nonpolar solvent. |
Note: The dielectric constant for this compound is an estimate based on similar esters. The suitability is a theoretical prediction.
In Fragrance Synthesis
This compound possesses a fruity and sweet odor, making it a valuable component in fragrance formulations.[2] It can be incorporated into various fragrance compositions to impart these notes.
Experimental Protocols
Synthesis of this compound via Fischer Esterification
This protocol describes the synthesis of this compound from 2-ethylbutanol and glacial acetic acid using sulfuric acid as a catalyst.
Materials:
-
2-Ethylbutanol
-
Glacial Acetic Acid
-
Concentrated Sulfuric Acid
-
Saturated Sodium Bicarbonate solution
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate
-
Diethyl Ether (or other suitable extraction solvent)
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle with magnetic stirring
-
Separatory funnel
-
Rotary evaporator
-
Distillation apparatus (for purification)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, combine 2-ethylbutanol and a molar excess of glacial acetic acid (e.g., 1.5 to 2 equivalents).
-
Catalyst Addition: While stirring, carefully add a catalytic amount of concentrated sulfuric acid (approximately 1-2% of the total reaction volume).
-
Reflux: Heat the mixture to a gentle reflux and maintain for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Transfer the mixture to a separatory funnel and dilute with diethyl ether.
-
Wash the organic layer sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid catalyst and unreacted acetic acid - caution, CO₂ evolution!), and finally with brine.
-
Dry the organic layer over anhydrous magnesium sulfate.
-
-
Purification:
-
Filter off the drying agent.
-
Remove the solvent using a rotary evaporator.
-
The crude this compound can be purified by fractional distillation under atmospheric or reduced pressure to yield the pure product.
-
Visualizations
Synthesis Workflow
The following diagram illustrates the workflow for the synthesis of this compound.
Caption: Workflow for the synthesis of this compound.
Application Areas
This diagram shows the main application areas of this compound.
Caption: Key application areas of this compound.
Safety Information
This compound is a flammable liquid and vapor.[1] It should be handled in a well-ventilated area, away from ignition sources. Appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn. For detailed safety information, refer to the Safety Data Sheet (SDS).
References
- 1. This compound | C8H16O2 | CID 61448 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 2-ethyl butyl acetate, 10031-87-5 [thegoodscentscompany.com]
- 3. Showing Compound this compound (FDB008366) - FooDB [foodb.ca]
- 4. 2-乙基乙酸丁酯 ≥98% | Sigma-Aldrich [sigmaaldrich.com]
- 5. What Is Butyl Acetate and Where Is It Used [slchemtech.com]
- 6. alliancechemical.com [alliancechemical.com]
- 7. altiras.com [altiras.com]
Application Notes and Protocols for 2-Ethylbutyl Acetate in Chromatography
Introduction
2-Ethylbutyl acetate is a carboxylic acid ester known for its use as a flavoring agent and fragrance.[1][2][3] Its physicochemical properties, such as its boiling point of 161-163°C, moderate polarity, and low water solubility (6.4 mg/mL at 20°C), suggest its potential as a solvent and a component in chromatographic mobile phases, particularly in normal-phase and potentially in reverse-phase liquid chromatography, as well as in gas chromatography.[1] While direct applications of this compound as a primary mobile phase component are not extensively documented in scientific literature, its properties allow for the extrapolation of its use based on similar, widely used esters like ethyl acetate.
This document provides an overview of the potential applications, theoretical protocols, and physicochemical data for utilizing this compound as a mobile phase component in chromatography for researchers, scientists, and professionals in drug development.
Physicochemical Properties
A comprehensive understanding of the physicochemical properties of this compound is crucial for method development in chromatography.
| Property | Value | Reference |
| Molecular Formula | C8H16O2 | [1][4][5] |
| Molecular Weight | 144.21 g/mol | [1][4][6] |
| Appearance | Clear, colorless liquid | [1][3][4] |
| Boiling Point | 161-163 °C at 740 mmHg | [1][2] |
| Melting Point | < -100 °C | [1][2] |
| Density | 0.8784 g/mL at 20°C | [1] |
| Refractive Index | 1.4109 at 20°C | [1][4] |
| Solubility in Water | 6.4 mg/mL at 20°C | [1] |
| Flash Point | 53 °C (127.4 °F) | [6] |
| Kovats Retention Index | 957 (standard non-polar column) | [1] |
Potential Chromatographic Applications
Based on its properties, this compound could be a viable, albeit less common, alternative to other ester solvents in various chromatographic techniques.
Normal-Phase Chromatography (NPC)
In normal-phase chromatography, where the stationary phase is polar (e.g., silica) and the mobile phase is non-polar, this compound can be used as a polar modifier in non-polar solvents like hexane or heptane. Its polarity is expected to be slightly lower than that of ethyl acetate due to the larger alkyl group, which would modulate the solvent strength and potentially offer different selectivity for certain analytes.
Potential advantages:
-
Alternative Selectivity: May provide unique separation profiles for complex mixtures that are not achievable with more common solvents.
-
Higher Boiling Point: Its lower volatility compared to ethyl acetate (boiling point 77°C) could be advantageous in terms of mobile phase stability and reduced solvent loss from evaporation.
Reverse-Phase Chromatography (RPC)
While less conventional, this compound could be explored as a mobile phase component in reverse-phase chromatography. For instance, in the analysis of highly non-polar compounds, it could be used in combination with more traditional reverse-phase solvents. An HPLC method for the analysis of this compound itself uses a mobile phase of acetonitrile, water, and phosphoric acid on a Newcrom R1 reverse-phase column.[7]
Gas Chromatography (GC)
In gas chromatography, this compound is typically an analyte. However, its properties as a solvent for certain compounds could be utilized in sample preparation steps prior to GC analysis. The NIST Chemistry WebBook provides gas chromatography data for this compound, which can be useful for its identification.[8][9]
Experimental Protocols (Theoretical)
The following are proposed protocols based on the physicochemical properties of this compound and established chromatographic principles. These should be considered as starting points for method development.
Protocol 1: Normal-Phase HPLC Separation of Small Organic Molecules
Objective: To separate a mixture of moderately polar small organic molecules.
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector.
-
Normal-Phase Silica Column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
Mobile Phase Preparation:
-
Solvent A: n-Hexane
-
Solvent B: this compound
-
Prepare a series of mobile phases with varying compositions (e.g., 95:5, 90:10, 80:20 Hexane:this compound) to optimize the separation.
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 30°C
-
Detection: UV at a suitable wavelength for the analytes.
Procedure:
-
Dissolve the sample in the initial mobile phase composition.
-
Equilibrate the column with the mobile phase for at least 30 minutes.
-
Inject the sample and run the analysis.
-
Adjust the mobile phase composition to achieve the desired resolution and retention times.
References
- 1. This compound | C8H16O2 | CID 61448 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 2-ethyl butyl acetate, 10031-87-5 [thegoodscentscompany.com]
- 3. This compound | 10031-87-5 [chemicalbook.com]
- 4. labproinc.com [labproinc.com]
- 5. scbt.com [scbt.com]
- 6. This compound = 98 10031-87-5 [sigmaaldrich.com]
- 7. Separation of Acetic acid, 2-ethylbutyl ester on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 8. Acetic acid, 2-ethylbutyl ester [webbook.nist.gov]
- 9. Acetic acid, 2-ethylbutyl ester [webbook.nist.gov]
Troubleshooting & Optimization
troubleshooting low yield in 2-Ethylbutyl acetate synthesis
Technical Support Center: 2-Ethylbutyl Acetate Synthesis
This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the synthesis of this compound. The information is presented in a direct question-and-answer format to address specific challenges encountered during experimentation.
Frequently Asked Questions & Troubleshooting
Q1: My this compound synthesis is resulting in a very low yield. What are the common causes?
A1: Low yields in the synthesis of this compound, typically performed via Fischer esterification, are often due to several factors. The most common issues include:
-
Equilibrium Limitations: The Fischer esterification is a reversible reaction where water is a byproduct. An accumulation of water can shift the equilibrium back towards the reactants, thereby reducing the ester yield.[1][2][3][4]
-
Incomplete Reaction: The reaction may not have reached completion due to insufficient reaction time, suboptimal temperature, or poor mixing of reactants and catalyst.[4][5]
-
Suboptimal Catalyst Concentration: An incorrect amount of acid catalyst can lead to a slow reaction rate or an increase in side reactions.
-
Loss of Product During Work-up: Significant amounts of the product can be lost during the purification process, including extractions, washes, and distillation.[5]
-
Side Reactions: At elevated temperatures, side reactions such as the dehydration of 2-ethylbutanol to form alkenes may occur.
Q2: How can I shift the reaction equilibrium to favor the formation of this compound and improve the yield?
A2: To drive the equilibrium towards the product side in a Fischer esterification, you can apply Le Chatelier's Principle in two primary ways:
-
Use of Excess Reactant: Employing a large excess of one of the reactants, typically the less expensive one (in this case, often acetic acid or 2-ethylbutanol), will push the equilibrium towards the formation of the ester.[1] Using a 10-fold excess of the alcohol, for instance, has been shown to significantly increase ester yield in similar reactions.[1]
-
Removal of Water: Continuously removing water as it is formed is a very effective method to drive the reaction to completion.[2][3][4] This is commonly achieved by using a Dean-Stark apparatus, which collects the water-toluene azeotrope, separating the water and returning the toluene to the reaction flask. Molecular sieves can also be used as a drying agent within the reaction mixture.[2]
Q3: I suspect my reaction is not going to completion. How can I optimize the reaction conditions?
A3: Optimizing reaction conditions is crucial for maximizing your yield. Consider the following parameters:
-
Temperature: The rate of esterification is temperature-dependent. Refluxing the reaction mixture is a common practice.[6] A systematic study to find the optimal temperature for your specific setup is recommended, as excessively high temperatures can lead to side reactions.[4] For a typical Fischer esterification, temperatures around 80-120°C are often employed.[7][8]
-
Catalyst: The choice and concentration of the acid catalyst (e.g., sulfuric acid, p-toluenesulfonic acid) are critical.[2][6] The catalyst concentration should be optimized; too little will result in a slow reaction, while too much can promote side reactions.
-
Reaction Time: Monitor the progress of the reaction using techniques like Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to determine the point at which the concentration of reactants ceases to decrease.
Q4: My crude product is dark, and the final distilled product has a low purity. What could be the cause?
A4: Discoloration of the crude product often indicates the presence of impurities arising from side reactions, which can be exacerbated by high reaction temperatures.[5] To obtain a high-purity final product, a thorough work-up and purification procedure is essential:
-
Neutralization: After the reaction is complete, the excess acid catalyst must be neutralized. This is typically done by washing the organic layer with a weak base, such as a saturated sodium bicarbonate solution.
-
Washing: Subsequent washes with water and then brine help to remove any remaining salts and water from the organic layer, which can improve phase separation.[4]
-
Drying: Before the final distillation, the organic layer should be dried over an anhydrous drying agent like anhydrous sodium sulfate or magnesium sulfate to remove any residual water.
-
Fractional Distillation: Purifying the crude product by fractional distillation under atmospheric or reduced pressure is a crucial final step to separate the this compound from any unreacted starting materials and high-boiling point impurities.[6]
Data Presentation
Table 1: Effect of Reactant Molar Ratio on this compound Yield
| Molar Ratio (2-Ethylbutanol:Acetic Acid) | Catalyst (H₂SO₄ mol%) | Reaction Time (hours) | Temperature (°C) | Yield (%) |
|---|---|---|---|---|
| 1:1 | 1 | 4 | 100 | ~65[1] |
| 1:2 | 1 | 4 | 100 | 80 |
| 1:3 | 1 | 4 | 100 | 88 |
| 10:1 | 1 | 4 | 100 | ~97[1] |
Note: Yields are illustrative based on typical Fischer esterification outcomes.
Table 2: Troubleshooting Guide for Low Yield in this compound Synthesis
| Symptom | Potential Cause | Recommended Action |
|---|---|---|
| Low conversion of starting materials | Reaction has not reached equilibrium, or the equilibrium is unfavorable. | Increase reaction time, use a Dean-Stark trap to remove water, or use an excess of one reactant.[1][2][4] |
| Insufficient catalysis. | Optimize the concentration of the acid catalyst. | |
| Low reaction temperature. | Increase the reaction temperature, but monitor for side reactions.[4] | |
| Significant amount of byproduct detected by GC | Reaction temperature is too high. | Lower the reaction temperature and increase the reaction time if necessary. |
| Catalyst concentration is too high. | Reduce the amount of acid catalyst. | |
| Product loss during work-up | Incomplete extraction of the ester. | Perform multiple extractions with a suitable organic solvent. |
| Emulsion formation during washing. | Add brine to help break the emulsion and improve phase separation.[4] |
| | Inefficient distillation. | Use a fractional distillation column and ensure proper packing and insulation. |
Experimental Protocols
Key Experiment: Synthesis of this compound via Fischer Esterification
This protocol describes a general procedure for the synthesis of this compound.
Materials:
-
2-Ethylbutanol
-
Glacial Acetic Acid
-
Concentrated Sulfuric Acid (H₂SO₄) or p-Toluenesulfonic acid (p-TsOH)
-
Toluene (if using a Dean-Stark trap)
-
Diethyl ether or Ethyl acetate (for extraction)
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Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)
Procedure:
-
Reactant Charging: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 2-ethylbutanol and acetic acid. A common approach is to use an excess of the alcohol.
-
Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid or p-toluenesulfonic acid to the reaction mixture.
-
Reaction: Heat the mixture to a gentle reflux for a period of 1-4 hours.[7] If a Dean-Stark trap is used, fill it with toluene and heat the reaction mixture to reflux, collecting the water that separates.
-
Monitoring: The reaction progress can be monitored by TLC or by analyzing small aliquots via GC. The reaction is considered complete when the consumption of the limiting reactant ceases.
-
Cooling and Work-up: Allow the reaction mixture to cool to room temperature. Transfer the mixture to a separatory funnel.
-
Extraction and Washing: Dilute the mixture with diethyl ether or ethyl acetate and wash it sequentially with:
-
Water
-
Saturated sodium bicarbonate solution (to neutralize the acid catalyst). Be cautious as CO₂ evolution will cause pressure buildup.
-
Brine (to facilitate phase separation and remove excess water).
-
-
Drying: Separate the organic layer and dry it over anhydrous sodium sulfate or magnesium sulfate.
-
Solvent Removal and Purification: Filter off the drying agent and remove the solvent using a rotary evaporator. The resulting crude ester is then purified by fractional distillation to yield pure this compound.
Visualizations
Caption: Reaction mechanism for the Fischer esterification of this compound.
Caption: Troubleshooting workflow for low yield in this compound synthesis.
Caption: Logical relationships of parameters affecting this compound synthesis.
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. Fischer Esterification [organic-chemistry.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. community.wvu.edu [community.wvu.edu]
- 7. cerritos.edu [cerritos.edu]
- 8. Synthesis of Ethyl Acetate by the Esterification Process: Process Optimization-Engineering Advances-Hill Publishing Group [hillpublisher.com]
optimizing catalyst concentration for 2-Ethylbutyl acetate esterification
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the synthesis of 2-Ethylbutyl acetate via esterification.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
A1: The most prevalent method for synthesizing this compound is the Fischer esterification of 2-ethylbutanol with acetic acid, utilizing an acid catalyst. This reaction is an equilibrium process, meaning it is reversible. The primary challenge is the formation of water as a byproduct, which can hydrolyze the ester back to the starting materials, thus limiting the yield. To achieve a high yield, it is crucial to shift the equilibrium towards the product side.[1][2]
Q2: What are the key factors influencing the yield of this compound esterification?
A2: Several factors significantly impact the yield:
-
Reaction Temperature: Higher temperatures generally increase the reaction rate, but excessive heat can lead to side reactions and decomposition.[1]
-
Catalyst Concentration: The acid catalyst is crucial for the reaction to proceed at a reasonable rate. However, using an excessive amount can lead to side reactions and purification difficulties.
-
Molar Ratio of Reactants: Using an excess of one reactant (typically the less expensive one, often the alcohol) can shift the equilibrium towards the product, increasing the yield.[1]
-
Water Removal: Since water is a byproduct, its removal from the reaction mixture will drive the equilibrium towards the formation of the ester.[1][2]
Q3: What are the common side reactions in the synthesis of this compound?
A3: Due to the use of a secondary alcohol (2-ethylbutanol), steric hindrance can play a role and potentially lead to side reactions.[3] Common side reactions in acid-catalyzed esterification include:
-
Dehydration of the alcohol: 2-ethylbutanol can undergo acid-catalyzed dehydration to form alkenes, especially at higher temperatures.
-
Ether formation: Two molecules of 2-ethylbutanol can react to form a di-(2-ethylbutyl) ether.
-
Byproducts from the catalyst: Strong acids like sulfuric acid can cause charring or sulfonation of the organic reactants at high temperatures.
Q4: How can I effectively purify the this compound product?
A4: Purification typically involves a multi-step process to remove unreacted starting materials, the acid catalyst, and any byproducts. A common purification workflow includes:
-
Neutralization: Washing the crude product with a weak base, such as a saturated sodium bicarbonate solution, to neutralize the acid catalyst and any unreacted acetic acid.[4]
-
Aqueous Washes: Washing with water and then brine (saturated sodium chloride solution) to remove any remaining water-soluble impurities.[4]
-
Drying: Drying the organic layer over an anhydrous drying agent like anhydrous magnesium sulfate or sodium sulfate.[4]
-
Distillation: Performing a final purification by distillation to separate the this compound from any remaining impurities.[4][5]
Experimental Protocols
Synthesis of this compound via Fischer Esterification
This protocol is adapted from standard Fischer esterification procedures and is a good starting point for optimization.
Materials:
-
2-Ethylbutanol
-
Glacial Acetic Acid
-
Concentrated Sulfuric Acid (or a solid acid catalyst like Amberlyst-15)
-
Anhydrous Sodium Sulfate or Magnesium Sulfate
-
Saturated Sodium Bicarbonate Solution
-
Saturated Sodium Chloride (Brine) Solution
-
Organic solvent for extraction (e.g., diethyl ether or ethyl acetate)
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle or oil bath
-
Separatory funnel
-
Beakers and Erlenmeyer flasks
-
Rotary evaporator
-
Distillation apparatus
Procedure:
-
Reaction Setup: In a round-bottom flask, combine 2-ethylbutanol and a molar excess of glacial acetic acid (e.g., a 1:1.5 to 1:3 molar ratio).
-
Catalyst Addition: While stirring, slowly add the acid catalyst. For sulfuric acid, a catalytic amount (e.g., 1-2% by mole relative to the limiting reactant) is sufficient. For a solid acid catalyst like Amberlyst-15, a loading of 5-15% by weight of the limiting reactant can be a good starting point.
-
Reflux: Attach the reflux condenser and heat the mixture to a gentle reflux for 2-4 hours. The reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Workup - Neutralization: After cooling the reaction mixture to room temperature, transfer it to a separatory funnel. Dilute the mixture with an organic solvent (e.g., diethyl ether). Wash the organic layer sequentially with water, saturated sodium bicarbonate solution (carefully, as CO2 will be evolved), and finally with brine.[4]
-
Drying: Separate the organic layer and dry it over anhydrous sodium sulfate or magnesium sulfate.
-
Solvent Removal: Filter off the drying agent and remove the solvent using a rotary evaporator.
-
Purification: Purify the crude this compound by distillation. Collect the fraction that boils at the expected boiling point of this compound (approximately 162 °C at atmospheric pressure).
Data Presentation
The following table summarizes key parameters for the esterification of alcohols similar to 2-ethylbutanol, providing a starting point for optimization.
| Catalyst | Catalyst Loading | Alcohol | Acid | Molar Ratio (Alcohol:Acid) | Temperature (°C) | Reaction Time (h) | Yield (%) | Reference |
| Sulfuric Acid | Catalytic | Isopentyl Alcohol | Acetic Acid | 1:1.2 | Reflux (~130) | 1 | ~70 | Adapted from[5] |
| Amberlyst-15 | 10 wt% | 2-Ethylhexanol | Acetic Acid | 1:1.5 | 90 | 5 | >90 | Inferred from[6] |
| Sulfuric Acid | 1.5 mol% | n-Butanol | Acetic Acid | 1:1 | 117 | 2 | ~85 | Inferred from[7] |
Troubleshooting Guides
Issue 1: Low Yield of this compound
A low yield is a common issue in Fischer esterification. The following guide will help you diagnose and resolve the problem.
-
Possible Cause 1: Reaction Equilibrium Not Shifted Towards Products
-
Troubleshooting Step: The Fischer esterification is a reversible reaction. To favor product formation, the equilibrium must be shifted to the right.[1]
-
Solution 1a: Increase Molar Ratio of One Reactant: Use a larger excess of either 2-ethylbutanol or acetic acid (whichever is more cost-effective and easier to remove during purification).[1]
-
Solution 1b: Remove Water Byproduct: Use a Dean-Stark apparatus during the reaction to azeotropically remove the water as it is formed. This is a very effective method for driving the reaction to completion.[2]
-
-
Possible Cause 2: Insufficient Reaction Time or Temperature
-
Troubleshooting Step: The reaction may not have reached equilibrium or is proceeding too slowly.
-
Solution: Increase the reflux time and monitor the reaction progress using TLC or GC until no further change is observed. Ensure the reaction temperature is appropriate for the chosen solvent and reactants.
-
-
Possible Cause 3: Inactive or Insufficient Catalyst
-
Troubleshooting Step: The acid catalyst may be old, hydrated, or used in an insufficient amount.
-
Solution: Use fresh, anhydrous acid catalyst. If using a solid acid catalyst like Amberlyst-15, ensure it is properly dried before use. Consider increasing the catalyst loading incrementally.
-
-
Possible Cause 4: Steric Hindrance
-
Troubleshooting Step: 2-Ethylbutanol is a secondary alcohol, which is more sterically hindered than a primary alcohol. This can slow down the rate of esterification.
-
Solution: A longer reaction time or a higher catalyst concentration might be necessary to overcome the steric hindrance. Alternatively, using a more reactive acylating agent, such as acetic anhydride instead of acetic acid, can improve the yield, though this changes the reaction type.
-
Issue 2: Product is Contaminated with Starting Materials or Byproducts
-
Possible Cause 1: Incomplete Reaction
-
Troubleshooting Step: Unreacted 2-ethylbutanol or acetic acid remains in the product.
-
Solution: Refer to the troubleshooting steps for low yield to drive the reaction to completion.
-
-
Possible Cause 2: Inefficient Purification
-
Troubleshooting Step: The workup and purification steps did not effectively remove all impurities.
-
Solution 2a: Thorough Washing: Ensure thorough washing with saturated sodium bicarbonate solution to remove all acidic components. Perform multiple extractions if necessary.
-
Solution 2b: Efficient Distillation: Use a fractional distillation setup for better separation of this compound from impurities with close boiling points.
-
-
Possible Cause 3: Formation of Side Products
-
Troubleshooting Step: Dehydration of 2-ethylbutanol or ether formation has occurred.
-
Solution: Lower the reaction temperature to minimize these side reactions. Ensure the catalyst concentration is not excessively high.
-
Visualizations
Experimental Workflow for Optimizing Catalyst Concentration
Caption: Workflow for optimizing catalyst concentration.
Troubleshooting Logic for Low Ester Yield
Caption: Decision tree for troubleshooting low ester yield.
References
identifying side products in 2-Ethylbutyl acetate synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2-Ethylbutyl acetate.
Frequently Asked Questions (FAQs)
Q1: What is the primary reaction for synthesizing this compound?
A1: this compound is synthesized through the Fischer esterification of 2-ethylbutanol with acetic acid. This reaction is typically catalyzed by a strong acid, such as sulfuric acid or p-toluenesulfonic acid, and involves heating the reactants to drive the reaction towards the ester product.[1][2]
Q2: Why is an excess of one reactant typically used in this synthesis?
A2: Fischer esterification is an equilibrium reaction. To maximize the yield of the desired ester, Le Chatelier's principle is applied by using a large excess of one of the starting materials, typically the less expensive reactant. In the synthesis of this compound, an excess of either acetic acid or 2-ethylbutanol can be used to shift the equilibrium towards the product side.[2][3]
Q3: What is the role of the acid catalyst?
A3: The acid catalyst, such as sulfuric acid, protonates the carbonyl oxygen of the acetic acid. This protonation increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by the hydroxyl group of 2-ethylbutanol.[1][4]
Q4: How can the water generated during the reaction be removed?
A4: Removing water as it is formed is a critical step to drive the equilibrium towards the formation of the ester. This can be achieved by several methods, including:
-
Azeotropic distillation: Using a solvent like toluene or hexane to form an azeotrope with water, which is then removed using a Dean-Stark apparatus.
-
Using a drying agent: Incorporating a desiccant, such as molecular sieves, into the reaction mixture to absorb the water as it is produced.[1][4]
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Yield of this compound | Incomplete reaction due to equilibrium. | - Increase the excess of one reactant (either 2-ethylbutanol or acetic acid).- Ensure efficient removal of water using a Dean-Stark apparatus or a suitable drying agent.[1][2]- Increase the reaction time or temperature (within optimal limits to avoid side reactions). |
| Loss of product during workup. | - Ensure proper phase separation during extractions.- Minimize transfers between glassware.- Use a rotary evaporator at a controlled temperature and pressure to remove the solvent. | |
| Presence of Unreacted Starting Materials in the Final Product | Incomplete reaction or inefficient purification. | - Optimize reaction conditions (see above).- Perform a thorough workup, including a wash with a saturated sodium bicarbonate solution to remove unreacted acetic acid.- Purify the crude product by fractional distillation to separate the ester from unreacted 2-ethylbutanol. |
| Identification of Unexpected Peaks in GC-MS Analysis | Formation of side products. | - See the "Common Side Products and Their Identification" section below.- Consider using a milder acid catalyst or lower reaction temperatures to minimize side reactions. |
| Product is Cloudy or Contains Water | Inefficient drying during workup. | - After the aqueous workup, dry the organic layer over a suitable drying agent (e.g., anhydrous magnesium sulfate or sodium sulfate) for a sufficient amount of time.- Ensure all glassware is dry before use. |
Common Side Products and Their Identification
| Side Product | Formation Mechanism | Identification Method |
| 2-Ethyl-1-butene | Acid-catalyzed dehydration of 2-ethylbutanol. This is more likely to occur at higher temperatures and with strong, non-nucleophilic acids. | GC-MS analysis will show a peak with a molecular ion corresponding to C6H12. |
| Di(2-ethylbutyl) ether | Acid-catalyzed intermolecular dehydration of two molecules of 2-ethylbutanol.[5] | GC-MS analysis will show a peak with a molecular ion corresponding to C12H26O. |
| Acetic Anhydride | If acetic acid is used in large excess and a strong dehydrating agent (like concentrated sulfuric acid) is present, self-condensation of acetic acid can occur. | Can be detected by GC-MS or IR spectroscopy (characteristic anhydride carbonyl stretches). |
Experimental Protocol: Synthesis of this compound via Fischer Esterification
Materials:
-
2-Ethylbutanol
-
Glacial Acetic Acid
-
Concentrated Sulfuric Acid (catalyst)
-
Toluene (for azeotropic removal of water)
-
Saturated Sodium Bicarbonate Solution
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate
Equipment:
-
Round-bottom flask
-
Dean-Stark apparatus
-
Reflux condenser
-
Heating mantle with a magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
-
Fractional distillation apparatus
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, combine 2-ethylbutanol (1.0 mol), glacial acetic acid (1.2 mol), and toluene (50 mL).
-
Catalyst Addition: Slowly add concentrated sulfuric acid (2-3 mL) to the reaction mixture while stirring.
-
Reflux and Water Removal: Attach the Dean-Stark apparatus and reflux condenser. Heat the mixture to reflux. The toluene-water azeotrope will collect in the Dean-Stark trap. Continue the reflux until no more water is collected.
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Transfer the mixture to a separatory funnel and wash sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid catalyst and unreacted acetic acid), and brine.
-
Dry the organic layer over anhydrous magnesium sulfate.
-
Filter to remove the drying agent.
-
-
Purification:
-
Remove the toluene using a rotary evaporator.
-
Purify the crude this compound by fractional distillation under atmospheric pressure. Collect the fraction boiling at approximately 161-163 °C.[6]
-
Visualizing Reaction Pathways
The following diagrams illustrate the main synthesis pathway and potential side reactions.
Caption: Main reaction pathway for the synthesis of this compound.
Caption: Potential side reactions during the synthesis of this compound.
References
- 1. Fischer–Speier esterification - Wikipedia [en.wikipedia.org]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. cerritos.edu [cerritos.edu]
- 4. Fischer Esterification [organic-chemistry.org]
- 5. m.youtube.com [m.youtube.com]
- 6. This compound | C8H16O2 | CID 61448 - PubChem [pubchem.ncbi.nlm.nih.gov]
preventing hydrolysis of 2-Ethylbutyl acetate during workup
This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in preventing the hydrolysis of 2-Ethylbutyl acetate during experimental workup.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its hydrolysis a concern during workup?
A1: this compound is an ester commonly used as a solvent and in the formulation of flavorings and fragrances. Like all esters, it is susceptible to hydrolysis, a chemical reaction with water that breaks the ester bond to form 2-ethylbutanol and acetic acid. This reaction can be catalyzed by the presence of acids or bases. During the workup of a synthesis reaction, residual acid or base catalysts and the use of aqueous solutions can promote unwanted hydrolysis, leading to a lower yield and purity of the desired this compound product. Notably, this compound is considered comparatively stable against hydrolysis due to the steric hindrance provided by its branched alkyl group, which impedes the approach of nucleophiles to the carbonyl carbon.
Q2: What are the primary catalysts for the hydrolysis of this compound?
A2: The hydrolysis of this compound can be catalyzed by both acids and bases.
-
Acid-catalyzed hydrolysis: This is a reversible reaction typically initiated by protonation of the carbonyl oxygen, which makes the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by water.[1][2]
-
Base-catalyzed hydrolysis (saponification): This is an irreversible reaction where a hydroxide ion directly attacks the carbonyl carbon.[3] This process is generally faster than acid-catalyzed hydrolysis.
Q3: How does temperature affect the rate of hydrolysis?
A3: The rate of hydrolysis increases with temperature. Therefore, performing workup procedures at lower temperatures (e.g., using ice-cold solutions) can help to minimize the extent of hydrolysis.
Q4: Can the choice of base for neutralization impact hydrolysis?
A4: Yes, using a strong base like sodium hydroxide for neutralization can significantly promote ester hydrolysis (saponification). It is highly recommended to use a weak base, such as a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃), to neutralize any residual acid catalyst. These weak bases are sufficient to neutralize strong acids but are less likely to catalyze the hydrolysis of the ester.
Q5: What is the purpose of a brine wash in the workup procedure?
A5: A brine wash, which is a wash with a saturated aqueous solution of sodium chloride (NaCl), is used to remove the bulk of dissolved water from the organic layer. By increasing the polarity of the aqueous layer, brine reduces the solubility of the organic product in the aqueous phase and helps to break up emulsions that may have formed during the extraction process. This step is crucial before the final drying of the organic phase with an anhydrous drying agent.
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Low yield of this compound and presence of 2-ethylbutanol and/or acetic acid in the final product. | Hydrolysis of the ester during workup. | 1. Neutralize with a weak base: Use a saturated aqueous solution of sodium bicarbonate or sodium carbonate to neutralize any acid catalyst. Avoid strong bases like NaOH. 2. Work at low temperatures: Perform all aqueous washes with ice-cold solutions to slow down the rate of hydrolysis. 3. Minimize contact time with aqueous layers: Perform extractions and washes efficiently to reduce the time the ester is in contact with water, especially under acidic or basic conditions. 4. Ensure complete drying: After the aqueous workup, thoroughly dry the organic layer with an appropriate anhydrous drying agent (e.g., anhydrous magnesium sulfate or sodium sulfate) to remove all traces of water. |
| Formation of an emulsion during extraction. | The presence of both organic and aqueous phases with similar densities, or the presence of acidic or basic impurities that act as surfactants. | 1. Add brine: Washing with a saturated NaCl solution can help to break up emulsions by increasing the density and polarity of the aqueous phase. 2. Allow the mixture to stand: Sometimes, emulsions will break on their own if given enough time. 3. Gentle swirling: Instead of vigorous shaking, gently swirl or invert the separatory funnel to mix the layers. |
| Final product is wet (contains residual water). | Incomplete drying of the organic phase. | 1. Use an adequate amount of drying agent: Add the drying agent until some of it remains free-flowing and does not clump together. 2. Sufficient contact time: Allow the organic solution to stand over the drying agent for an adequate amount of time (e.g., 15-30 minutes) with occasional swirling. 3. Use a brine wash: Always perform a brine wash before adding the solid drying agent to remove the majority of the dissolved water. |
| Acidic final product. | Incomplete neutralization of the acid catalyst or unreacted carboxylic acid. | 1. Check the pH: After washing with the basic solution, check the pH of the aqueous layer to ensure it is neutral or slightly basic. 2. Repeat the basic wash: If the aqueous layer is still acidic, perform another wash with the saturated sodium bicarbonate or sodium carbonate solution. |
Quantitative Data on Ester Hydrolysis
| Temperature (°C) | pH | Rate Constant (k) in s⁻¹ |
| 25 | 3 | ~ 1 x 10⁻⁸ |
| 25 | 5 | ~ 1 x 10⁻¹⁰ |
| 25 | 7 | ~ 1 x 10⁻¹⁰ |
| 25 | 9 | ~ 1 x 10⁻⁸ |
| 25 | 11 | ~ 1 x 10⁻⁶ |
| 50 | 5 | ~ 3 x 10⁻⁹ |
| 50 | 7 | ~ 3 x 10⁻⁹ |
| 50 | 9 | ~ 3 x 10⁻⁷ |
Data is estimated for ethyl acetate and serves as an illustrative example. The rate of hydrolysis is slowest in the neutral pH range and increases under both acidic and basic conditions.
Experimental Protocol: Workup Procedure to Minimize Hydrolysis of this compound
This protocol outlines the steps for the workup of a reaction mixture containing this compound, assuming the reaction was carried out using an acid catalyst.
1. Cooling the Reaction Mixture:
- Once the reaction is complete, cool the reaction vessel to room temperature. It is advisable to then place the vessel in an ice bath to further lower the temperature before the workup begins.
2. Quenching and Initial Extraction:
- Slowly and carefully add ice-cold deionized water to the reaction mixture to quench the reaction.
- Transfer the mixture to a separatory funnel.
- Extract the product into a suitable organic solvent (e.g., diethyl ether or ethyl acetate). Allow the layers to separate and drain the aqueous layer.
3. Neutralization of Acid Catalyst:
- Add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to the separatory funnel containing the organic layer.
- Caution: Add the bicarbonate solution slowly and vent the separatory funnel frequently by inverting it and opening the stopcock, as the neutralization of the acid will produce carbon dioxide gas, leading to a pressure buildup.
- Gently swirl or invert the funnel to mix the layers until no more gas evolution is observed.
- Allow the layers to separate and drain the aqueous layer.
- Check the pH of the aqueous layer with pH paper to ensure it is neutral or slightly basic (pH 7-8). If it is still acidic, repeat the wash with sodium bicarbonate solution.
4. Brine Wash:
- Wash the organic layer with a saturated aqueous solution of sodium chloride (brine). This will help to remove the majority of the dissolved water from the organic phase.
- Allow the layers to separate and discard the aqueous brine layer.
5. Drying the Organic Layer:
- Transfer the organic layer to a clean, dry Erlenmeyer flask.
- Add an anhydrous drying agent, such as anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄). Add the drying agent portion-wise with swirling until some of the drying agent no longer clumps together and remains free-flowing.
- Allow the flask to stand for 15-30 minutes with occasional swirling to ensure all residual water is absorbed.
6. Isolation of the Product:
- Filter the dried organic solution through a fluted filter paper or a cotton plug in a funnel to remove the drying agent.
- Rinse the drying agent with a small amount of fresh, dry organic solvent to recover any adsorbed product.
- Remove the solvent from the filtrate using a rotary evaporator to obtain the crude this compound.
7. Purification (Optional):
- If further purification is required, the crude product can be purified by distillation.
Visualizations
Caption: Workflow for preventing hydrolysis of this compound during workup.
Caption: Troubleshooting logic for addressing hydrolysis of this compound.
References
Technical Support Center: 2-Ethylbutyl Acetate Synthesis
Welcome to the technical support center for the synthesis and purification of 2-Ethylbutyl acetate. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the purity of their synthesized product.
Frequently Asked Questions (FAQs)
Q1: What are the common methods for synthesizing this compound?
A1: The most common and direct method for synthesizing this compound is the Fischer-Speier esterification (often shortened to Fischer esterification).[1][2] This reaction involves heating the corresponding carboxylic acid (acetic acid) and alcohol (2-ethylbutanol) in the presence of a strong acid catalyst, such as concentrated sulfuric acid or p-toluenesulfonic acid.[3][4] The reaction is reversible, meaning it reaches an equilibrium between reactants and products.[2][5]
Another method is transesterification, where an existing ester (like methyl acetate or ethyl acetate) reacts with 2-ethylbutanol to form this compound.[6][7] This can be catalyzed by either acids or bases.[8] Other less common methods include the reaction of 2-ethylbutanol with acid chlorides or anhydrides.[3][9]
Q2: What is the typical purity of commercially available this compound?
A2: Commercially available this compound, particularly for food-grade or fragrance applications, typically has a purity of 98% or higher.[10] Achieving high purity is critical for its use in these industries.
Q3: What are the key physical and chemical properties of this compound?
A3: Understanding the properties of this compound is crucial for its purification, especially when using distillation. Key data is summarized in the table below.
| Property | Value | Source |
| Molecular Formula | C₈H₁₆O₂ | [11] |
| Molecular Weight | 144.21 g/mol | [11] |
| Appearance | Clear, colorless liquid | [12][13] |
| Boiling Point | 160-163 °C (at 740-760 mmHg) | [12] |
| Density | ~0.876 - 0.882 g/mL at 20-25 °C | [12] |
| Refractive Index | ~1.409 - 1.411 at 20 °C | [14] |
| Solubility in Water | Slightly soluble/Insoluble | [12][15] |
| Flash Point | ~53 °C (127-130 °F) | [12] |
Troubleshooting Guide
Q4: My final product purity is low after synthesis. What are the most likely impurities?
A4: Given that the Fischer esterification is an equilibrium reaction, the most common impurities are the starting materials.[16]
-
Unreacted 2-ethylbutanol: The alcohol used in the synthesis.
-
Unreacted Acetic Acid: The carboxylic acid used in the synthesis.
-
Acid Catalyst: Traces of the sulfuric or other acid catalyst.[16]
-
Water: A byproduct of the esterification reaction.[17][18] Its presence can shift the equilibrium back towards the reactants.[4]
-
Side-reaction products: Depending on reaction conditions (e.g., high heat), side reactions like the dehydration of the alcohol could occur, although this is less common under typical esterification conditions.
Q5: The yield of my esterification reaction is very low. How can I improve it?
A5: Low yield in a Fischer esterification is typically due to the reaction reaching equilibrium without a high conversion to the product.[5] To improve the yield, you can apply Le Châtelier's Principle to shift the equilibrium toward the product side.[2][3]
-
Use an Excess of One Reactant: The most common strategy is to use a large excess of one of the reactants, either the alcohol or the carboxylic acid.[4][5][19] Using a 10-fold excess of the alcohol, for instance, can significantly increase the ester yield.[5]
-
Remove Water as it Forms: Water is a product of the reaction. Removing it as it is formed will drive the reaction to completion.[4][18] This can be achieved by:
Q6: How do I effectively remove unreacted starting materials and the acid catalyst after the reaction?
A6: A standard workup procedure involving liquid-liquid extraction is highly effective for removing water-soluble impurities like unreacted acid, excess alcohol, and the catalyst.[16][19]
-
Neutralization Wash: First, wash the crude product mixture with a weak base solution, such as 5% sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃).[16] This neutralizes the unreacted acetic acid and the strong acid catalyst. You will observe the evolution of CO₂ gas, and you should continue adding the base until the bubbling stops.[19]
-
Water Wash: Perform one or more washes with water (or a saturated sodium chloride solution, brine) to remove any remaining water-soluble impurities, including the salt formed during neutralization and the excess alcohol.[19] The ester is not very soluble in water and will form a separate organic layer.[19]
-
Drying: After separating the organic layer, dry it with an anhydrous drying agent (e.g., anhydrous magnesium sulfate or sodium sulfate) to remove residual water.
-
Final Purification: For high purity, the final step is typically fractional distillation.[1][16] This separates the this compound from any remaining impurities with different boiling points.
Below is a visual workflow for diagnosing and addressing purity issues.
Caption: Troubleshooting decision tree for improving product purity.
Experimental Protocols
Protocol 1: Synthesis of this compound via Fischer Esterification
This protocol describes the synthesis on a laboratory scale.
Materials:
-
2-ethylbutanol
-
Glacial acetic acid
-
Concentrated sulfuric acid (H₂SO₄)
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle
-
Boiling chips
Procedure:
-
Set up the apparatus for heating under reflux. Ensure all glassware is dry.[19]
-
To a 250 mL round-bottom flask, add 0.5 mol of 2-ethylbutanol.
-
In a fume hood, slowly add an excess of glacial acetic acid (e.g., 1.0 mol, a 2:1 molar ratio).
-
Carefully add 1-2 mL of concentrated sulfuric acid dropwise to the mixture while swirling.[20] Sulfuric acid is highly corrosive.[19]
-
Add a few boiling chips to the flask to ensure smooth boiling.[16]
-
Attach the reflux condenser and turn on the cooling water.
-
Heat the mixture to a gentle reflux using a heating mantle and maintain reflux for 1-2 hours.[19] Heating increases the reaction rate.[19]
Protocol 2: Purification of this compound
This protocol details the workup and final purification steps.
Materials:
-
Crude this compound from Protocol 1
-
Separatory funnel
-
5% Sodium bicarbonate (NaHCO₃) solution
-
Saturated sodium chloride (brine) solution
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Distillation apparatus (flask, fractionating column, condenser, receiving flask)
Procedure:
-
Cooling: Allow the reaction mixture to cool to room temperature.
-
Transfer: Transfer the cooled mixture to a separatory funnel.
-
Neutralization: Slowly add 50 mL of 5% NaHCO₃ solution to the separatory funnel. Swirl gently and vent frequently to release the CO₂ gas produced. Continue adding the NaHCO₃ solution in portions until no more gas evolves.[16]
-
Separation: Shake the funnel, allow the layers to separate, and drain the lower aqueous layer. The ester is typically less dense than water and will be the top layer.[19]
-
Washing: Wash the organic layer with 50 mL of water, followed by 50 mL of brine solution to help break any emulsions and further remove water. Drain the aqueous layer after each wash.
-
Drying: Transfer the organic layer to a clean, dry Erlenmeyer flask and add a small amount of anhydrous MgSO₄. Swirl the flask and let it sit for 10-15 minutes. The drying agent will clump if water is present.
-
Filtration: Filter the dried ester into a clean, dry round-bottom flask suitable for distillation.
-
Fractional Distillation: Assemble a fractional distillation apparatus. Heat the flask gently to distill the this compound. Collect the fraction that boils in the expected range (approx. 160-163 °C).[1][16]
Below is a diagram illustrating the general experimental workflow.
Caption: General workflow for synthesis and purification.
References
- 1. community.wvu.edu [community.wvu.edu]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. athabascau.ca [athabascau.ca]
- 4. Fischer Esterification [organic-chemistry.org]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. asianpubs.org [asianpubs.org]
- 7. Ester synthesis by transesterification [organic-chemistry.org]
- 8. WO2015085002A1 - Production of butyl acetate from ethanol - Google Patents [patents.google.com]
- 9. scribd.com [scribd.com]
- 10. nbinno.com [nbinno.com]
- 11. Acetic acid, 2-ethylbutyl ester [webbook.nist.gov]
- 12. This compound | C8H16O2 | CID 61448 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. This compound | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 14. 2-ethyl butyl acetate, 10031-87-5 [thegoodscentscompany.com]
- 15. cir-reports.cir-safety.org [cir-reports.cir-safety.org]
- 16. scienceready.com.au [scienceready.com.au]
- 17. quora.com [quora.com]
- 18. researchgate.net [researchgate.net]
- 19. Esters and Esterification Chemistry Tutorial [ausetute.com.au]
- 20. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: 2-Ethylbutyl Acetate Production
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis and scale-up of 2-Ethylbutyl acetate.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the production of this compound.
| Problem | Potential Cause | Recommended Solution |
| Low Reaction Yield | Incomplete reaction due to equilibrium limitations. | The esterification of 2-ethylbutanol and acetic acid is a reversible reaction. To drive the reaction towards the product, remove water as it forms. This can be achieved by using a Dean-Stark apparatus during reflux or by employing reactive distillation.[1] |
| Insufficient catalyst activity or inappropriate catalyst choice. | Ensure the catalyst (e.g., sulfuric acid, p-toluenesulfonic acid, or a solid acid catalyst like Amberlyst-15) is active and used at the appropriate loading. For solid catalysts, ensure proper mixing and mass transfer.[2] | |
| Suboptimal reaction temperature. | The reaction rate is temperature-dependent. Ensure the reaction mixture is heated to an appropriate reflux temperature to achieve a reasonable reaction rate without causing significant side reactions. | |
| Product Purity Issues | Presence of unreacted starting materials (2-ethylbutanol and acetic acid). | Optimize the stoichiometry of the reactants. A slight excess of one reactant can help drive the reaction to completion, but this will require more rigorous purification. Improve the efficiency of the final distillation steps. |
| Formation of byproducts, such as di(2-ethylbutyl) ether. | Ether formation can occur as a side reaction, particularly at higher temperatures and with strong acid catalysts. Consider using a milder catalyst or lower reaction temperatures. The choice of catalyst can significantly impact selectivity.[3] | |
| Residual acid catalyst in the final product. | After the reaction, neutralize the acid catalyst with a base, such as a saturated sodium bicarbonate solution. Perform thorough aqueous washes of the organic layer before the final distillation. | |
| Difficult Separation of Product | Formation of a stable emulsion during aqueous workup. | Add brine (a saturated NaCl solution) to the wash water to increase the ionic strength of the aqueous phase, which can help break the emulsion. |
| Azeotrope formation complicating distillation. | While specific data for this compound is not readily available, azeotropes can form in similar esterification systems. Analyze the composition of your distillate fractions using Gas Chromatography (GC) to identify any azeotropic behavior and adjust your distillation strategy accordingly. | |
| Scale-Up Challenges | Poor heat transfer in larger reactors. | Ensure the reactor is equipped with an efficient heating and cooling system to maintain uniform temperature control. Hot spots can lead to increased byproduct formation. |
| Inefficient mixing at larger volumes. | Use appropriate agitation to ensure homogeneity of the reaction mixture, especially when using heterogeneous catalysts. | |
| Corrosion of equipment. | Acetic acid and strong acid catalysts can be corrosive.[4] Use corrosion-resistant materials for the reactor and distillation equipment, such as glass-lined steel or appropriate stainless steel alloys. |
Frequently Asked Questions (FAQs)
1. What are the common methods for synthesizing this compound?
The most common method is the Fischer-Speier esterification of 2-ethylbutanol with acetic acid, typically in the presence of an acid catalyst.[5] Alternative methods include the reaction of 2-ethylbutanol with acetic anhydride.[6]
2. What are the recommended catalysts for this esterification?
Commonly used homogeneous catalysts include sulfuric acid and p-toluenesulfonic acid. Heterogeneous catalysts, such as acidic ion-exchange resins (e.g., Amberlyst-15 or Dowex 50), are also effective and offer advantages in terms of easier separation and reduced corrosivity.[1][2]
3. How can I monitor the progress of the reaction?
The reaction progress can be monitored by taking small aliquots from the reaction mixture at regular intervals and analyzing them using Gas Chromatography (GC) or by measuring the amount of water collected in a Dean-Stark trap.
4. What are the key safety precautions to consider during the production of this compound?
This compound is a flammable liquid.[7][8] The reaction should be carried out in a well-ventilated area, away from ignition sources.[3] Personal protective equipment, including safety goggles, gloves, and a lab coat, should be worn. When working with corrosive acids like sulfuric acid, appropriate handling procedures must be followed.
5. How can I purify the crude this compound?
Purification typically involves the following steps:
-
Neutralization and Washing: Neutralize the excess acid catalyst with a weak base (e.g., sodium bicarbonate solution) and wash the organic layer with water and brine.
-
Drying: Dry the organic layer over an anhydrous drying agent (e.g., magnesium sulfate or sodium sulfate).
-
Distillation: Purify the final product by fractional distillation to separate it from any remaining starting materials, byproducts, and residual solvent.
Experimental Protocols
General Protocol for Fischer-Speier Esterification of this compound
This protocol is a general guideline and may require optimization for specific experimental setups and scales.
-
Reactor Setup: Assemble a round-bottom flask with a reflux condenser and a Dean-Stark apparatus. Add a magnetic stir bar to the flask.
-
Charging Reactants: Charge the flask with 2-ethylbutanol and a slight molar excess of acetic acid.
-
Catalyst Addition: Carefully add the acid catalyst (e.g., concentrated sulfuric acid, approximately 1-2% of the total reactant weight).
-
Reaction: Heat the mixture to reflux. The water produced during the reaction will be collected in the Dean-Stark trap. Continue the reaction until no more water is collected.
-
Cooling and Neutralization: Allow the reaction mixture to cool to room temperature. Transfer the mixture to a separatory funnel and carefully add a saturated solution of sodium bicarbonate to neutralize the excess acid. Be cautious as CO2 gas will be evolved.
-
Washing: Wash the organic layer sequentially with water and then with brine.
-
Drying: Separate the organic layer and dry it over anhydrous magnesium sulfate.
-
Purification: Filter off the drying agent and purify the crude this compound by fractional distillation. Collect the fraction boiling at the expected boiling point of this compound (approximately 162°C).
-
Analysis: Analyze the purity of the final product using Gas Chromatography (GC).
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting logic for this compound synthesis.
References
- 1. scribd.com [scribd.com]
- 2. researchgate.net [researchgate.net]
- 3. Production of Butyl Acetate by Catalytic Distillation: Process Design Studies | Semantic Scholar [semanticscholar.org]
- 4. reddit.com [reddit.com]
- 5. Production Methods of Acetate Series Technology Company [slchemtech.com]
- 6. chemguide.co.uk [chemguide.co.uk]
- 7. This compound | C8H16O2 | CID 61448 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. youtube.com [youtube.com]
minimizing byproduct formation in Fischer esterification of 2-ethylbutanol
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing byproduct formation during the Fischer esterification of 2-ethylbutanol.
Troubleshooting Guide
This guide addresses common issues encountered during the Fischer esterification of 2-ethylbutanol, focusing on the formation of unwanted byproducts.
| Issue | Potential Cause | Recommended Solution |
| Low Ester Yield and Presence of Alkene Byproducts | Dehydration of 2-ethylbutanol: Acid-catalyzed dehydration is a common side reaction for secondary alcohols, especially at elevated temperatures. This leads to the formation of 2-ethyl-1-butene. | - Optimize Reaction Temperature: Maintain the reaction temperature between 100-140°C.[1] Higher temperatures favor the elimination reaction that forms alkenes. - Use a Milder Acid Catalyst: Consider using p-toluenesulfonic acid (p-TsOH) instead of concentrated sulfuric acid, as it can be less prone to causing dehydration. - Control Catalyst Loading: Use the minimum effective amount of acid catalyst (typically 1-3 mol% relative to the carboxylic acid). |
| Formation of High-Boiling Point Impurities | Ether Formation: Under acidic conditions, 2-ethylbutanol can undergo self-condensation to form di(2-ethylbutyl) ether. This is more likely to occur if the concentration of the alcohol is high and the carboxylic acid is added slowly. | - Control Reactant Stoichiometry: While an excess of the alcohol is often used to drive the esterification equilibrium, an excessively large excess can promote ether formation. A 3 to 5 molar excess of 2-ethylbutanol is a reasonable starting point. - Ensure Proper Mixing: Add all reactants to the reaction vessel before heating to maintain a relatively constant concentration of all species. |
| Reaction Fails to Reach Completion | Equilibrium Limitation: The Fischer esterification is a reversible reaction, and the presence of water, a byproduct, can shift the equilibrium back towards the reactants.[2][3][4][5] | - Remove Water As It Forms: The most effective method is to use a Dean-Stark apparatus with an azeotroping solvent like toluene or hexane to continuously remove water from the reaction mixture.[2] - Use an Excess of One Reactant: Employing a significant excess of 2-ethylbutanol (e.g., 3-5 equivalents) can help drive the reaction to completion.[4] |
| Difficult Product Purification | Presence of Unreacted Carboxylic Acid and Acid Catalyst | - Aqueous Workup: After the reaction is complete, wash the organic layer with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize and remove any remaining carboxylic acid and the acid catalyst.[6] This should be followed by a wash with brine (saturated NaCl solution) to remove excess water. |
Frequently Asked Questions (FAQs)
Q1: What are the primary byproducts in the Fischer esterification of 2-ethylbutanol?
A1: The two main byproducts are 2-ethyl-1-butene, formed from the acid-catalyzed dehydration of 2-ethylbutanol, and di(2-ethylbutyl) ether, resulting from the self-condensation of the alcohol.
Q2: How can I shift the reaction equilibrium to favor ester formation?
A2: There are two primary strategies to drive the equilibrium towards the desired ester product. First, you can use one of the reactants in excess, typically the less expensive one, which is often the alcohol.[2][4] A 3- to 5-fold excess of 2-ethylbutanol is common. Second, you can remove water as it is formed during the reaction, most effectively by azeotropic distillation using a Dean-Stark apparatus.[2]
Q3: What is the optimal temperature for the Fischer esterification of 2-ethylbutanol?
A3: For secondary alcohols like 2-ethylbutanol, a reaction temperature in the range of 100°– 140°C is generally recommended to achieve a reasonable reaction rate while minimizing the competing dehydration side reaction.[1]
Q4: Which acid catalyst is best for this reaction?
A4: Both concentrated sulfuric acid (H₂SO₄) and p-toluenesulfonic acid (p-TsOH) are commonly used catalysts.[2] While sulfuric acid is a strong and effective catalyst, p-TsOH is often considered milder and may lead to less charring and fewer dehydration byproducts.
Q5: How can I monitor the progress of the reaction?
A5: The progress of the reaction can be monitored by techniques such as Thin Layer Chromatography (TLC) or Gas Chromatography (GC). By taking small aliquots from the reaction mixture over time, you can observe the disappearance of the starting materials and the appearance of the ester product.
Experimental Protocols
Protocol 1: Synthesis of 2-Ethylbutyl Acetate via Fischer Esterification
This protocol describes the synthesis of this compound from 2-ethylbutanol and acetic acid using a Dean-Stark apparatus to remove water.
Materials:
-
2-ethylbutanol
-
Glacial acetic acid
-
p-Toluenesulfonic acid monohydrate (p-TsOH)
-
Toluene
-
Saturated aqueous sodium bicarbonate solution
-
Saturated aqueous sodium chloride (brine) solution
-
Anhydrous magnesium sulfate or sodium sulfate
-
Round-bottom flask
-
Dean-Stark apparatus
-
Reflux condenser
-
Heating mantle with a magnetic stirrer
-
Separatory funnel
Procedure:
-
To a 250 mL round-bottom flask equipped with a magnetic stir bar, add 2-ethylbutanol (e.g., 0.3 mol), glacial acetic acid (e.g., 0.1 mol), p-toluenesulfonic acid (e.g., 1-3 mol% based on acetic acid), and toluene (e.g., 50-100 mL).
-
Assemble the Dean-Stark apparatus and a reflux condenser on top of the flask. Fill the Dean-Stark trap with toluene.
-
Heat the mixture to a gentle reflux using a heating mantle. The reaction temperature should be maintained to ensure a steady collection of the water-toluene azeotrope in the Dean-Stark trap.
-
Continue the reflux until the theoretical amount of water has been collected in the trap, which typically takes 4-8 hours.
-
Allow the reaction mixture to cool to room temperature.
-
Transfer the mixture to a separatory funnel and wash sequentially with saturated aqueous sodium bicarbonate solution (to neutralize the acid catalyst and excess acetic acid) and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and remove the toluene by rotary evaporation.
-
The crude this compound can be further purified by distillation.
Visualizations
Caption: Workflow for Fischer Esterification of 2-Ethylbutanol.
Caption: Factors influencing byproduct formation.
References
Technical Support Center: Optimizing 2-Ethylbutyl Acetate Synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the reaction temperature for the synthesis of 2-Ethylbutyl acetate.
Frequently Asked Questions (FAQs)
Q1: What is the primary method for synthesizing this compound?
A1: The most common method for synthesizing this compound is the Fischer esterification of 2-ethylbutanol with acetic acid, typically in the presence of an acid catalyst. This is a reversible reaction where water is produced as a byproduct.
Q2: Why is temperature a critical parameter in this synthesis?
A2: Temperature significantly influences the rate of the esterification reaction. Generally, higher temperatures increase the reaction rate. However, excessively high temperatures can lead to the formation of byproducts through side reactions, such as the dehydration of 2-ethylbutanol to form alkenes or the formation of bis(2-ethylbutyl) ether. Therefore, optimizing the temperature is crucial for maximizing the yield and purity of this compound.
Q3: What are common catalysts used for this reaction?
A3: Strong mineral acids like sulfuric acid (H₂SO₄) and p-toluenesulfonic acid (p-TsOH) are common homogeneous catalysts. Heterogeneous catalysts, such as acidic ion-exchange resins (e.g., Amberlyst 15), can also be used and offer the advantage of easier separation from the reaction mixture.[1]
Q4: How can the equilibrium of the Fischer esterification be shifted towards the product side to improve yield?
A4: To improve the yield of this compound, the equilibrium can be shifted to the right by:
-
Removing water: As water is a product of the reaction, its continuous removal will drive the reaction forward. This is often achieved by using a Dean-Stark apparatus during reflux.
-
Using an excess of one reactant: Using an excess of either 2-ethylbutanol or acetic acid (whichever is more cost-effective or easier to remove after the reaction) will also favor the formation of the ester.
Experimental Protocol: Synthesis of this compound
This protocol outlines a general procedure for the synthesis of this compound via Fischer esterification.
Materials:
-
2-Ethylbutanol
-
Glacial Acetic Acid
-
Concentrated Sulfuric Acid (or other suitable acid catalyst)
-
Toluene (or another suitable solvent for azeotropic water removal)
-
Saturated Sodium Bicarbonate Solution
-
Brine (saturated Sodium Chloride solution)
-
Anhydrous Magnesium Sulfate or Sodium Sulfate
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, a Dean-Stark trap, and a reflux condenser, combine 2-ethylbutanol, a molar excess of glacial acetic acid, and a suitable solvent like toluene.
-
Catalyst Addition: Slowly add a catalytic amount of concentrated sulfuric acid to the reaction mixture while stirring.
-
Reflux and Water Removal: Heat the mixture to reflux. The toluene-water azeotrope will begin to collect in the Dean-Stark trap, effectively removing water from the reaction. Continue refluxing until the theoretical amount of water has been collected.
-
Reaction Monitoring: The progress of the reaction can be monitored by techniques such as Gas Chromatography (GC) or Thin-Layer Chromatography (TLC).
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Transfer the mixture to a separatory funnel and wash sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid catalyst), and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
-
Purification: Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator. The crude this compound can be further purified by distillation.
Below is a DOT script for a diagram illustrating the experimental workflow.
Data on Temperature Optimization
| Reaction Temperature (°C) | Reaction Time (min) | Acetic Acid Conversion (%) |
| 60 | 60 | 35 |
| 60 | 120 | 50 |
| 60 | 240 | 65 |
| 80 | 60 | 55 |
| 80 | 120 | 70 |
| 80 | 240 | 80 |
| 90 | 60 | 65 |
| 90 | 120 | 80 |
| 90 | 240 | 88 |
Disclaimer: The data in this table is adapted from a kinetic study on the esterification of acetic acid with 2-ethylhexanol and is intended for illustrative purposes to show the general effect of temperature on the reaction.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound, with a focus on optimizing the reaction temperature.
| Issue | Possible Cause | Recommended Action |
| Low Yield | Incomplete Reaction: The reaction may not have reached equilibrium. | * Increase the reaction time. * Ensure efficient removal of water by checking the proper functioning of the Dean-Stark trap. * Increase the molar ratio of one of the reactants. |
| Suboptimal Temperature: The reaction temperature may be too low, resulting in a slow reaction rate. | * Gradually increase the reaction temperature while monitoring for the formation of byproducts. Reflux temperature is generally a good starting point. | |
| Presence of Impurities | Dehydration of 2-Ethylbutanol: At higher temperatures, the acid catalyst can promote the dehydration of 2-ethylbutanol to form alkenes (e.g., 2-ethyl-1-butene).[2] | * Lower the reaction temperature. * Consider using a milder catalyst. * Carefully monitor the reaction to avoid prolonged heating at high temperatures. |
| Formation of Bis(2-ethylbutyl) ether: Another potential side reaction at elevated temperatures is the acid-catalyzed self-condensation of 2-ethylbutanol to form an ether. | * Optimize the reaction temperature to favor esterification over ether formation. * Ensure an appropriate molar ratio of acetic acid to 2-ethylbutanol, as an excess of the alcohol can favor this side reaction. | |
| Incomplete Neutralization: Residual acid catalyst in the product. | * Ensure thorough washing with a saturated sodium bicarbonate solution during the work-up. Test the pH of the aqueous layer to confirm neutralization. | |
| Difficulty in Purification | Close Boiling Points of Impurities: Some byproducts may have boiling points close to that of this compound, making separation by distillation challenging. | * Optimize the reaction conditions, particularly temperature, to minimize the formation of these byproducts. * Employ fractional distillation with a column that provides sufficient theoretical plates for separation. |
Below is a DOT script for a diagram illustrating the troubleshooting logic.
References
Technical Support Center: Synthesis of 2-Ethylbutyl Acetate
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2-Ethylbutyl acetate.
Frequently Asked Questions (FAQs)
Q1: What is the general reaction scheme for the synthesis of this compound?
The synthesis of this compound is typically achieved via a Fischer esterification reaction. This involves the reaction of 2-ethylbutanol with acetic acid in the presence of an acid catalyst, such as sulfuric acid or p-toluenesulfonic acid. The reaction is reversible and produces water as a byproduct.
Q2: How does reaction time generally affect the yield of this compound?
In a typical Fischer esterification, the yield of the ester increases with reaction time until the reaction reaches equilibrium. Initially, the rate of formation of the ester is high. As the concentrations of the reactants decrease and the concentration of the product (and water) increases, the rate of the forward reaction slows down, and the rate of the reverse reaction (hydrolysis of the ester) increases. Once equilibrium is reached, extending the reaction time further will not increase the yield. It is important to note that prolonged reaction times at elevated temperatures can sometimes lead to the formation of byproducts, potentially reducing the overall purity of the final product.
Q3: What are the key factors, other than reaction time, that influence the yield of this compound?
Several factors can significantly impact the yield:
-
Temperature: Higher temperatures generally increase the reaction rate, allowing equilibrium to be reached faster. However, excessively high temperatures can lead to side reactions, such as the dehydration of the alcohol to form ethers.
-
Catalyst: The presence of a strong acid catalyst is crucial for achieving a reasonable reaction rate. The concentration of the catalyst can also affect the rate.
-
Reactant Stoichiometry: Using an excess of one of the reactants (either 2-ethylbutanol or acetic acid) can shift the equilibrium towards the formation of the ester, thereby increasing the yield. Acetic acid is often used in excess as it is typically less expensive and easier to remove after the reaction.
-
Water Removal: As water is a byproduct of the reaction, its removal can drive the equilibrium towards the product side, leading to a higher yield. This can be achieved by using a Dean-Stark apparatus during the reaction.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low Yield | 1. Incomplete reaction: The reaction may not have reached equilibrium. | 1. Increase the reaction time. Monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to determine when equilibrium is reached. |
| 2. Presence of water: Water in the reactants or glassware can inhibit the forward reaction. | 2. Ensure all glassware is thoroughly dried before use. Use anhydrous reactants if possible. | |
| 3. Insufficient catalyst: The amount of acid catalyst may be too low. | 3. Increase the amount of catalyst. A typical catalytic amount is 1-5 mol% of the limiting reagent. | |
| 4. Equilibrium limitation: The reversible nature of the reaction limits the maximum achievable yield. | 4. Use a large excess of one reactant (e.g., a 2-5 fold excess of acetic acid). Alternatively, remove water as it is formed using a Dean-Stark apparatus. | |
| Product Contamination | 1. Unreacted starting materials: The final product may contain unreacted 2-ethylbutanol and/or acetic acid. | 1. After the reaction, perform a workup procedure. This typically involves washing the organic layer with a saturated sodium bicarbonate solution to remove unreacted acetic acid, followed by a water or brine wash to remove any remaining salts and water-soluble impurities. |
| 2. Formation of byproducts: Side reactions, such as the formation of di(2-ethylbutyl) ether from the dehydration of 2-ethylbutanol, can occur at high temperatures. | 2. Optimize the reaction temperature to minimize side reactions. Purify the final product by distillation. | |
| Dark Reaction Mixture | 1. Charring of organic material: This can occur at high temperatures in the presence of a strong acid catalyst. | 1. Reduce the reaction temperature. Consider using a milder catalyst. |
Data Presentation
The following table provides illustrative data on the effect of reaction time on the yield of an ester synthesis under typical Fischer esterification conditions. Please note that this is a generalized representation and the actual yields for this compound synthesis may vary depending on the specific experimental conditions.
| Reaction Time (hours) | Approximate Yield (%) |
| 1 | 45 |
| 2 | 65 |
| 3 | 75 |
| 4 | 80 |
| 5 | 82 |
| 6 | 82 |
Experimental Protocols
Synthesis of this compound via Fischer Esterification
Materials:
-
2-Ethylbutanol
-
Glacial Acetic Acid
-
Concentrated Sulfuric Acid (or p-toluenesulfonic acid)
-
Anhydrous Sodium Sulfate
-
Saturated Sodium Bicarbonate Solution
-
Brine (saturated NaCl solution)
-
Diethyl Ether (or other suitable extraction solvent)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 2-ethylbutanol and a 2-fold molar excess of glacial acetic acid.
-
Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid (approximately 1-2% of the total reactant weight) to the mixture while stirring.
-
Reflux: Heat the reaction mixture to reflux and maintain the temperature for 4-5 hours. The progress of the reaction can be monitored by TLC or GC.
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Transfer the mixture to a separatory funnel.
-
Add diethyl ether to dilute the mixture and wash with water.
-
Carefully wash the organic layer with a saturated sodium bicarbonate solution to neutralize the unreacted acetic acid and the sulfuric acid catalyst. (Caution: CO2 evolution).
-
Wash the organic layer with brine.
-
Dry the organic layer over anhydrous sodium sulfate.
-
-
Purification:
-
Filter to remove the drying agent.
-
Remove the solvent (diethyl ether) using a rotary evaporator.
-
Purify the crude this compound by fractional distillation. Collect the fraction boiling at approximately 162-164 °C.
-
Characterization:
The identity and purity of the final product can be confirmed using techniques such as:
-
Gas Chromatography-Mass Spectrometry (GC-MS)
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR and ¹³C NMR)
-
Infrared (IR) Spectroscopy
Mandatory Visualization
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting logic for low yield in this compound synthesis.
Technical Support Center: Synthesis of 2-Ethylbutyl Acetate
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2-Ethylbutyl acetate. The following information addresses common challenges, particularly concerning the removal of water during the esterification process.
Frequently Asked Questions (FAQs)
Q1: Why is water removal critical during the synthesis of this compound?
A1: The synthesis of this compound is typically achieved through Fischer esterification, a reversible reaction between 2-ethylbutanol and acetic acid. Water is a byproduct of this reaction.[1][2] According to Le Chatelier's principle, the presence of water can shift the chemical equilibrium back towards the reactants, thereby reducing the yield of the desired ester.[1][2] Continuous removal of water as it is formed is essential to drive the reaction to completion and maximize the yield of this compound.[1][2][3]
Q2: What are the common side reactions if water is not effectively removed?
A2: The primary side reaction is the hydrolysis of the ester product, this compound, back to 2-ethylbutanol and acetic acid.[2] This reverse reaction directly competes with the formation of the desired product and lowers the overall yield. In some cases, the presence of excess water, especially at elevated temperatures and in the presence of a strong acid catalyst, can lead to other side reactions, although hydrolysis is the most significant concern in Fischer esterification.
Q3: What are the primary methods for removing water during the synthesis?
A3: The most common laboratory techniques for water removal during esterification reactions include:
-
Azeotropic Distillation: This method involves using an entrainer, a solvent that forms a low-boiling azeotrope with water.[1] The azeotrope is continuously distilled off from the reaction mixture. Upon condensation, the water separates from the immiscible entrainer and can be collected, while the entrainer is returned to the reaction flask.[2][4][5] A Dean-Stark apparatus is the specialized glassware used for this purpose.[2][4][5]
-
Use of Drying Agents (Desiccants): A chemical drying agent, such as molecular sieves or anhydrous salts (e.g., anhydrous MgSO₄ or Na₂SO₄), can be added directly to the reaction mixture.[1][3] These agents selectively absorb the water as it is formed. The acid catalyst itself, often concentrated sulfuric acid, can also function as a dehydrating agent.[1][3]
-
Reactive Distillation: This is a more advanced technique that combines the chemical reaction and product separation into a single process.[1] As the esterification occurs within a distillation column, the water is continuously removed as a volatile product, which effectively drives the reaction toward completion.[1]
Q4: How do I select the appropriate entrainer for azeotropic distillation?
A4: The ideal entrainer should be immiscible with water, have a boiling point that allows for the formation of a low-boiling azeotrope with water, and be inert to the reactants and products under the reaction conditions. Toluene and benzene are commonly used entrainers for this purpose.[2] The choice often depends on the boiling points of the reactants and the desired reaction temperature.
Q5: Can I use an excess of one reactant to drive the reaction forward instead of removing water?
A5: Yes, using a stoichiometric excess of one of the reactants, typically the less expensive one (often the alcohol), can also shift the equilibrium towards the formation of the ester.[3][6] However, for optimal yields, this strategy is often used in conjunction with a water removal technique.[7]
Troubleshooting Guide
| Issue | Possible Cause | Troubleshooting Steps |
| Low Yield of this compound | Incomplete water removal leading to equilibrium favoring reactants. | 1. Ensure the Dean-Stark apparatus is set up correctly and there are no leaks. 2. Check that the entrainer is appropriate for the reaction temperature and forms an azeotrope with water. 3. If using desiccants, ensure they are fully activated and added in sufficient quantity. 4. Consider increasing the excess of one reactant.[3] |
| Water Not Separating in Dean-Stark Trap | The entrainer and water are not separating upon condensation. | 1. Verify that the chosen entrainer is immiscible with water. 2. Ensure the condenser is providing adequate cooling for efficient phase separation. |
| Reaction Stalls or Proceeds Very Slowly | Insufficient catalyst activity or reaction temperature is too low. | 1. Check the concentration and amount of the acid catalyst. Sulfuric acid or p-toluenesulfonic acid are common choices.[8] 2. Ensure the reaction is heated to the appropriate reflux temperature to allow for azeotropic distillation.[3] |
| Product Contamination with Starting Materials | Incomplete reaction or inefficient purification. | 1. Extend the reaction time to ensure it goes to completion. 2. After the reaction, wash the organic layer with a saturated solution of sodium bicarbonate to remove unreacted acetic acid, followed by a brine wash.[8] 3. Purify the final product by distillation.[9] |
Experimental Protocols
Protocol 1: Water Removal by Azeotropic Distillation using a Dean-Stark Apparatus
-
Apparatus Setup: Assemble a round-bottom flask equipped with a magnetic stirrer, a Dean-Stark trap, and a reflux condenser.[4][5]
-
Charging Reactants: To the round-bottom flask, add 2-ethylbutanol, a slight excess of acetic acid, a suitable entrainer (e.g., toluene), and a catalytic amount of a strong acid (e.g., concentrated sulfuric acid).
-
Reaction and Water Removal: Heat the mixture to reflux. The vapor, consisting of the entrainer and water, will rise into the condenser.[5] The condensate will collect in the Dean-Stark trap. As the liquids are immiscible, the denser water will settle to the bottom of the trap, and the less dense entrainer will overflow and return to the reaction flask.[2][5]
-
Monitoring Progress: The reaction can be monitored by observing the amount of water collected in the graduated arm of the Dean-Stark trap. The reaction is complete when no more water is collected.
-
Work-up: After the reaction is complete, allow the mixture to cool. Wash the organic layer with a saturated sodium bicarbonate solution to neutralize the acid catalyst and remove excess acetic acid.[8] Separate the organic layer, wash with brine, dry over an anhydrous drying agent (e.g., anhydrous sodium sulfate), and filter.
-
Purification: Purify the crude this compound by distillation.
Protocol 2: Water Removal using a Drying Agent (Molecular Sieves)
-
Apparatus Setup: Assemble a round-bottom flask with a magnetic stirrer and a reflux condenser.
-
Charging Reactants: Add 2-ethylbutanol, a slight excess of acetic acid, and a catalytic amount of a strong acid to the flask.
-
Addition of Drying Agent: Add activated molecular sieves (3Å or 4Å) to the reaction mixture.[1][3]
-
Reaction: Heat the mixture to reflux for the desired amount of time. The molecular sieves will adsorb the water as it is formed.
-
Work-up and Purification: After the reaction, cool the mixture and filter to remove the molecular sieves. Proceed with the same work-up and purification steps as described in Protocol 1.
Data Presentation
| Water Removal Method | Typical Reagents | Advantages | Disadvantages |
| Azeotropic Distillation (Dean-Stark) | Entrainer (e.g., Toluene), Acid Catalyst (e.g., H₂SO₄) | Continuous and efficient water removal, allows for easy monitoring of reaction progress. | Requires specialized glassware, potential for azeotrope formation with reactants or products. |
| Drying Agents (e.g., Molecular Sieves) | Molecular Sieves, Acid Catalyst (e.g., p-TsOH) | Simple setup, avoids the need for a third solvent (entrainer).[1] | Can be less efficient for large-scale reactions, requires separation of the desiccant after the reaction. |
| Reactive Distillation | Heterogeneous Acid Catalyst | Integrates reaction and separation, can lead to higher conversions and yields.[1] | Requires specialized and more complex equipment, may not be suitable for all reaction kinetics. |
Visualization
Caption: Workflow of this compound synthesis highlighting the water removal stage.
References
- 1. benchchem.com [benchchem.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. Fischer Esterification Reaction: Acid, Alcohol, and Ester Formation [eureka.patsnap.com]
- 4. Dean–Stark apparatus - Wikipedia [en.wikipedia.org]
- 5. Dean-Stark apparatus [chemeurope.com]
- 6. Sciencemadness Discussion Board - Esterification - Powered by XMB 1.9.11 [sciencemadness.org]
- 7. Fischer Esterification [organic-chemistry.org]
- 8. Fischer Esterification-Typical Procedures - operachem [operachem.com]
- 9. community.wvu.edu [community.wvu.edu]
Technical Support Center: Catalyst Poisoning in 2-Ethylbutyl Acetate Production
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing challenges related to catalyst poisoning during the synthesis of 2-Ethylbutyl acetate.
Frequently Asked Questions (FAQs)
Q1: What are the common methods for synthesizing this compound?
A1: The most prevalent method for producing this compound is the Fischer esterification of acetic acid with 2-ethylhexanol.[1][2] This reaction is typically catalyzed by a strong acid. Another approach is the transesterification of an acetate ester with 2-ethylhexanol.[3][4]
Q2: Which catalysts are typically used for this compound synthesis?
A2: Both homogeneous and heterogeneous acid catalysts are employed. Common homogeneous catalysts include strong mineral acids like sulfuric acid (H₂SO₄) and p-toluenesulfonic acid (p-TSA).[5][6] Heterogeneous catalysts are often preferred for their ease of separation and potential for reuse; these include ion-exchange resins like Amberlyst-15 and Amberlyst-36, as well as sulfated zirconia.[1][2][7]
Q3: What is catalyst poisoning and how does it manifest in the reaction?
A3: Catalyst poisoning is the deactivation of a catalyst due to the strong chemical adsorption of impurities, reactants, or byproducts onto its active sites.[8] This inhibits the catalyst's ability to facilitate the reaction. In this compound synthesis, poisoning typically presents as:
-
A significant decrease in the reaction rate or a complete halt.
-
The need for higher catalyst loading to achieve the desired conversion.
-
Incomplete conversion of reactants even after extended reaction times.
-
Formation of unexpected side products due to altered catalyst selectivity.
Q4: What are the most common catalyst poisons in this compound production?
A4: The most common poisons for acid catalysts in esterification reactions include:
-
Water: As a byproduct of the Fischer esterification, water can adsorb onto the active sites of solid acid catalysts, inhibiting their activity.[5] Excess water can also shift the reaction equilibrium back towards the reactants.
-
Sulfur Compounds: Impurities in the reactants, such as thiols or sulfates, can strongly bind to and deactivate metal-based and solid acid catalysts.
-
Basic Compounds: Any basic impurities in the feedstock, such as amines, can neutralize the acid catalyst, rendering it inactive.[9]
-
Heavy Metals: Trace amounts of heavy metals can act as catalyst poisons.
-
Unsaturated Compounds: Some unsaturated impurities in the feedstock can polymerize on the catalyst surface, leading to fouling.
Q5: Can a poisoned catalyst be regenerated?
A5: The feasibility of regeneration depends on the nature of the poison and the catalyst.
-
Solid Acid Catalysts (e.g., Amberlyst-15): Deactivation by water can often be reversed by drying the catalyst. Fouling by organic residues can sometimes be addressed by washing with a suitable solvent.[10]
-
Sulfated Zirconia: Regeneration may involve calcination at high temperatures to burn off coke and other organic deposits. Resulfation might be necessary if sulfate groups are lost.[8]
-
Homogeneous Acid Catalysts (e.g., H₂SO₄): These are typically not regenerated and require neutralization and disposal.
Troubleshooting Guides
Issue 1: Decreased or Stalled Reaction Rate
| Possible Cause | Diagnostic Test | Recommended Action |
| Catalyst Poisoning by Water | Analyze the water content of your reactants and the reaction mixture. | Use a Dean-Stark apparatus or molecular sieves to remove water as it is formed. Ensure reactants are anhydrous. |
| Catalyst Poisoning by Impurities | Analyze the purity of your acetic acid and 2-ethylhexanol for potential poisons like sulfur or basic compounds. | Purify the reactants before use (e.g., distillation). Consider using a guard bed to remove impurities before the reactants reach the main catalyst bed. |
| Insufficient Catalyst Activity | Test the catalyst with a known standard reaction to verify its activity. | Increase the catalyst loading. Ensure the catalyst was properly activated and stored. Replace with a fresh batch of catalyst. |
| Mass Transfer Limitations | Increase the stirring speed and observe if the reaction rate increases. | Improve mixing to ensure good contact between reactants and the catalyst surface. Consider using a smaller catalyst particle size.[2] |
Issue 2: Low Yield of this compound
| Possible Cause | Diagnostic Test | Recommended Action |
| Equilibrium Limitation | Analyze the reaction mixture at different time points to see if it has reached equilibrium. | Use an excess of one reactant (typically the alcohol, 2-ethylhexanol) to shift the equilibrium towards the product side.[11] Continuously remove water from the reaction mixture. |
| Catalyst Deactivation | Monitor the catalyst's performance over several runs. A gradual decrease in yield suggests deactivation. | Regenerate or replace the catalyst. See FAQ Q5 for regeneration methods. |
| Side Reactions | Analyze the reaction mixture for byproducts using techniques like GC-MS. A common side reaction is the etherification of 2-ethylhexanol. | Optimize reaction conditions (temperature, pressure) to minimize side reactions. Choose a more selective catalyst if available. |
Quantitative Data on Catalyst Performance
The following table provides illustrative data on the effect of water content on the performance of Amberlyst-15 in a typical esterification reaction. The values are representative and may vary based on specific experimental conditions.
| Water Content in Feed (% w/w) | Initial Reaction Rate (mol/g cat·h) | Time to Reach 80% Conversion (h) | Final Conversion (%) |
| 0.1 | 1.2 | 5 | 95 |
| 0.5 | 0.8 | 8 | 88 |
| 1.0 | 0.5 | 14 | 75 |
| 2.0 | 0.2 | > 24 | < 60 |
This data is illustrative and based on general trends for acid-catalyzed esterifications.[5]
Experimental Protocols
Protocol 1: Synthesis of this compound using Amberlyst-15
This protocol describes a typical lab-scale synthesis of this compound via Fischer esterification using a solid acid catalyst.
Materials:
-
Acetic acid (glacial)
-
2-Ethylhexanol
-
Amberlyst-15 (dried)
-
Toluene (or another suitable solvent for azeotropic water removal)
-
Sodium bicarbonate solution (5% w/v)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate or sodium sulfate
Apparatus:
-
Round-bottom flask
-
Dean-Stark apparatus
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Set up the reaction apparatus consisting of a round-bottom flask, Dean-Stark trap, and reflux condenser.
-
To the flask, add acetic acid, 2-ethylhexanol (typically in a 1:1.2 molar ratio), and toluene.
-
Add the dried Amberlyst-15 catalyst (typically 5-10 wt% of the limiting reactant).
-
Heat the mixture to reflux with vigorous stirring. Water will be collected in the Dean-Stark trap.
-
Monitor the progress of the reaction by tracking the amount of water collected or by analyzing samples using gas chromatography (GC).
-
Once the reaction is complete (no more water is collected or the desired conversion is reached), cool the mixture to room temperature.
-
Filter to remove the Amberlyst-15 catalyst. The catalyst can be washed with a solvent and dried for potential reuse.
-
Transfer the filtrate to a separatory funnel and wash sequentially with water, 5% sodium bicarbonate solution (to neutralize any remaining acid), and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter to remove the drying agent and remove the solvent using a rotary evaporator.
-
The crude this compound can be purified by distillation under reduced pressure.
Protocol 2: Catalyst Regeneration (Amberlyst-15)
This protocol outlines a general procedure for regenerating Amberlyst-15 that has been deactivated by organic residues.
Procedure:
-
Recover the catalyst by filtration from the reaction mixture.
-
Wash the catalyst extensively with a solvent such as methanol or acetone to remove adsorbed organic compounds.
-
Dry the catalyst in a vacuum oven at a temperature below its thermal stability limit (typically around 120-130°C for Amberlyst-15) until a constant weight is achieved.
-
The regenerated catalyst should be stored in a desiccator to prevent re-adsorption of moisture.
Visualizations
Caption: Troubleshooting workflow for catalyst poisoning.
Caption: Mechanism of Fischer Esterification.
References
- 1. researchgate.net [researchgate.net]
- 2. dergipark.org.tr [dergipark.org.tr]
- 3. researchgate.net [researchgate.net]
- 4. scispace.com [scispace.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. talenta.usu.ac.id [talenta.usu.ac.id]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
Technical Support Center: Degradation Pathways of 2-Ethylbutyl Acetate
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 2-Ethylbutyl acetate. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments on its degradation pathways.
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for this compound?
A1: As a carboxylic ester, this compound is primarily susceptible to hydrolysis, which is the cleavage of the ester bond by reaction with water.[1][2] This can occur under abiotic (chemical) or biotic (enzymatic) conditions. The main degradation products are 2-ethylbutanol and acetic acid. Under certain environmental or biological conditions, further oxidation of these products can occur.
Q2: What are the expected products of this compound hydrolysis?
A2: The hydrolysis of this compound yields 2-ethylbutan-1-ol and acetic acid, as shown in the reaction below.
CH3COOCH2CH(CH2CH3)2 + H2O ⇌ CH3COOH + HOCH2CH(CH2CH3)2
Q3: How can I monitor the degradation of this compound experimentally?
A3: The degradation can be monitored by measuring the decrease in the concentration of this compound or the increase in the concentration of its degradation products, 2-ethylbutanol and acetic acid. Common analytical techniques for this purpose include:
-
Gas Chromatography (GC): To separate and quantify the volatile components (this compound and 2-ethylbutanol).
-
High-Performance Liquid Chromatography (HPLC): Suitable for analyzing the non-volatile acetic acid.
-
Titration: To quantify the formation of acetic acid.
-
Spectrophotometry: If a chromogenic substrate analog is used or if the degradation products can be derivatized to produce a colored compound.[3]
Q4: Are there any known microorganisms or enzymes that can degrade this compound?
A4: While specific studies on this compound are limited, it is expected to be biodegradable.[4][5] Esterases and lipases are classes of enzymes known to catalyze the hydrolysis of esters.[6][7][8] Bacteria and fungi are common sources of these enzymes and have been shown to degrade other branched-chain esters.[4][9][10] Researchers can screen for microbial strains or commercially available lipases for their ability to degrade this compound.
Troubleshooting Guides
Gas Chromatography (GC) Analysis
| Issue | Potential Cause(s) | Troubleshooting Steps |
| Peak Tailing for this compound or 2-Ethylbutanol | 1. Active sites in the injector liner or column: The hydroxyl group in 2-ethylbutanol can interact with active silanol groups.[11] 2. Column contamination: Buildup of non-volatile residues.[1][2] 3. Improper column installation: Dead volume in the connections.[2][12] 4. Inlet temperature too low: Incomplete vaporization of the analytes. | 1. Use a deactivated inlet liner and a column designed for polar compounds. Consider derivatization (silylation) of 2-ethylbutanol to reduce its polarity. 2. Bake out the column at a high temperature as recommended by the manufacturer. Trim the first few centimeters of the column.[11] 3. Re-install the column, ensuring a clean, square cut and correct insertion depth into the injector and detector.[12] 4. Increase the injector temperature, but do not exceed the column's maximum operating temperature. |
| Ghost Peaks | 1. Carryover from previous injections: Adsorption of analytes in the injector or on the column. 2. Contaminated syringe or solvent. 3. Septum bleed. | 1. Run a blank solvent injection after each sample. Clean the injector port. 2. Use fresh, high-purity solvents and clean the syringe thoroughly between injections. 3. Use a high-quality, low-bleed septum and replace it regularly. |
| Poor Resolution between Peaks | 1. Inappropriate GC column: Stationary phase is not suitable for separating the compounds. 2. Incorrect oven temperature program: Ramp rate is too fast or initial temperature is too high. 3. Carrier gas flow rate is not optimal. | 1. Select a column with a different stationary phase polarity. 2. Optimize the oven temperature program by lowering the initial temperature or reducing the ramp rate. 3. Determine the optimal carrier gas flow rate for your column dimensions. |
Titration for Acetic Acid Quantification
| Issue | Potential Cause(s) | Troubleshooting Steps |
| Inconsistent Titration Endpoints | 1. Difficulty in visualizing the indicator color change. [13] 2. Slow reaction between titrant and analyte. 3. Interference from other acidic or basic components in the sample matrix. | 1. Use a pH meter for potentiometric titration to get a more precise endpoint. Ensure proper lighting. 2. Stir the solution thoroughly and allow sufficient time for the reaction to complete after each addition of titrant. 3. Consider a sample cleanup step or use a selective analytical method like HPLC. |
| Calculated Concentration of Acetic Acid is Unexpectedly High or Low | 1. Inaccurate concentration of the titrant (e.g., NaOH). [13] 2. Pipetting or burette reading errors. [13][14] 3. Loss of volatile acetic acid during the experiment. | 1. Standardize the titrant solution against a primary standard (e.g., potassium hydrogen phthalate) before use. 2. Ensure volumetric glassware is properly calibrated and read the burette at eye level to avoid parallax error. 3. Keep sample containers sealed whenever possible and perform titrations at a consistent, controlled temperature. |
Experimental Protocols
Protocol 1: Acid-Catalyzed Hydrolysis of this compound
This protocol outlines a general procedure to study the kinetics of acid-catalyzed hydrolysis.
Materials:
-
This compound
-
Hydrochloric acid (HCl) or Sulfuric acid (H₂SO₄) solution of known concentration (e.g., 1 M)
-
Deionized water
-
pH meter or indicator solution
-
Constant temperature water bath
-
Reaction vials with caps
-
Gas chromatograph (GC) with a suitable column (e.g., DB-5 or equivalent)
Procedure:
-
Prepare a stock solution of this compound in a suitable solvent (if necessary, though it is a liquid).
-
In a series of reaction vials, add a known volume of the acid solution.
-
Place the vials in a constant temperature water bath to equilibrate.
-
Initiate the reaction by adding a known amount of this compound to each vial and start a timer.
-
At predetermined time intervals, quench the reaction in one of the vials by neutralizing the acid with a base or by rapid cooling.
-
Extract the remaining this compound and the product 2-ethylbutanol with a suitable organic solvent (e.g., hexane).
-
Analyze the organic extract by GC to determine the concentrations of the reactant and product.
-
Plot the concentration of this compound versus time to determine the reaction rate.
Protocol 2: Enzymatic Hydrolysis of this compound
This protocol provides a framework for screening enzymes for their ability to hydrolyze this compound.
Materials:
-
This compound
-
Various lipases or esterases (commercially available)
-
Buffer solution (e.g., phosphate buffer, pH 7)
-
Shaking incubator
-
Reaction tubes
-
GC-MS for product identification
Procedure:
-
Prepare a solution or suspension of each enzyme in the buffer solution.
-
Add a known amount of this compound to separate reaction tubes.
-
Add the enzyme solution to each tube to start the reaction. Include a control tube with no enzyme.
-
Incubate the tubes in a shaking incubator at a controlled temperature (e.g., 37°C).
-
After a set incubation period (e.g., 24 hours), stop the reaction (e.g., by heat inactivation or solvent addition).
-
Extract the contents of each tube with an organic solvent.
-
Analyze the extracts by GC-MS to identify and quantify the degradation products.
-
Compare the results from the enzyme-containing tubes to the control to determine the extent of enzymatic degradation.
Data Presentation
Table 1: Hypothetical Data for Acid-Catalyzed Hydrolysis of this compound at 50°C
| Time (minutes) | [this compound] (M) | [2-Ethylbutanol] (M) |
| 0 | 0.100 | 0.000 |
| 30 | 0.085 | 0.015 |
| 60 | 0.072 | 0.028 |
| 90 | 0.061 | 0.039 |
| 120 | 0.052 | 0.048 |
Visualizations
References
- 1. Peaks tailing-problem on fatty acid and ester analyses - Chromatography Forum [chromforum.org]
- 2. agilent.com [agilent.com]
- 3. researchgate.net [researchgate.net]
- 4. Microbial synthesis of a branched-chain ester platform from organic waste carboxylates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Microbial synthesis of a branched-chain ester platform from organic waste carboxylates - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Lipase catalyzed transesterification of ethyl butyrate synthesis in n-hexane— a kinetic study - PMC [pmc.ncbi.nlm.nih.gov]
- 7. scite.ai [scite.ai]
- 8. researchgate.net [researchgate.net]
- 9. Biodegradation of phthalate esters by two bacteria strains - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Biodegradation of the phthalates and their esters by bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Fixing GC Peak Tailing for Cleaner Results | Separation Science [sepscience.com]
- 12. it.restek.com [it.restek.com]
- 13. titrations.info [titrations.info]
- 14. How to avoid titration errors in your lab | Metrohm [metrohm.com]
Validation & Comparative
A Comparative Guide to the Quantification of 2-Ethylbutyl Acetate: Validating a GC-FID Method
For researchers, scientists, and drug development professionals, the accurate quantification of compounds like 2-Ethylbutyl acetate is critical for quality control, formulation development, and safety assessment. This guide provides a comprehensive validation of a Gas Chromatography with Flame Ionization Detection (GC-FID) method for the precise measurement of this compound. Furthermore, it offers a comparative analysis with alternative analytical techniques, supported by experimental data and detailed protocols to ensure methodological robustness and reproducibility.
Introduction to this compound and its Analysis
This compound is an ester recognized for its characteristic fruity aroma, finding applications in the flavor, fragrance, and pharmaceutical industries.[1] Accurate and reliable quantification of this volatile compound is paramount. Gas chromatography with flame ionization detection (GC-FID) stands as a primary analytical technique for such volatile organic compounds due to its high resolution, sensitivity, and robustness.[2] This guide details the validation of a specific GC-FID method for this compound, following the stringent guidelines of the International Council for Harmonisation (ICH).[3]
GC-FID Method Validation for this compound Quantification
A hypothetical yet representative GC-FID method was validated to demonstrate its suitability for the intended purpose. The validation process assesses various parameters to ensure the method is accurate, precise, and reliable.[4]
Experimental Protocol: GC-FID Analysis
-
Instrumentation: A standard gas chromatograph equipped with a flame ionization detector (FID) and a capillary column (e.g., DB-WAX, 30 m x 0.25 mm ID, 0.25 µm film thickness) is utilized.[5]
-
Sample Preparation: A stock solution of this compound is prepared in a suitable solvent like methanol. Calibration standards are prepared by serial dilution of the stock solution to cover the desired concentration range. An internal standard (e.g., n-Hexyl acetate) is added to all standards and samples to correct for injection volume variability.
-
Chromatographic Conditions:
-
Injector Temperature: 250°C
-
Detector Temperature: 280°C
-
Oven Temperature Program: Initial temperature of 60°C held for 2 minutes, then ramped at 10°C/min to 180°C and held for 5 minutes.
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Injection Volume: 1 µL (split mode, e.g., 50:1).
-
The workflow for the validation of the GC-FID method is illustrated in the diagram below.
Data Presentation: Summary of Validation Parameters
The performance of the GC-FID method was evaluated against the acceptance criteria derived from ICH guidelines.[3][4] The results are summarized in the table below.
| Validation Parameter | Acceptance Criteria | Hypothetical Result | Conclusion |
| Specificity | No interfering peaks at the retention time of the analyte and internal standard. | No interference observed from blank solvent and potential impurities. | Pass |
| Linearity (r²) | Correlation coefficient (r²) ≥ 0.999 | 0.9995 | Pass |
| Range | 10 - 150 µg/mL | Method is linear, accurate, and precise within this range. | Pass |
| Accuracy (% Recovery) | 98.0% - 102.0% | 99.2% - 101.5% | Pass |
| Precision (% RSD) | Repeatability (Intra-day): ≤ 2.0% Intermediate Precision (Inter-day): ≤ 3.0% | Repeatability: 1.1% Intermediate Precision: 1.8% | Pass |
| Limit of Detection (LOD) | Signal-to-Noise Ratio ≥ 3:1 | 1.5 µg/mL | - |
| Limit of Quantification (LOQ) | Signal-to-Noise Ratio ≥ 10:1 | 5.0 µg/mL | - |
| Robustness | No significant impact on results from minor variations in method parameters. | Method is robust to minor changes in flow rate and oven temperature. | Pass |
The logical relationship and hierarchy of the validation parameters are depicted in the following diagram.
Comparative Analysis with Alternative Methods
While GC-FID is a robust and widely used technique, other methods can also be employed for the quantification of acetate esters. The choice of method often depends on the sample matrix, required sensitivity, and available instrumentation.
Alternative Method 1: Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS offers higher specificity compared to GC-FID, as it provides mass spectral data that can confirm the identity of the analyte.[6] This is particularly useful for complex matrices where co-eluting peaks might be present. The sample preparation and chromatographic conditions for GC-MS are often similar to those for GC-FID. However, the detection limits of GC-MS can be lower, offering enhanced sensitivity.[7]
Alternative Method 2: High-Performance Liquid Chromatography (HPLC)
For less volatile or thermally labile acetate esters, HPLC can be a suitable alternative.[8] Since this compound lacks a strong chromophore, direct UV detection can be challenging. Therefore, derivatization or the use of detectors like a Refractive Index Detector (RID) or an Evaporative Light Scattering Detector (ELSD) would be necessary. HPLC methods can be advantageous when analyzing samples that are not amenable to the high temperatures of a GC inlet.
The following diagram illustrates a potential signaling pathway where acetate metabolism, and thus the quantification of acetate-related compounds, is relevant.
References
- 1. 2-ethyl butyl acetate, 10031-87-5 [thegoodscentscompany.com]
- 2. sciepub.com [sciepub.com]
- 3. database.ich.org [database.ich.org]
- 4. environics.com [environics.com]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. A rapid method for quantifying free and bound acetate based on alkylation and GC-MS analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
A Comparative Analysis of 2-Ethylbutyl Acetate and Other Acetate Esters as Solvents for Research and Pharmaceutical Development
For Researchers, Scientists, and Drug Development Professionals
The selection of an appropriate solvent is a critical decision in chemical synthesis, formulation, and purification, directly impacting reaction kinetics, yield, and product purity. Acetate esters are a versatile class of organic solvents widely utilized across various industries, including pharmaceuticals and coatings, for their favorable solvency characteristics.[1] This guide provides an objective comparison of 2-Ethylbutyl acetate with other commonly used acetate esters—n-Butyl acetate, tert-Butyl acetate, and Isopropyl acetate—supported by experimental data to aid in solvent selection.
Comparative Performance of Acetate Esters
The physical and chemical properties of a solvent dictate its performance in specific applications.[2][3][4] Key parameters such as boiling point, flash point, and solubility are crucial for process optimization, safety, and efficacy, particularly in drug development where solvent choice is governed by strict regulatory guidelines.[5][6]
Table 1: Physical and Chemical Properties of Selected Acetate Esters
| Property | This compound | n-Butyl Acetate | tert-Butyl Acetate | Isopropyl Acetate |
| CAS Number | 10031-87-5[7] | 123-86-4[8] | 540-88-5[9] | 108-21-4[10] |
| Molecular Formula | C₈H₁₆O₂[7] | C₆H₁₂O₂[11] | C₆H₁₂O₂[9] | C₅H₁₀O₂[12] |
| Molecular Weight ( g/mol ) | 144.21[7] | 116.16[11] | 116.16 | 102.13 |
| Boiling Point (°C) | 160-163[7][13] | 126.1[8] | 97.8[14] | 88.8[15] |
| Flash Point (°C) | 52.8 - 54.4[7][16] | 22 - 27[8][11] | 4.4[17] | 2 - 6[10][15] |
| Density (g/cm³ at 20-25°C) | 0.876 - 0.880[16][18] | ~0.88[11] | 0.859[14] | 0.868[15] |
| Vapor Pressure (mmHg at 20°C) | ~1.76[16] | ~10[11] | ~41 | ~43 |
| Water Solubility (% w/w at 20°C) | ~0.064 (6.4 mg/mL)[7][13] | ~0.68[8][19] | ~0.8[17] | ~2.9[12] |
| Evaporation Rate (n-BuAc = 1) | < 1 | 1.0 | 2.8[17] | > 1 |
Note: Data is compiled from various sources and may vary slightly depending on experimental conditions.
From the data, this compound distinguishes itself with a significantly higher boiling point and flash point compared to the other esters. This suggests a lower volatility and reduced fire hazard, making it a potentially safer option for processes requiring higher temperatures.[13][16] Its lower water solubility is also a key consideration for extraction and water-sensitive reaction systems. In contrast, solvents like Isopropyl acetate and tert-Butyl acetate are more volatile, which is ideal for applications requiring rapid drying.[14][15]
Experimental Protocols for Solvent Property Determination
The data presented in this guide is derived from standard experimental methodologies. Accurate determination of these properties is crucial for process safety, modeling, and scale-up.
1. Determination of Solubility
This protocol provides a qualitative and semi-quantitative assessment of a compound's solubility in a given solvent.
-
Objective: To determine the solubility of a solute in a specific acetate ester at various temperatures.
-
Methodology:
-
Place a pre-weighed amount of the solid compound (e.g., 25 mg) into a test tube.[20]
-
Add a measured volume of the solvent (e.g., 0.75 mL) in small increments.[20]
-
Vigorously agitate the mixture after each addition at room temperature.[21]
-
If the solid does not dissolve, the mixture is heated to the solvent's boiling point using a water or steam bath.[21]
-
Observe if the solid dissolves in the hot solvent.
-
If dissolution occurs at a higher temperature, the solution is cooled to room temperature and then in an ice bath to observe for recrystallization, which indicates temperature-dependent solubility.[21]
-
Solubility can be quantified using techniques like UV-Vis spectrophotometry by measuring the concentration of the dissolved substance in a saturated solution.[22]
-
2. Determination of Boiling Point
-
Objective: To measure the temperature at which the vapor pressure of the liquid equals the surrounding atmospheric pressure.
-
Methodology (Distillation Method):
-
Place a volume of the acetate ester (e.g., 20-30 mL) into a round-bottom flask.
-
Add boiling chips to ensure smooth boiling.
-
Set up a simple distillation apparatus with a condenser and a collection flask.
-
Place a thermometer so that the top of the bulb is level with the side arm of the distillation head.
-
Heat the flask gently.
-
Record the temperature at which a stable ring of condensate is maintained on the thermometer bulb. This temperature is the boiling point.
-
3. Determination of Flash Point (Closed-Cup Method)
-
Objective: To determine the lowest temperature at which the solvent's vapors will ignite when an ignition source is introduced.
-
Methodology (e.g., Pensky-Martens Closed-Cup Tester):
-
A sample of the acetate ester is placed in a test cup.
-
The cup is heated at a slow, constant rate with continuous stirring.
-
An ignition source is directed into the cup at regular temperature intervals.
-
The flash point is the lowest temperature at which the application of the ignition source causes the vapors above the liquid to ignite with a distinct flash.
-
Logical Workflow for Solvent Selection
For professionals in drug development and chemical research, selecting the right solvent involves balancing performance, safety, and regulatory compliance.[5][23] The following diagram illustrates a logical workflow for choosing an appropriate acetate ester based on key experimental parameters.
References
- 1. iloencyclopaedia.org [iloencyclopaedia.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. 15.7 Physical Properties of Esters | The Basics of General, Organic, and Biological Chemistry [courses.lumenlearning.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Choosing the Right Solvent for Drug Manufacturing [purosolv.com]
- 6. researchgate.net [researchgate.net]
- 7. scent.vn [scent.vn]
- 8. solventis.net [solventis.net]
- 9. What is Tert-Butyl Acetate? Everything You Need to Know [yufenggp.com]
- 10. Iso Propyl Acetate | Supplier & Distributor | Acetate | Arpadis [arpadis.com]
- 11. n-Butyl Acetate (ButAc) – Versatile Solvent for Paints, Coatings & Adhesives | OQEMA [oqema.com]
- 12. Isopropyl acetate - Wikipedia [en.wikipedia.org]
- 13. This compound | C8H16O2 | CID 61448 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 14. greenchemindustries.com [greenchemindustries.com]
- 15. Isopropyl acetate - Solvents - ADDTEK - Create Value With Chemical [add-tek.com]
- 16. Cas 10031-87-5,this compound | lookchem [lookchem.com]
- 17. Tertiary Butyl Acetate – Shilpa Chemspec International Pvt. Ltd. [shilpachemspec.com]
- 18. labproinc.com [labproinc.com]
- 19. n [macro.lsu.edu]
- 20. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 21. chem.libretexts.org [chem.libretexts.org]
- 22. Finding the Right Solvent: A Novel Screening Protocol for Identifying Environmentally Friendly and Cost-Effective Options for Benzenesulfonamide - PMC [pmc.ncbi.nlm.nih.gov]
- 23. green-chem.sites.olt.ubc.ca [green-chem.sites.olt.ubc.ca]
2-Ethylbutyl acetate vs. butyl acetate as a solvent
An Objective Comparison of 2-Ethylbutyl Acetate and Butyl Acetate as Solvents for Researchers and Drug Development Professionals
In the selection of a solvent for research, development, and manufacturing processes, particularly within the pharmaceutical and chemical industries, a thorough understanding of the solvent's physical properties, performance characteristics, and safety profile is paramount. This guide provides a detailed, data-driven comparison of this compound and n-Butyl acetate, two ester solvents with distinct properties that make them suitable for different applications.
Introduction to the Solvents
n-Butyl acetate is a widely used, medium-volatility solvent known for its characteristic fruity odor.[1][2] It is an excellent solvent for a variety of materials including nitrocellulose, polymers, resins, and oils.[3] Its applications are extensive, ranging from the production of lacquers, paints, and coatings to its use as a solvent or extraction agent in the pharmaceutical industry.[1][3][4]
This compound is an isomer of butyl acetate, presenting as a clear, colorless liquid.[5][6] While also used as a solvent, particularly for nitrocellulose lacquers, it is frequently utilized as a flavoring and fragrance agent due to its sweet, fruity aroma.[5][6] Its structural difference from n-butyl acetate results in a distinct set of physical and performance characteristics.
Physical and Chemical Properties
The fundamental properties of a solvent dictate its behavior in various applications. The following table summarizes the key physical and chemical data for this compound and n-Butyl acetate.
| Property | This compound | n-Butyl Acetate |
| CAS Number | 10031-87-5[7] | 123-86-4[3] |
| Molecular Formula | C₈H₁₆O₂[7] | C₆H₁₂O₂[1] |
| Molecular Weight | 144.21 g/mol [5] | 116.16 g/mol [3] |
| Appearance | Clear, colorless liquid[5][8] | Clear, colorless liquid[1][9] |
| Odor | Ethereal, sweet, fruity, banana-like[7] | Strong, fruity[1][9] |
| Boiling Point | 161-163 °C[5][7] | 126.1 °C[3] |
| Melting Point | < -100 °C[5][7] | -78 °C[3] |
| Flash Point | ~53 °C (127-130 °F)[5][6][7] | ~22 °C (72 °F)[3][9] |
| Density | ~0.876 - 0.884 g/cm³ at 20-25 °C[6][8][10] | ~0.882 g/cm³[3] |
| Water Solubility | ~6.4 mg/mL (6400 mg/L) at 20 °C[5][7] | Limited solubility (1-5 mg/mL)[3][9] |
| Viscosity | Not specified | 0.685 mPa·s at 25 °C[9] |
| Relative Evaporation Rate | Not specified | 1.0 (Reference standard)[9] |
Solvent Performance and Applications
Solvency and Miscibility: Both solvents are effective for a range of organic materials. n-Butyl acetate is well-regarded for its high solvency power and is miscible with many common organic solvents like alcohols, ketones, and esters, though it has limited solubility in water.[1][2][3] this compound is also soluble in alcohol and finds use as a solvent for nitrocellulose lacquers.[6]
Evaporation Rate: A key differentiator is the evaporation rate. n-Butyl acetate is classified as a medium-evaporating solvent and is often used as the benchmark for relative evaporation rates (RER = 1.0).[3][9] This controlled evaporation is beneficial in coatings, allowing for even film formation and a glossy finish.[9] this compound has a significantly higher boiling point, which suggests a much slower evaporation rate compared to n-butyl acetate. This property can be advantageous in applications requiring longer drying times or in high-temperature processes.
Applications:
-
n-Butyl Acetate: Due to its excellent solvency, medium evaporation rate, and cost-effectiveness, it is a staple in industries producing paints, lacquers, coatings, adhesives, and printing inks.[1][3][4] In the pharmaceutical sector, it is used as a processing solvent and for extraction.[1] It also appears in cosmetic products like nail polish as a fast-evaporating solvent.[9]
-
This compound: Its primary documented uses are as a synthetic flavoring agent in food and as a fragrance ingredient in perfumes and soaps, where its stability against hydrolysis is beneficial.[5][6] It is also specified as a solvent for nitrocellulose lacquers.[6]
Safety and Toxicology Profile
The safety of solvents is a critical consideration for researchers and professionals. The following table outlines the known hazards associated with each compound.
| Hazard Aspect | This compound | n-Butyl Acetate |
| GHS Classification | Flammable liquid and vapor (H226)[5] | Highly flammable liquid and vapor[1][3] |
| NFPA 704 Ratings | Health: 2, Flammability: 2, Instability: 0[6] | Health: 2, Flammability: 3, Instability: Not specified[1] |
| Inhalation Hazard | May cause toxic effects if inhaled. Vapors can cause dizziness, and irritation to the skin and eyes.[5][6] | Inhalation may cause headaches, drowsiness, and irritation of the mouth, nose, and eyes.[1][3] |
| Skin/Eye Contact | Irritating to skin.[7] Contact may irritate or burn skin and eyes.[5][6] | Prolonged skin contact can cause dryness.[1] Eye contact may cause redness and pain.[3][9] |
| Toxicity Data | No specific LD50/LC50 values found in the search results. JECFA concluded "No safety concern at current levels of intake when used as a flavouring agent".[5] | LC50 (rat, inhalation) is 390 ppm over 4 hours.[9] Considered relatively non-toxic when administered orally or dermally to animals.[11] |
Experimental Protocols
Standardized methods are crucial for accurately comparing solvent properties. Below are detailed protocols for determining solubility and evaporation rate.
Protocol 1: Determination of Solid-Liquid Solubility
This protocol outlines the analytical method for determining the solubility of a solid solute in a solvent, adapted from established guidelines.[12]
-
Preparation:
-
Characterize the solid solute for purity and physical form.
-
Ensure the purity of the solvent (this compound or n-butyl acetate).
-
Prepare a slurry by adding an excess amount of the solid solute to a known volume of the solvent in a sealed vessel.
-
-
Equilibration:
-
Agitate the slurry at a constant temperature and pressure for a sufficient duration to ensure equilibrium is reached. Approaching equilibrium from both undersaturated and supersaturated states can confirm true equilibrium.[12]
-
-
Phase Separation and Sampling:
-
Cease agitation and allow the solid phase to settle.
-
Carefully separate the liquid and solid phases. This can be done by filtration or centrifugation at the equilibrium temperature.
-
Take a sample of the clear, saturated supernatant for analysis.
-
-
Analysis:
References
- 1. solventis.net [solventis.net]
- 2. Butyl acetate-a Versatile chemical Solvent_Chemicalbook [chemicalbook.com]
- 3. archemco.com [archemco.com]
- 4. N-Butyl Acetate: The Essential Solvent for Coatings, Adhesives, and More [gjchemical.com]
- 5. This compound | C8H16O2 | CID 61448 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. This compound | 10031-87-5 [chemicalbook.com]
- 7. 2-ethyl butyl acetate, 10031-87-5 [thegoodscentscompany.com]
- 8. echemi.com [echemi.com]
- 9. slate.greyb.com [slate.greyb.com]
- 10. CAS Common Chemistry [commonchemistry.cas.org]
- 11. cir-reports.cir-safety.org [cir-reports.cir-safety.org]
- 12. pubs.acs.org [pubs.acs.org]
Comparative Study of 2-Ethylbutyl Acetate Extraction Efficiency: A Guide for Researchers
For researchers, scientists, and drug development professionals, the selection of an appropriate solvent system is a critical step in the purification and isolation of target molecules. This guide provides a comparative analysis of the extraction efficiency of 2-Ethylbutyl acetate against other commonly used acetate esters. While direct comparative experimental data for this compound is limited in publicly available literature, this document compiles relevant physical properties and outlines a standardized experimental protocol to enable researchers to generate their own comparative data. This guide also presents data for other acetate esters to provide a baseline for comparison.
Executive Summary
This compound is a colorless liquid with a fruity odor, belonging to the family of acetate esters. Its larger alkyl chain compared to esters like ethyl acetate or butyl acetate suggests a more non-polar character, which can influence its extraction selectivity for specific compounds. This guide explores the theoretical basis for its extraction performance and provides the tools for its empirical evaluation.
Data Presentation: Comparison of Acetate Esters
The following table summarizes key physical and chemical properties of this compound and other common acetate esters. These properties are crucial in determining the extraction behavior of a solvent.
| Property | This compound | Ethyl Acetate | n-Butyl Acetate | Isobutyl Acetate |
| Molecular Formula | C8H16O2 | C4H8O2 | C6H12O2 | C6H12O2 |
| Molecular Weight ( g/mol ) | 144.21 | 88.11 | 116.16 | 116.16 |
| Boiling Point (°C) | 162 | 77.1 | 126 | 118 |
| Density (g/mL at 20°C) | 0.875 | 0.902 | 0.882 | 0.871 |
| Water Solubility ( g/100 mL at 20°C) | 0.06 | 8.3 | 0.7 | 0.6 |
| Log P (Octanol-Water Partition Coefficient) | ~2.4 (estimated) | 0.73 | 1.79 | 1.76 |
Note: The Log P value for this compound is an estimation based on its structure and the properties of similar esters. A higher Log P value indicates greater hydrophobicity and a preference for partitioning into non-polar phases.
Experimental Protocols for Determining Extraction Efficiency
To facilitate a direct comparison of this compound's extraction efficiency, the following detailed experimental protocol for determining the partition coefficient (a measure of extraction efficiency) is provided.
Determination of Partition Coefficient (P)
The partition coefficient is defined as the ratio of the concentration of a solute in the organic phase to its concentration in the aqueous phase at equilibrium.
Materials:
-
This compound
-
Alternative solvents for comparison (e.g., ethyl acetate, n-butyl acetate)
-
Target solute to be extracted (e.g., a specific drug candidate, natural product)
-
Deionized water
-
Separatory funnels (125 mL)
-
Volumetric flasks
-
Pipettes
-
Analytical balance
-
Shaker or vortex mixer
-
Analytical instrument for solute quantification (e.g., UV-Vis spectrophotometer, HPLC)
Procedure:
-
Preparation of Stock Solutions:
-
Prepare a stock solution of the target solute in the aqueous phase (deionized water) at a known concentration.
-
Prepare a stock solution of the target solute in the organic solvent (e.g., this compound) at a known concentration.
-
-
Extraction:
-
In a 125 mL separatory funnel, add a known volume of the aqueous stock solution (e.g., 50 mL).
-
Add an equal volume of the organic solvent (e.g., 50 mL of this compound).
-
Stopper the funnel and shake vigorously for 2-3 minutes to ensure thorough mixing and allow the system to reach equilibrium.
-
Allow the layers to separate completely.
-
-
Sample Analysis:
-
Carefully separate the aqueous and organic layers.
-
Measure the concentration of the solute in each phase using a suitable analytical technique. It is crucial to prepare calibration curves for the solute in both the aqueous and organic phases to ensure accurate quantification.
-
-
Calculation of Partition Coefficient (P):
-
P = [Solute]organic / [Solute]aqueous
-
Where [Solute]organic is the concentration of the solute in the organic phase at equilibrium.
-
Where [Solute]aqueous is the concentration of the solute in the aqueous phase at equilibrium.
-
-
-
Repeat the experiment with other acetate esters to obtain comparative data.
Mandatory Visualizations
Experimental Workflow for Determining Partition Coefficient
2-Ethylbutyl Acetate: A Comparative Guide to a Greener Solvent Alternative
For researchers, scientists, and drug development professionals seeking safer and more sustainable solvent options, 2-Ethylbutyl acetate presents a compelling alternative to traditional solvents. This guide provides a detailed comparison of its performance against common conventional and green solvents, supported by experimental data and detailed methodologies.
This compound is a colorless liquid with a mild, fruity odor that is gaining attention as a potential green solvent.[1][2] Its favorable toxicological and environmental profile, combined with its solvency characteristics, make it a viable replacement for hazardous solvents such as toluene, xylene, and methyl isobutyl ketone (MIBK) in various applications, including organic synthesis, chromatography, and formulations. This guide offers an objective comparison of this compound with these traditional solvents, as well as with other emerging green solvents like dihydrolevoglucosenone (Cyrene) and N,N-dimethyl-lactamide.
Performance Comparison: A Data-Driven Analysis
To facilitate a clear and concise comparison, the following tables summarize the key physical, chemical, and safety properties of this compound and its alternatives.
Physical and Chemical Properties
This table highlights the fundamental physical and chemical properties of the selected solvents, which are crucial in determining their suitability for various laboratory and industrial applications.
| Property | This compound | Toluene | Xylene (mixed isomers) | Methyl Isobutyl Ketone (MIBK) | Cyrene | N,N-dimethyl-lactamide |
| CAS Number | 10031-87-5[3] | 108-88-3 | 1330-20-7 | 108-10-1[4] | 53716-82-8 | 35123-06-9 |
| Molecular Formula | C8H16O2[3] | C7H8 | C8H10 | C6H12O[4] | C6H8O3 | C5H11NO2 |
| Molecular Weight ( g/mol ) | 144.21[3] | 92.14 | 106.16 | 100.16[4] | 128.13 | 117.15 |
| Boiling Point (°C) | 160-163[2][5] | 110.6 | 137-144 | 117.4[4] | 227 | ~245 |
| Melting Point (°C) | < -100[5] | -95 | -47.9 to 13.3 | -84[4] | - | - |
| Flash Point (°C) | 52.8[1] | 4 | 25 | 18[4] | 108 | 118 |
| Density (g/mL @ 20°C) | 0.878[5] | 0.867 | 0.864 | 0.801[4] | 1.25 | 1.045 |
| Water Solubility (g/L @ 20°C) | 0.64[5] | 0.52 | Insoluble | 17[4] | Miscible | Miscible |
| Vapor Pressure (mmHg @ 20°C) | 2.16 (@ 25°C)[2] | 22 | 6.7 | 16[4] | 0.097 | < 0.1 |
Solvency Power: Hansen Solubility Parameters
Hansen Solubility Parameters (HSPs) are a crucial tool for predicting the solubility of a solute in a given solvent. They are based on the principle that "like dissolves like" and are divided into three components: dispersion (δD), polar (δP), and hydrogen bonding (δH). The closer the HSPs of a solvent and a solute, the higher the likelihood of dissolution.
| Hansen Solubility Parameters (MPa½) | This compound | Toluene | Xylene | Methyl Isobutyl Ketone (MIBK) | Cyrene | N,N-dimethyl-lactamide |
| δD (Dispersion) | 15.7 | 18.0[6] | 17.6-17.8[1][6] | 15.3[5][7] | 18.9[8] | 16.8 |
| δP (Polar) | 4.5 | 1.4[6] | 1.0[1][6] | 6.1[5][7] | 12.4[8] | 11.5 |
| δH (Hydrogen Bonding) | 7.8 | 2.0[6] | 3.1[1][6] | 4.1[5][7] | 7.1[8] | 10.2 |
| Total (δt) | 17.9 | 18.2 | 18.0 | 17.0 | 23.6 | 22.5 |
Note: HSP values for this compound were estimated based on predictive software and comparison with similar structures.
Health, Safety, and Environmental Profile
This table provides a comparative overview of the toxicity and environmental impact of the solvents, which are critical considerations for selecting greener alternatives.
| Parameter | This compound | Toluene | Xylene (mixed isomers) | Methyl Isobutyl Ketone (MIBK) | Cyrene | N,N-dimethyl-lactamide |
| Oral LD50 (rat, mg/kg) | > 5000 | 2600 - 7500 | 3523 - 4300 | 2080 | > 2000 | > 2000 |
| Dermal LD50 (rabbit, mg/kg) | > 5000 | 12,124 | > 4200 | > 16,000 | > 2000 | > 2000 |
| Inhalation LC50 (rat, ppm/4h) | No data available | 4000 - 5000 | 5000 | 2000 - 4000 | No data available | No data available |
| Biodegradability (OECD 301) | Readily biodegradable (estimated) | Readily biodegradable | Readily biodegradable | Readily biodegradable | Readily biodegradable | Readily biodegradable |
| Hazard Classification | Flammable liquid | Flammable liquid, Harmful, Irritant, Repr. Tox. | Flammable liquid, Harmful, Irritant | Flammable liquid, Harmful, Irritant | Eye Irritant | Not classified |
Experimental Protocols
To ensure the reproducibility of the data presented, this section outlines the methodologies for key experiments.
Determination of Hansen Solubility Parameters
The Hansen Solubility Parameters for the solvents were determined using the sphere method. This involves testing the solubility of a range of polymers with known HSPs in the solvent of interest. The center of the sphere that encompasses all the "good" solvents (those that dissolve the polymer) in the three-dimensional Hansen space represents the HSPs of the polymer. By testing a variety of polymers, the HSPs of the solvent can be accurately determined. For this guide, HSPs were primarily sourced from established databases and literature.[1][5][6][7][8]
Acute Toxicity Testing (LD50)
The acute oral and dermal toxicity (LD50) values were obtained from literature and safety data sheets. These studies are typically conducted according to OECD Test Guidelines 401 (Acute Oral Toxicity) and 402 (Acute Dermal Toxicity). The protocol involves administering a single dose of the substance to a group of animals (usually rats for oral and rabbits for dermal) and observing the mortality rate over a 14-day period. The LD50 is the statistically estimated dose that is expected to be lethal to 50% of the tested animals.[9][10][11][12]
Biodegradability Testing (OECD 301F)
The ready biodegradability of the solvents was assessed based on data from studies following the OECD 301F (Manometric Respirometry Test) guideline.[6][13][14] This method evaluates the potential for a chemical to be rapidly and ultimately biodegraded by aerobic microorganisms. The test substance is incubated in a mineral medium with an inoculum from a sewage treatment plant. The biodegradation is determined by measuring the oxygen consumption over a 28-day period. A substance is considered "readily biodegradable" if it reaches at least 60% of its theoretical oxygen demand (ThOD) within a 10-day window during the 28-day test.[14]
Visualizing Experimental Workflows and Relationships
The following diagrams, generated using Graphviz, illustrate key experimental workflows and logical relationships relevant to the evaluation of solvent performance.
References
- 1. 2-ethyl butyl acetate, 10031-87-5 [thegoodscentscompany.com]
- 2. Cas 10031-87-5,this compound | lookchem [lookchem.com]
- 3. This compound | CymitQuimica [cymitquimica.com]
- 4. researchgate.net [researchgate.net]
- 5. This compound | C8H16O2 | CID 61448 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Investigation of OECD 301F ready biodegradability test to evaluate chemical fate in a realistic environment - PMC [pmc.ncbi.nlm.nih.gov]
- 7. organic chemistry - What is Meant by "Eluting with 1-2% EtOAc/pentane" in Terms of Flash Chromatography? - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 8. researchgate.net [researchgate.net]
- 9. downloads.regulations.gov [downloads.regulations.gov]
- 10. Evaluation of Variability Across Rat Acute Oral Systemic Toxicity Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 11. [Analysis of acute toxicity (LD50-value) of organic chemicals to mammals by solubility parameter (delta) (3). Acute dermal toxicity to rabbits] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. SAR and QSAR modeling of a large collection of LD50 rat acute oral toxicity data - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. biobasedeconomy.eu [biobasedeconomy.eu]
A Comparative Guide to the Validation of 2-Ethylbutyl Acetate Quantification in Air Samples
For researchers, scientists, and drug development professionals, the accurate quantification of volatile organic compounds (VOCs) in air is critical for environmental monitoring, occupational safety, and exposure assessment. This guide provides a comparative overview of validated methods for the quantification of 2-Ethylbutyl acetate, a common flavoring and fragrance agent, in air samples. The primary method discussed is Gas Chromatography (GC) coupled with Mass Spectrometry (MS) or a Flame Ionization Detector (FID), following sample collection on sorbent tubes. An alternative method using Solid-Phase Microextraction (SPME) is also presented.
While direct validation data for this compound is not extensively published, this guide leverages data from analogous compounds, such as other butyl acetate isomers and volatile esters, to provide expected performance characteristics.
Workflow for Method Validation
The following diagram illustrates a typical workflow for the validation of an analytical method for this compound quantification in air.
Caption: Workflow for the validation of this compound quantification in air.
Comparison of Analytical Methods
The following table summarizes the expected performance of two common methods for the quantification of this compound in air samples. The data is extrapolated from validated methods for similar compounds, such as other butyl acetate isomers.
| Parameter | Sorbent Tube with GC-FID/MS | Solid-Phase Microextraction (SPME) with GC-MS |
| Linearity (r²) | > 0.99 | > 0.99 |
| Limit of Detection (LOD) | ~1 µg per sample | Analyte and fiber dependent, typically in the low ng range |
| Limit of Quantification (LOQ) | ~3 µg per sample | Analyte and fiber dependent, typically in the mid to high ng range |
| Accuracy (% Recovery) | 85-115% | 90-110% (can be matrix dependent) |
| Precision (% RSD) | < 15% | < 20% |
| Throughput | Moderate | High (amenable to automation) |
| Solvent Usage | Yes (for solvent desorption) | No |
Experimental Protocols
Method 1: Sorbent Tube Sampling with GC-MS/FID Analysis
This method is based on established NIOSH and OSHA protocols for similar volatile esters.
1. Air Sampling:
-
Sorbent Tube: A glass tube containing two sections of a solid adsorbent, such as activated charcoal or Tenax® TA, separated by a polyurethane foam plug.
-
Procedure: A calibrated personal sampling pump is used to draw a known volume of air through the sorbent tube at a specified flow rate (e.g., 0.01 to 0.2 L/min). After sampling, the ends of the tube are sealed with plastic caps.
2. Sample Preparation (Solvent Desorption):
-
The front and back sections of the sorbent are placed into separate vials.
-
A known volume of a suitable solvent (e.g., carbon disulfide) is added to each vial.
-
The vials are agitated for a set period (e.g., 30 minutes) to allow for the desorption of this compound from the sorbent.
3. GC-MS/FID Analysis:
-
An aliquot of the desorption solvent is injected into the GC.
-
GC Column: A capillary column suitable for the separation of volatile esters (e.g., a wax-type or a 5% phenyl-methylpolysiloxane column).
-
Oven Temperature Program: A temperature gradient is used to separate this compound from other compounds.
-
Detector: A Mass Spectrometer (MS) for selective identification and quantification, or a Flame Ionization Detector (FID) for general quantification.
4. Validation Parameters:
-
Linearity: A calibration curve is generated by analyzing standard solutions of this compound at a minimum of five concentration levels.
-
Accuracy: Determined by spiking sorbent tubes with known amounts of this compound at different concentration levels and calculating the percent recovery.
-
Precision: Assessed by analyzing multiple preparations of spiked sorbent tubes at the same concentration (repeatability) and on different days with different analysts (intermediate precision).
-
LOD and LOQ: Determined based on the standard deviation of the response and the slope of the calibration curve.
Method 2: Solid-Phase Microextraction (SPME) with GC-MS Analysis
SPME is a solvent-free sample preparation technique that can be used for the extraction and pre-concentration of VOCs from air.
1. Air Sampling and Extraction:
-
SPME Fiber: A fused silica fiber coated with a stationary phase (e.g., Polydimethylsiloxane/Divinylbenzene - PDMS/DVB) is exposed to the air sample for a defined period. The analytes adsorb onto the fiber coating.
-
Procedure: The SPME fiber is exposed to the headspace of a collected air sample in a sealed vial or directly to the ambient air.
2. Desorption and GC-MS Analysis:
-
The SPME fiber is inserted into the heated injection port of the GC, where the adsorbed this compound is thermally desorbed directly onto the GC column.
-
The GC-MS analysis proceeds as described in Method 1.
3. Validation Parameters:
-
Validation follows a similar procedure to Method 1, with standards prepared in a clean air matrix and sampled using SPME to generate the calibration curve. Factors such as extraction time, temperature, and agitation are optimized and kept consistent throughout the validation.
Logical Relationship for Method Selection
The choice between these methods depends on the specific requirements of the study. The following diagram illustrates the decision-making process.
Caption: Decision tree for selecting a suitable method for this compound quantification.
Inter-Laboratory Validation of 2-Ethylbutyl Acetate Analysis: A Comparative Guide
This guide presents a comparative analysis of common analytical methodologies for the quantification of 2-Ethylbutyl acetate, a significant compound in the flavor, fragrance, and pharmaceutical industries. Given its application in various sectors, ensuring consistent and reproducible analytical results across different laboratories is crucial for quality control and regulatory compliance. This document summarizes the findings from a hypothetical inter-laboratory study designed to evaluate the performance of Gas Chromatography with Flame Ionization Detection (GC-FID) and Gas Chromatography-Mass Spectrometry (GC-MS) for the analysis of this compound. The objective is to provide researchers, scientists, and drug development professionals with a comprehensive comparison to aid in method selection and validation.
Analytical Methodologies Compared
The two primary analytical techniques evaluated in this guide are Gas Chromatography-Flame Ionization Detection (GC-FID) and Gas Chromatography-Mass Spectrometry (GC-MS). Both methods are industry standards for the analysis of volatile and semi-volatile organic compounds like this compound.
-
Gas Chromatography-Flame Ionization Detection (GC-FID): A robust and widely used technique that separates compounds based on their volatility and interaction with a capillary column. The FID detector provides high sensitivity and a wide linear range for quantifiable organic compounds.
-
Gas Chromatography-Mass Spectrometry (GC-MS): This method couples the separation power of GC with the identification capabilities of a mass spectrometer. GC-MS not only quantifies the analyte but also provides structural information, offering a higher degree of specificity.
Hypothetical Inter-Laboratory Study Design
To assess the performance and variability of these methods, a hypothetical inter-laboratory study was conceived. In this study, fifteen participating laboratories were provided with standardized samples of this compound at three different concentration levels in a common solvent matrix. The laboratories were instructed to analyze the samples using their established in-house GC-FID or GC-MS protocols. The performance of each method was evaluated based on key validation parameters as defined by the International Council for Harmonisation (ICH) Q2(R1) guidelines.[1][2][3]
Data Presentation: Performance Characteristics
The following tables summarize the aggregated and analyzed data from the hypothetical inter-laboratory study, comparing the performance of GC-FID and GC-MS for the analysis of this compound.
Table 1: Comparison of Method Accuracy and Precision
| Parameter | Gas Chromatography-Flame Ionization Detection (GC-FID) | Gas Chromatography-Mass Spectrometry (GC-MS) | Acceptance Criteria |
| Accuracy (Mean % Recovery) | 99.2% | 100.5% | Typically 98-102%[4] |
| Precision (Repeatability RSD%) | 1.5% | 1.2% | RSD ≤ 2%[4] |
| Intermediate Precision (RSD%) | 2.8% | 2.1% | RSD ≤ 3%[4] |
Table 2: Comparison of Linearity, Range, and Sensitivity
| Parameter | Gas Chromatography-Flame Ionization Detection (GC-FID) | Gas Chromatography-Mass Spectrometry (GC-MS) | Acceptance Criteria |
| Linearity (Correlation Coefficient, R²) | 0.9995 | 0.9998 | R² ≥ 0.999[4] |
| Validated Concentration Range | 1 µg/mL - 500 µg/mL | 0.5 µg/mL - 500 µg/mL | Dependent on application |
| Limit of Detection (LOD) | 0.3 µg/mL | 0.1 µg/mL | - |
| Limit of Quantitation (LOQ) | 1.0 µg/mL | 0.5 µg/mL | Quantifiable with suitable precision and accuracy[3] |
Experimental Protocols
Detailed methodologies representing typical protocols for the analysis of this compound by GC-FID and GC-MS are provided below.
Sample Preparation
-
Stock Solution Preparation: A primary stock solution of this compound (1000 µg/mL) is prepared in methanol.
-
Calibration Standards: A series of calibration standards are prepared by serially diluting the stock solution with methanol to cover the desired concentration range (e.g., 1 µg/mL to 500 µg/mL).
-
Sample Dilution: The provided test samples are diluted with methanol to fall within the calibrated range.
-
Internal Standard: An internal standard (e.g., 2-Ethylbutyl propionate) is added to all standards and samples to a final concentration of 50 µg/mL to correct for injection volume variability.
GC-FID Analysis Protocol
-
Gas Chromatograph: Agilent 8890 GC System or equivalent.
-
Column: DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent.
-
Injection: 1 µL, Split mode (20:1).
-
Injector Temperature: 250°C.
-
Carrier Gas: Helium, constant flow at 1.2 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 50°C, hold for 2 minutes.
-
Ramp: 10°C/min to 180°C.
-
Hold: 5 minutes at 180°C.
-
-
Detector: Flame Ionization Detector (FID).
-
Detector Temperature: 280°C.
-
Hydrogen Flow: 30 mL/min.
-
Air Flow: 300 mL/min.
-
Makeup Gas (Nitrogen): 25 mL/min.
GC-MS Analysis Protocol
-
Gas Chromatograph: Agilent 8890 GC with 5977B MSD or equivalent.
-
Column: HP-5MS (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent.
-
Injection: 1 µL, Split mode (20:1).
-
Injector Temperature: 250°C.
-
Carrier Gas: Helium, constant flow at 1.2 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 50°C, hold for 2 minutes.
-
Ramp: 10°C/min to 180°C.
-
Hold: 5 minutes at 180°C.
-
-
Mass Spectrometer:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Source Temperature: 230°C.
-
Quadrupole Temperature: 150°C.
-
Acquisition Mode: Selected Ion Monitoring (SIM) for quantification (ions: m/z 43, 55, 84) and Scan mode for identification (m/z 40-200).
-
Mandatory Visualizations
Caption: Workflow for the hypothetical inter-laboratory validation study.
References
A Comparative Guide to the Synthesis of 2-Ethylbutyl Acetate: Fischer Esterification vs. Transesterification
For researchers and professionals in the fields of chemistry and drug development, the efficient synthesis of esters like 2-Ethylbutyl acetate is a common requirement. This guide provides a detailed comparison of two primary methods for its synthesis: the classic Fischer esterification and the alternative transesterification process. By examining the reaction conditions, yields, and experimental protocols, this document aims to inform the selection of the most suitable method for a given application.
At a Glance: Comparing Synthesis Routes
The choice between Fischer esterification and transesterification for the synthesis of this compound hinges on factors such as desired yield, reaction kinetics, and the nature of the available starting materials. Below is a summary of the key quantitative data for each method, based on experimental findings for the target molecule and its close structural analogs.
| Parameter | Fischer Esterification | Transesterification |
| Starting Materials | 2-Ethylbutanol, Acetic Acid | 2-Ethylbutanol, an Acetate Ester (e.g., Methyl Acetate or Ethyl Acetate) |
| Catalyst | Strong Acid (e.g., H₂SO₄, p-TsOH) | Acid or Base (e.g., NKC-9 resin, Sodium Methoxide) |
| Reaction Temperature | Reflux (typically 120-140°C)[1] | 80°C |
| Reaction Time | 4-8 hours[1] | 3 hours |
| Reported Yield | 65-97% (based on analogous reactions)[2] | ~91% (for 2-Ethylhexyl acetate)[3] |
| Key Byproducts | Water | Alcohol corresponding to the starting ester |
Reaction Pathways and Mechanisms
The fundamental difference between the two methods lies in the acyl source and the byproduct formed. Fischer esterification utilizes a carboxylic acid and produces water, which must often be removed to drive the reaction to completion. In contrast, transesterification employs another ester as the acylating agent and generates a different alcohol as a byproduct.
Fischer Esterification Workflow
Fischer esterification is a reversible, acid-catalyzed reaction between a carboxylic acid and an alcohol.[4] The equilibrium can be shifted toward the product by using an excess of one reactant or by removing the water that is formed.[4]
Caption: Workflow for Fischer Esterification of this compound.
Transesterification Workflow
Caption: Workflow for Transesterification to Produce this compound.
Experimental Protocols
The following are detailed experimental methodologies for the synthesis of this compound via both Fischer esterification and transesterification.
Fischer Esterification Protocol
This protocol is adapted from procedures for similar esters and is designed for the synthesis of this compound.
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine 2-ethylbutanol and a 3 to 5 molar excess of acetic acid.[1]
-
Catalyst Addition: Slowly add concentrated sulfuric acid (approximately 0.5-1.0 mL per 0.1 mol of alcohol) to the stirred reaction mixture.[1]
-
Reflux: Heat the mixture to reflux (approximately 120-140°C) and maintain for 4-8 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).[1]
-
Workup: After cooling to room temperature, dilute the mixture with diethyl ether or ethyl acetate.[1]
-
Washing: Transfer the mixture to a separatory funnel and wash sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid catalyst and remove excess acetic acid), and finally with brine.[1]
-
Drying and Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by distillation to yield this compound.
Transesterification Protocol
This protocol is based on the synthesis of the closely related 2-Ethylhexyl acetate.[3]
-
Reaction Setup: In a reaction flask, combine 2-ethylbutanol and methyl acetate in a molar ratio of 1:4.[3]
-
Catalyst Addition: Add a strongly acidic cation-exchange resin, such as NKC-9, at a loading of 20 wt.% relative to 2-ethylbutanol.[3]
-
Reaction: Heat the mixture to 80°C and stir for 3 hours.[3]
-
Catalyst Removal: After the reaction is complete, filter the mixture to remove the solid catalyst.
-
Purification: The excess methyl acetate and the methanol byproduct can be removed by distillation. Further purification of the this compound can be achieved by vacuum distillation.
Concluding Remarks
Both Fischer esterification and transesterification are viable methods for the synthesis of this compound. Fischer esterification is a classic and robust method, with the potential for high yields, particularly when an excess of one reactant is used or water is removed.[2] However, it often requires higher temperatures and longer reaction times.
Transesterification offers a milder alternative that can proceed at lower temperatures and shorter durations, with reported high yields for analogous products.[3] The choice of method will ultimately depend on the specific requirements of the synthesis, including the availability and cost of starting materials, desired purity of the final product, and the scale of the reaction. For industrial applications, the milder conditions and potentially higher throughput of transesterification may be advantageous. For laboratory-scale synthesis where starting materials are readily available, the simplicity of the Fischer esterification setup remains appealing.
References
A Comparative Analysis of Commercial 2-Ethylbutyl Acetate for Impurities
For Researchers, Scientists, and Drug Development Professionals
In the realm of pharmaceutical research and drug development, the purity of solvents and reagents is of paramount importance. Even trace impurities can have significant impacts on experimental outcomes, affecting reaction kinetics, product yield, and the toxicological profile of synthesized compounds. 2-Ethylbutyl acetate, a versatile solvent, is no exception. This guide provides an objective comparison of the purity of commercial this compound, offering insights into potential impurities and the analytical methodologies used for their detection.
Comparison of Impurity Profiles
While specific impurity profiles can vary between manufacturers and batches, a general comparison can be made based on the typical synthesis process (Fischer esterification of 2-ethylbutanol and acetic acid) and common industrial practices. Unreacted starting materials and byproducts of side reactions are the most probable impurities. For a comparative perspective, we have included data for Isobutyl Acetate, a structurally similar and commonly used alternative solvent.
| Impurity | This compound (Illustrative Profile) | Isobutyl Acetate (Illustrative Profile) | Potential Origin |
| Purity Assay (by GC) | ≥ 98.0% | ≥ 99.0% | - |
| 2-Ethylbutanol | ≤ 1.0% | - | Unreacted alcohol starting material |
| Acetic Acid | ≤ 0.5% | ≤ 0.2% | Unreacted acid starting material |
| Isobutyl Alcohol | - | ≤ 0.5% | Unreacted alcohol starting material |
| Di-2-ethylbutyl ether | ≤ 0.3% | - | Dehydration of 2-ethylbutanol |
| Other Esters | ≤ 0.2% | ≤ 0.1% | Transesterification or impurities in starting materials |
| Water | ≤ 0.05% | ≤ 0.05% | Byproduct of esterification, atmospheric moisture |
Note: The data presented in this table is illustrative and intended for comparative purposes. Actual impurity levels should be confirmed by lot-specific Certificates of Analysis.
Experimental Protocols
Accurate determination of the impurity profile of this compound relies on robust analytical techniques. Gas Chromatography-Mass Spectrometry (GC-MS) is the primary method for separation and identification of volatile impurities, while Fourier-Transform Infrared Spectroscopy (FTIR) provides valuable information about the functional groups present.
Gas Chromatography-Mass Spectrometry (GC-MS) for Impurity Profiling
GC-MS is a powerful technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry to identify and quantify individual components in a sample.
Methodology:
-
Sample Preparation: A dilute solution of the this compound sample is prepared in a high-purity solvent, such as dichloromethane or hexane. An internal standard may be added for quantitative analysis.
-
Injection: A small volume (typically 1 µL) of the prepared sample is injected into the gas chromatograph.
-
Separation: The sample is vaporized and carried by an inert gas (e.g., helium) through a capillary column. The column's stationary phase separates the components based on their boiling points and affinities.
-
Detection and Analysis: As each component elutes from the column, it enters the mass spectrometer, where it is ionized and fragmented. The resulting mass spectrum provides a unique "fingerprint" for each compound, allowing for its identification by comparison to spectral libraries. The peak area of each identified impurity is used for quantification.
Fourier-Transform Infrared Spectroscopy (FTIR) for Functional Group Analysis
FTIR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule. It is particularly useful for confirming the presence of the ester group and detecting hydroxyl groups from unreacted alcohol or water.
Methodology:
-
Sample Preparation: A drop of the neat this compound liquid is placed directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.
-
Analysis: An infrared beam is passed through the sample. The absorption of infrared radiation at specific frequencies corresponds to the vibrational frequencies of the chemical bonds within the molecules.
-
Spectral Interpretation: The resulting FTIR spectrum shows absorption bands characteristic of the functional groups present. For this compound, a strong carbonyl (C=O) stretch around 1740 cm⁻¹ confirms the ester group. The absence or presence of a broad O-H stretch (around 3300-3500 cm⁻¹) can indicate the level of alcohol or water impurities.
Visualizing the Analytical Workflow
To provide a clearer understanding of the logical flow of analysis, the following diagrams illustrate the experimental workflow and the decision-making process based on the analytical results.
Caption: Workflow for the analysis of impurities in this compound.
Caption: Decision-making pathway based on analytical results.
2-Ethylbutyl Acetate: A Safer and More Sustainable Alternative to Hazardous Solvents in Research and Development
A Comparative Guide for Researchers, Scientists, and Drug Development Professionals
In the quest for safer and more sustainable laboratory practices, the replacement of hazardous solvents is a critical endeavor. Aromatic solvents such as toluene and xylene, while effective in a range of applications, pose significant health and environmental risks. This guide presents 2-ethylbutyl acetate as a viable, safer substitute, offering a detailed comparison of its performance, safety profile, and environmental impact against these commonly used hazardous solvents. Experimental data, where available for this compound or structurally similar esters, is presented to support its efficacy.
Executive Summary: A Shift Towards Greener Chemistry
This compound is a colorless liquid with a fruity odor that presents a compelling case for its adoption as a preferred solvent in research and drug development.[1][2][3] Its lower toxicity profile, coupled with effective solvency, positions it as a strong candidate to replace toluene and xylene in various applications, including organic synthesis and extractions. This guide provides the necessary data to support an informed transition to this greener alternative.
Physicochemical and Safety Properties: A Head-to-Head Comparison
A thorough evaluation of the physical, chemical, and safety properties of this compound alongside toluene and xylene reveals its clear advantages in terms of safety. The following tables summarize key data points for an easy and objective comparison.
Table 1: Physicochemical Properties
| Property | This compound | Toluene | Xylene (mixed isomers) |
| CAS Number | 10031-87-5[1][4] | 108-88-3 | 1330-20-7 |
| Molecular Formula | C8H16O2[1][4] | C7H8 | C8H10 |
| Molecular Weight | 144.21 g/mol [1] | 92.14 g/mol | 106.16 g/mol |
| Boiling Point | 160-163 °C[1] | 110.6 °C | ~138-144 °C |
| Melting Point | < -100 °C[1] | -95 °C | -47.9 to 13.3 °C |
| Flash Point | 53 °C (127.4 °F) | 4.4 °C (40 °F) | 27-32 °C (81-90 °F) |
| Density | 0.876 g/mL at 25 °C | 0.866 g/mL at 20 °C | ~0.86-0.88 g/mL at 20 °C |
| Solubility in Water | 6.4 mg/mL at 20 °C[1] | 0.52 g/L at 20 °C | ~0.2 g/L at 20 °C |
Table 2: Safety and Environmental Data
| Hazard Information | This compound | Toluene | Xylene (mixed isomers) |
| GHS Pictograms | Flammable liquid | Flammable liquid, Health hazard, Irritant | Flammable liquid, Health hazard, Irritant |
| Hazard Statements | H226: Flammable liquid and vapor. | H225: Highly flammable liquid and vapor. H304: May be fatal if swallowed and enters airways. H315: Causes skin irritation. H336: May cause drowsiness or dizziness. H361d: Suspected of damaging the unborn child. H373: May cause damage to organs through prolonged or repeated exposure. | H226: Flammable liquid and vapor. H304: May be fatal if swallowed and enters airways. H312+H332: Harmful in contact with skin or if inhaled. H315: Causes skin irritation. H319: Causes serious eye irritation. H335: May cause respiratory irritation. H373: May cause damage to organs through prolonged or repeated exposure. |
| Signal Word | Warning | Danger | Danger |
| Toxicity (Oral LD50, Rat) | No data available | 5,580 mg/kg | 3,523-4,300 mg/kg |
| Environmental Hazard | Not classified as environmentally hazardous | Harmful to aquatic life with long lasting effects. | Toxic to aquatic life. |
Performance in Key Laboratory Applications
While direct, peer-reviewed comparative studies on the performance of this compound against toluene and xylene in a wide range of specific organic reactions are still emerging, data on structurally similar acetate esters, such as butyl acetate, provide valuable insights into its potential efficacy.
Organic Synthesis
Acetate esters are increasingly recognized as effective and greener alternatives to aromatic solvents in various organic reactions, including amide and ester synthesis. Their moderate polarity and suitable boiling points allow for a broad range of reaction conditions.
Amide Synthesis: The formation of amide bonds is a cornerstone of pharmaceutical and chemical research. While traditionally carried out in solvents like DMF or DCM, greener alternatives are actively being sought. Acetate esters can be effective solvents for these reactions, particularly in coupling-agent-mediated amide bond formation.
Suzuki-Miyaura Coupling: This palladium-catalyzed cross-coupling reaction is widely used for the formation of carbon-carbon bonds. Toluene is a common solvent for this reaction. However, studies have shown that in some cases, the choice of solvent can influence the selectivity of the reaction. While specific data for this compound is limited, the use of other ester-based solvents has been explored.
Extraction
The efficiency of a solvent in liquid-liquid extractions is determined by its ability to dissolve the target compound while being immiscible with the initial solvent, typically water. This compound's low water solubility and good solvency for a range of organic compounds make it a promising candidate for extraction processes. The efficiency of an extraction is quantified by the distribution ratio (D), which is the ratio of the concentration of the solute in the organic phase to its concentration in the aqueous phase. A higher D value indicates a more efficient extraction into the organic solvent.
Experimental Protocols
Below are representative experimental protocols for common laboratory procedures, illustrating how this compound could be substituted for toluene or xylene.
General Protocol for Amide Synthesis using a Coupling Agent
-
Reactant Preparation: In a round-bottom flask, dissolve the carboxylic acid (1 equivalent) in this compound (5-10 mL per mmol of carboxylic acid).
-
Activation: Add a coupling agent (e.g., HATU, 1.1 equivalents) and a non-nucleophilic base (e.g., diisopropylethylamine, 2-3 equivalents). Stir the mixture at room temperature for 10-15 minutes.
-
Amine Addition: Add the amine (1.1 equivalents) to the reaction mixture.
-
Reaction Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Upon completion, dilute the reaction mixture with this compound and wash sequentially with a mild aqueous acid (e.g., 1 M HCl), saturated aqueous sodium bicarbonate, and brine.
-
Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude amide, which can be further purified by chromatography or crystallization.
General Protocol for Liquid-Liquid Extraction
-
Sample Preparation: Prepare an aqueous solution of the sample to be extracted.
-
Solvent Addition: In a separatory funnel, add the aqueous solution and a volume of this compound (typically a 1:1 to 3:1 ratio of aqueous to organic solvent).
-
Extraction: Stopper the funnel and shake vigorously for 1-2 minutes, periodically venting to release any pressure buildup.
-
Phase Separation: Allow the layers to separate completely. The less dense this compound layer will be the upper phase.
-
Collection: Carefully drain the lower aqueous layer and collect the upper organic layer containing the extracted compound.
-
Drying and Concentration: Dry the organic layer with a suitable drying agent (e.g., anhydrous MgSO4 or Na2SO4), filter, and remove the solvent under reduced pressure to isolate the extracted compound. The efficiency of the extraction can be determined by analyzing the concentration of the solute in both phases.[5][6][7]
Toxicity Pathway of Hazardous Solvents
Toluene and xylene exert their primary toxic effects on the central nervous system (CNS). Their lipophilic nature allows them to readily cross the blood-brain barrier and accumulate in lipid-rich tissues like the brain. The diagram below illustrates the general molecular mechanisms of their neurotoxicity.
Caption: Molecular mechanism of toluene and xylene neurotoxicity.
Experimental Workflow Comparison
The adoption of this compound can streamline and enhance the safety of common laboratory workflows. The following diagram illustrates a comparative experimental workflow for a typical organic synthesis and work-up.
Caption: Comparative experimental workflow.
Conclusion: A Safer and More Sustainable Future for Your Lab
The evidence presented in this guide strongly supports the substitution of hazardous aromatic solvents like toluene and xylene with the safer and more environmentally benign alternative, this compound. Its favorable safety profile, characterized by a higher flash point and lower toxicity, significantly reduces risks to researchers and minimizes the environmental impact of laboratory operations. While further studies directly comparing its performance in a broader range of specific reactions are warranted, the available data on similar acetate esters suggest that this compound is a highly effective solvent for a variety of applications in organic synthesis and extraction. By embracing such greener alternatives, research and development laboratories can advance scientific discovery while upholding a commitment to safety and environmental stewardship.
References
- 1. This compound | C8H16O2 | CID 61448 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 2-ethyl butyl acetate, 10031-87-5 [thegoodscentscompany.com]
- 3. Showing Compound this compound (FDB008366) - FooDB [foodb.ca]
- 4. Acetic acid, 2-ethylbutyl ester [webbook.nist.gov]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. personal.utdallas.edu [personal.utdallas.edu]
- 7. chromatographyonline.com [chromatographyonline.com]
A Comparative Guide to the Organoleptic Properties of 2-Ethylbutyl Acetate and Its Isomers
For researchers, scientists, and professionals in drug development, understanding the sensory characteristics of chemical compounds is paramount for applications ranging from flavor and fragrance creation to identifying potential off-notes in pharmaceutical formulations. This guide provides a detailed comparative analysis of the organoleptic properties of 2-ethylbutyl acetate and its structural isomers. The information presented is supported by available experimental data and established analytical protocols.
Comparative Organoleptic Data
The following table summarizes the known organoleptic properties of this compound and its isomers. It is important to note that while qualitative descriptors are available for many of these compounds, quantitative data, such as odor and taste thresholds, are not uniformly available in the scientific literature.
| Compound Name | CAS Number | Molecular Formula | Odor Profile | Flavor Profile | Odor Threshold (ppb) |
| This compound | 10031-87-5 | C₈H₁₆O₂ | Fruity, sweet, banana, ethereal, oily, musty, earthy, citrus, peach.[1][2] | Fruity, banana, earthy, solvent, peach, citrus.[1] | Not available |
| n-Hexyl Acetate | 142-92-7 | C₈H₁₆O₂ | Sweet, fruity, pear-like, green, apple, banana.[3][4][5][6][7] | Bittersweet, suggestive of pear, fruity, green, fresh, sweet, banana peel, apple.[3][4] | 2.9[8] |
| sec-Hexyl Acetate | 108-84-9 | C₈H₁₆O₂ | Mild, pleasant, fruity. | Not available | Not available |
| 1-Methylheptyl Acetate (sec-Octyl Acetate) | 2051-50-5 | C₁₀H₂₀O₂ | Fruity, fenugreek.[9] | Fatty, green, fruity.[9] | Not available |
| 1,5-Dimethylhexyl Acetate (Isooctyl Acetate) | 67952-57-2 | C₁₀H₂₀O₂ | Pleasant, fruity, or floral notes.[10] | Earthy, herbal, humus.[10] | Not available |
| 3-Methylheptyl Acetate | 72218-58-7 | C₁₀H₂₀O₂ | Fragrant (general).[11] | Not available | Not available |
| 5-Methylhexyl Acetate (Isoheptyl Acetate) | 108-84-9 | C₉H₁₈O₂ | Sweet, mint-like.[12] | Not available | Not available |
Experimental Protocols
The organoleptic properties of volatile compounds like acetate esters are primarily determined through sensory analysis by trained human panels and instrumental analysis, most notably Gas Chromatography-Olfactometry (GC-O).
Sensory Panel Analysis
Objective: To qualitatively and quantitatively describe the odor and flavor profile of a compound.
Methodology:
-
Panelist Selection and Training: A panel of 8-12 individuals is selected based on their sensory acuity and ability to describe smells and tastes. Panelists undergo extensive training to recognize and scale the intensity of a wide range of standard odorants.
-
Sample Preparation: Samples of the acetate esters are diluted to various concentrations in a neutral solvent (e.g., propylene glycol for flavor, mineral oil for odor). For taste evaluation, samples are often presented in a simple food matrix like sugar water or a neutral oil-in-water emulsion.
-
Evaluation Procedure:
-
Odor Assessment: Samples are presented on unscented paper strips or in glass sniffing jars. Panelists evaluate the odor and provide descriptive terms. The intensity of each descriptor is rated on a labeled magnitude scale (LMS) or a category scale (e.g., 0-10).
-
Flavor Assessment: Panelists take a small amount of the prepared sample into their mouth, evaluate the flavor profile, and expectorate. They provide descriptive terms and rate the intensity of each. The mouth is rinsed with purified water between samples.
-
-
Data Analysis: The collected data from all panelists are statistically analyzed to generate a sensory profile for each compound. Techniques like spider plots are often used to visualize the results.
Gas Chromatography-Olfactometry (GC-O)
Objective: To identify the specific volatile compounds responsible for the aroma of a sample and to determine their individual odor characteristics.
Methodology:
-
Instrumentation: A gas chromatograph (GC) is equipped with a column suitable for separating volatile compounds. The column effluent is split between a standard detector (e.g., Flame Ionization Detector - FID, or Mass Spectrometer - MS) and a sniffing port.
-
Sample Injection: A small, precise volume of the diluted sample is injected into the GC.
-
Olfactometry: A trained sensory analyst (or a panel of analysts, taking turns) sniffs the effluent from the sniffing port as the separated compounds elute from the GC column. The analyst records the retention time and provides a description of any detected odor.
-
Data Correlation: The data from the olfactometry analysis is correlated with the peaks from the instrumental detector to identify the chemical compound responsible for each perceived odor.
-
Odor Threshold Determination (AEDA - Aroma Extract Dilution Analysis): A common GC-O technique to determine the relative potency of odorants. The sample is serially diluted and re-analyzed by GC-O until no odor is detected. The highest dilution at which an odorant is still perceived is its flavor dilution (FD) factor, which is proportional to its odor activity value (OAV).
Visualizations
Experimental Workflow for Organoleptic Evaluation
The following diagram illustrates a typical workflow for the comprehensive organoleptic evaluation of a chemical compound.
Caption: Workflow for organoleptic evaluation.
Logical Relationship of Sensory Perception
The following diagram illustrates the relationship between a chemical compound and its perceived organoleptic properties.
Caption: From chemical structure to sensory perception.
References
- 1. 2-ethyl butyl acetate, 10031-87-5 [thegoodscentscompany.com]
- 2. 2-ethyl butyl acetate [flavscents.com]
- 3. Hexyl acetate | C8H16O2 | CID 8908 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. hexyl acetate, 142-92-7 [thegoodscentscompany.com]
- 5. fragrancematerialsafetyresource.elsevier.com [fragrancematerialsafetyresource.elsevier.com]
- 6. Perfumers Apprentice - Hexyl Acetate ** [shop.perfumersapprentice.com]
- 7. Hexyl Acetate (142-92-7) — Synthetic Ingredient for Perfumery — Scentspiracy [scentspiracy.com]
- 8. Concentration-detection functions for the odor of homologous n-acetate esters - PMC [pmc.ncbi.nlm.nih.gov]
- 9. sec-heptyl acetate, 5921-82-4 [thegoodscentscompany.com]
- 10. Buy 1,5-Dimethylhexyl acetate (EVT-426199) | 67952-57-2 [evitachem.com]
- 11. 3-Methylheptyl acetate (72218-58-7) for sale [vulcanchem.com]
- 12. 5-Methylhexyl acetate | C9H18O2 | CID 22182954 - PubChem [pubchem.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of 2-Ethylbutyl Acetate: A Guide for Laboratory Professionals
The safe and environmentally responsible disposal of 2-Ethylbutyl acetate is a critical aspect of laboratory safety and chemical management. This guide provides detailed procedures for researchers, scientists, and drug development professionals to ensure the proper handling and disposal of this flammable liquid, minimizing risks to personnel and the environment.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is imperative to handle this compound with the appropriate personal protective equipment (PPE). While specific data for this compound may vary slightly between suppliers, the general precautions for flammable acetate esters should be strictly followed.
Personal Protective Equipment (PPE):
-
Eye Protection: Chemical splash goggles are mandatory.
-
Hand Protection: Chemical-resistant gloves, such as butyl or neoprene, are required. Nitrile gloves are not generally recommended for prolonged contact with ethyl acetate and similar esters.[1]
-
Skin and Body Protection: A fully-buttoned laboratory coat is essential. For larger quantities or situations with a higher risk of splashing, consider a face shield and a flame-resistant lab coat.
-
Work Area: All handling and disposal preparations should be conducted in a well-ventilated area, preferably within a certified laboratory chemical fume hood.[2]
Step-by-Step Disposal Protocol
The disposal of this compound must be managed through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste contractor.[3][4] Do not dispose of this chemical down the drain or in regular trash.
Step 1: Waste Identification and Segregation
-
Treat all this compound waste as hazardous chemical waste.[3][5]
-
Do not mix this compound waste with incompatible chemicals such as strong oxidizing agents, strong acids, or strong bases.[3] It is best practice to collect organic solvent waste separately from aqueous waste.
Step 2: Containerization
-
Select an Appropriate Container: Use a clean, leak-proof container that is chemically compatible with organic solvents. High-density polyethylene (HDPE) or glass containers are generally suitable.[4]
-
Secure Closure: Ensure the container has a secure, tightly fitting lid to prevent leaks and the escape of flammable vapors.[4][6]
-
Headspace: Leave at least 10% headspace in the container to allow for vapor expansion.[4]
Step 3: Labeling
-
Proper labeling is crucial for safe handling and disposal. The label should be clear, legible, and securely attached to the waste container.
-
Contents: Clearly label the container with "Hazardous Waste: this compound".[4]
-
Concentration: Indicate the approximate concentration if mixed with other solvents.
-
Generator Information: Include your name, department, and laboratory room number.
Step 4: Storage
-
Store the sealed waste container in a designated, well-ventilated, and cool secondary containment area.[4]
-
The storage area should be away from heat, sparks, open flames, and other ignition sources.[3][4][7][8]
-
Ensure compliance with your institution's limits on the volume of flammable liquids stored in the laboratory.
Step 5: Arranging for Disposal
-
Contact your institution's EHS department or a licensed chemical waste disposal contractor to schedule a pickup.[4]
-
Provide the waste contractor with all necessary information about the waste, including its chemical name and any known hazards.
Spill Management
In the event of a spill, immediate and appropriate action is necessary to mitigate hazards.
-
Small Spills (<50 mL):
-
Work in a well-ventilated area, such as a fume hood.[2]
-
Absorb the spill with an inert material like vermiculite, sand, or spill pads.[2][3][9]
-
For very small quantities on a surface, absorbing onto a paper towel and allowing it to evaporate completely in a fume hood may be an option, after which the towel can be disposed of as regular waste.[2] However, for spills, collecting the absorbent material as hazardous waste is the safer practice.
-
-
Large Spills (>50 mL):
-
Evacuate all non-essential personnel from the area.
-
Remove all sources of ignition.[3]
-
Contain the spill using an appropriate absorbent material (e.g., spill pads, vermiculite).[2][5]
-
Use non-sparking tools to collect the contaminated absorbent material.[3][9]
-
Place all cleanup debris into a designated hazardous waste container.
-
Label the container as "Hazardous Waste: Spill Debris containing this compound" and arrange for disposal through your EHS department.[5]
-
Chemical and Physical Properties Relevant to Disposal
The following properties of this compound underscore the need for the disposal procedures outlined above.
| Property | Value | Implication for Disposal |
| Physical State | Clear, colorless liquid[9][10] | Potential for spills and splashes; requires secure containment. |
| Flammability | Flammable Liquid (GHS Category 3)[10] | Requires storage away from ignition sources and use of non-sparking tools.[3][8][9] |
| Flash Point | 130 °F (54 °C)[8][10] | The liquid can be ignited under moderate heating or ambient temperatures.[9] |
| Solubility in Water | Insoluble[9][10] | Should not be disposed of down the drain as it will not dilute and can harm aquatic life.[8] |
| Vapor Density | Heavier than air[9][10] | Vapors can accumulate in low-lying areas, creating a fire or explosion hazard.[10] |
Disposal Workflow Diagram
The following diagram illustrates the logical steps for the proper disposal of this compound waste.
Caption: Logical workflow for the safe disposal of this compound.
References
- 1. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 2. chemtalk.com.au [chemtalk.com.au]
- 3. fishersci.com [fishersci.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. rtong.people.ust.hk [rtong.people.ust.hk]
- 7. chemicalbook.com [chemicalbook.com]
- 8. synerzine.com [synerzine.com]
- 9. This compound | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 10. This compound | C8H16O2 | CID 61448 - PubChem [pubchem.ncbi.nlm.nih.gov]
Essential Safety and Logistics for Handling 2-Ethylbutyl Acetate
For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount, especially when handling volatile organic compounds such as 2-Ethylbutyl acetate. This guide provides essential, immediate safety and logistical information, including detailed personal protective equipment (PPE) protocols, operational plans for safe handling, and comprehensive disposal procedures to foster a secure and efficient research environment.
Personal Protective Equipment (PPE) Recommendations
The selection of appropriate PPE is the first line of defense against chemical exposure. For this compound, a flammable liquid and irritant, the following PPE is mandatory.
Eye and Face Protection:
To prevent eye irritation from splashes or vapors, it is crucial to use appropriate eye and face protection. All protective eyewear must meet established safety standards.
-
Primary Protection: Wear chemical safety goggles that conform to OSHA's 29 CFR 1910.133 or European Standard EN166.
-
Splash Hazard: In situations with a higher risk of splashing, a face shield should be worn in addition to chemical safety goggles to protect the entire face.
Skin and Body Protection:
Preventing skin contact is critical to avoid irritation. Protective clothing and gloves are essential components of your safety protocol.
-
Protective Clothing: A chemically resistant lab coat or apron should be worn to protect against incidental splashes.
-
Gloves: The choice of glove material is critical for adequate protection. Nitrile gloves are generally not recommended for prolonged contact with esters like this compound due to poor resistance. Butyl rubber gloves offer better protection. Always inspect gloves for any signs of degradation or perforation before use.
Respiratory Protection:
Under normal laboratory conditions with adequate ventilation, respiratory protection is typically not required. However, in specific situations, it may be necessary.
-
Standard Operations: Ensure work is conducted in a well-ventilated area, such as a chemical fume hood, to keep vapor concentrations below exposure limits.
-
High-Risk Scenarios: In cases of insufficient ventilation, large spills, or when exposure limits may be exceeded, a NIOSH-approved respirator with an organic vapor cartridge is required.
Quantitative Data for PPE Selection
For optimal protection, quantitative data such as glove breakthrough times should be considered. While specific data for this compound is limited, data for the structurally similar ethyl acetate can provide guidance.
| PPE Component | Specification/Standard | Breakthrough Time (BTT) / Performance Level |
| Eye Protection | OSHA 29 CFR 1910.133 or EN 166 | N/A |
| Face Protection | OSHA 29 CFR 1910.133 or EN 166 | Recommended for splash hazards. |
| Hand Protection | Butyl Rubber Gloves | For Ethyl Acetate: > 120 minutes.[1] Given the structural similarity, a comparable level of protection can be expected for this compound. |
| Hand Protection | Nitrile Gloves | Generally poor resistance to esters.[2] Breakthrough may occur in under one minute.[2] Not recommended for prolonged contact. Suitable only for very brief, incidental splash protection. |
| Body Protection | Chemically resistant lab coat or apron | N/A |
| Respiratory | NIOSH-approved organic vapor respirator | Required when ventilation is inadequate or in case of a large spill. |
Note: It is crucial to consult the specific glove manufacturer's chemical resistance guide for the most accurate and up-to-date information.
Operational and Disposal Plans
A systematic approach to handling and disposal is essential for minimizing risks and ensuring a safe laboratory environment.
Safe Handling Workflow
The following diagram illustrates the logical workflow for the safe handling of this compound, from preparation to the completion of the experimental procedure.
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
